Sesquicillin A
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O5/c1-17(2)10-9-14-29(8)24-12-11-18(3)23(28(24,7)15-13-25(29)34-21(6)30)16-22-26(31)19(4)20(5)33-27(22)32/h10,23-25,31H,3,9,11-16H2,1-2,4-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRWDMXUDDAXMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)C(=C1O)CC2C(=C)CCC3C2(CCC(C3(C)CCC=C(C)C)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of Sesquicillin A from Albophoma sp.: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and biological activities of Sesquicillin (B7840558) A, a novel meroterpenoid produced by the fungal strain Albophoma sp. FKI-1778. This document details the experimental protocols for its fermentation, purification, and characterization, and presents a summary of its biological evaluation. Furthermore, a putative biosynthetic pathway for this unique pyrano-diterpene is proposed based on established principles of fungal secondary metabolite biosynthesis.
Introduction
Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have been a cornerstone of drug discovery for decades. In the continuous search for novel therapeutic agents, a strain of Albophoma sp., designated FKI-1778, was identified as a producer of a new class of insecticidal and cytotoxic compounds, the sesquicillins. The primary compound, Sesquicillin A, along with its congeners (Sesquicillins B-E), possesses a unique pyrano-diterpene skeleton, marking it as a molecule of significant interest for further investigation and potential development.
Quantitative Data Summary
The fermentation of Albophoma sp. FKI-1778 yielded five distinct sesquicillin compounds. The physico-chemical properties, isolated yields from a 6-liter culture, and key spectroscopic data for this compound are summarized below.
Table 1: Physico-chemical Properties and Yields of this compound
| Property | This compound |
| Appearance | Pale yellow powder |
| Molecular Formula | C₂₉H₄₂O₅ |
| HR-FAB-MS (m/z) | Found: 471.3111 ([M+H]⁺), Calculated: 471.3110 for C₂₉H₄₃O₅ |
| Specific Rotation | [α]D²⁵ -35.0 (c 1.0, MeOH) |
| Yield from 6L Culture | 4.6 mg |
Table 2: Biological Activity of this compound
| Assay | Result (this compound) |
| Insecticidal Activity | MIC: 6.25 µg/ml |
| (Artemia salina) | |
| Cytotoxicity | IC₅₀: 25 µg/ml |
| (Jurkat cells) |
Experimental Protocols
Producing Microorganism and Fermentation
The producing organism is Albophoma sp. strain FKI-1778, which has been deposited with the international patent organ depository as FERM BP-08668[1].
Seed Culture: A seed medium (20 ml in a 100-ml flask) containing 2.0% glucose, 1.0% soluble starch, 0.5% glycerol, 0.5% peptone, 0.3% yeast extract, 0.3% meat extract, and 0.2% CaCO₃ (pH 6.0 before sterilization) was inoculated with the fungal strain. The culture was incubated at 27°C for 3 days on a rotary shaker at 210 rpm[1].
Production Culture: The production medium (100 ml in a 500-ml flask) consisted of 4.0% soluble starch, 1.0% glycerol, 1.0% peptone, 0.5% yeast extract, 0.5% meat extract, and 0.2% CaCO₃ (pH 6.0 before sterilization). Each flask was inoculated with 2 ml of the seed culture and fermented for 7 days at 27°C on a rotary shaker at 210 rpm. A time-course analysis of the fermentation revealed that the production of this compound started on day 4 and reached a maximum concentration of 13 µg/ml on day 5[1].
Isolation and Purification
The following workflow outlines the purification of sesquicillins from the culture broth of Albophoma sp. FKI-1778.
A 168-hour old culture broth (6 liters) was centrifuged to separate the mycelial cake and the culture filtrate. The filtrate was extracted twice with an equal volume of ethyl acetate. The mycelial cake was extracted with acetone. The organic extracts were combined and evaporated to yield an oily residue. This crude extract was then subjected to a series of chromatographic steps including silica gel, ODS (octadecyl-silanized silica gel), and centrifugal partition chromatography. The final purification of this compound was achieved by preparative high-performance liquid chromatography (HPLC)[1].
Structure Elucidation
The planar structure and relative stereochemistry of this compound were determined using a combination of spectroscopic techniques. High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) established the molecular formula. The carbon skeleton and the connectivity of the atoms were elucidated through extensive one- and two-dimensional nuclear magnetic resonance (NMR) experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY)[1].
Biological Assays
Insecticidal Activity against Artemia salina (Brine Shrimp): The insecticidal activity of the purified sesquicillins was evaluated against brine shrimp (Artemia salina). The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that resulted in 100% mortality of the shrimp larvae[1]. A general protocol for this assay involves hatching brine shrimp eggs in artificial seawater. The larvae (nauplii) are then exposed to various concentrations of the test compound in a 96-well plate. After a 24-hour incubation period, the number of dead and live nauplii are counted to determine the MIC.
Cytotoxicity against Jurkat Cells: The cytotoxic activity of the sesquicillins was assessed against the human T-cell leukemia cell line, Jurkat. The half-maximal inhibitory concentration (IC₅₀) was determined. A standard protocol for this assay involves seeding Jurkat cells in a 96-well plate and exposing them to a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Cell viability is then measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and the IC₅₀ value is calculated from the dose-response curve.
Putative Biosynthetic Pathway of this compound
The structure of this compound suggests a mixed biosynthetic origin, characteristic of meroterpenoids, involving the combination of a polyketide-derived aromatic moiety and a terpenoid-derived unit. While the specific biosynthetic gene cluster for sesquicillins in Albophoma sp. has not yet been identified, a plausible pathway can be proposed based on the biosynthesis of other fungal meroterpenoids.
The biosynthesis is hypothesized to initiate with the formation of a polyketide precursor, likely 3,5-dimethylorsellinic acid, from acetyl-CoA and malonyl-CoA via a polyketide synthase (PKS). The terpenoid portion is derived from farnesyl pyrophosphate (FPP), which is synthesized through the mevalonate (B85504) pathway. A prenyltransferase then catalyzes the C-prenylation of the polyketide core with FPP. Subsequent enzymatic modifications, including cyclization by a terpene cyclase, oxidation, and esterification, would lead to the final complex structure of this compound.
References
Unraveling the Intricate Architecture of Sesquicillin A: A Technical Guide to its Chemical Structure Elucidation
For Immediate Release
Shanghai, China – December 7, 2025 – The complex molecular framework of Sesquicillin A, a potent pyrano-diterpene natural product, has been meticulously pieced together through a sophisticated array of spectroscopic and synthetic methodologies. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core experimental protocols and data that were instrumental in elucidating its chemical structure, including its relative and absolute stereochemistry.
Introduction
This compound, first isolated from the culture broth of Acremonium sp., is a member of the pyrano-diterpene class of natural products. Its intricate, highly oxygenated, and stereochemically rich structure has presented a significant challenge to the scientific community. The definitive elucidation of its chemical architecture has been a critical step, paving the way for its total synthesis and the exploration of its biological activities, which include potential insecticidal and cytotoxic properties. This guide will detail the key experimental findings and logical processes that led to the unambiguous assignment of its structure.
Isolation and Initial Characterization
The journey to unraveling the structure of this compound began with its isolation from the producing fungal strain.
Experimental Protocol: Fermentation and Isolation
The producing organism, Albophoma sp. FKI-1778, was cultured in a suitable production medium. The culture broth was then subjected to a series of extraction and chromatographic steps to yield pure this compound.
Fermentation: A seed culture of Albophoma sp. FKI-1778 was prepared and used to inoculate a production medium containing soluble starch, glucose, peptone, and yeast extract. The fermentation was carried out for a specified period under controlled temperature and aeration to maximize the yield of the target compound.
Extraction and Purification: The culture filtrate was extracted with an organic solvent such as ethyl acetate. The resulting crude extract was concentrated under reduced pressure and subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to afford pure this compound.
Initial characterization of the isolated compound by High-Resolution Mass Spectrometry (HRMS) established its molecular formula as C₂₉H₄₂O₅.
Spectroscopic Data Analysis
The core of the structure elucidation process relied on a comprehensive analysis of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectra, in conjunction with mass spectrometry data.
NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra of this compound revealed a complex pattern of signals indicative of a diterpenoid structure fused to a pyrone moiety. The detailed assignments of these signals were achieved through a combination of 2D NMR experiments, including COSY, HSQC, and HMBC.
Table 1: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) [1]
| Position | Chemical Shift (δc) | Type |
| 1 | 38.0 | CH₂ |
| 2 | 19.0 | CH₂ |
| 3 | 42.1 | CH₂ |
| 4 | 33.5 | C |
| 5 | 55.4 | CH |
| 6 | 22.0 | CH₂ |
| 7 | 36.4 | CH₂ |
| 8 | 36.9 | CH |
| 9 | 52.8 | CH |
| 10 | 37.1 | C |
| 11' | 164.2 | C |
| 12' | 100.8 | C |
| 13' | 160.8 | C |
| 14' | 107.5 | C |
| 15' | 158.0 | C |
| 16' | 20.9 | CH₂ |
| 17 | 124.6 | CH |
| 18 | 131.5 | C |
| 19 | 25.9 | CH₃ |
| 20 | 17.7 | CH₃ |
| 21 | 33.6 | CH₂ |
| 22 | 77.8 | CH |
| 23 | 21.6 | CH₃ |
| 24 | 21.4 | CH₃ |
| 25 | 28.1 | CH₃ |
| 26 | 170.5 | C |
| 27 | 21.3 | CH₃ |
| 28 | 39.9 | CH₂ |
| 29 | 29.8 | CH₂ |
Note: The complete ¹H NMR data, including chemical shifts and coupling constants, while crucial for the final structure confirmation, were not available in a tabulated format in the reviewed literature. However, the interpretation of 2D NMR spectra provided the necessary connectivity information.
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem MS/MS experiments were employed to confirm the molecular weight and to gain insights into the fragmentation pattern of this compound, further corroborating the proposed structural fragments. Key fragment ions observed would correspond to the loss of the side chain and cleavages within the decalin ring system.
Planar Structure Determination
The planar structure of this compound was pieced together by analyzing the correlations observed in the 2D NMR spectra.
Experimental Protocol: 2D NMR Spectroscopy
Standard pulse sequences were used to acquire the following 2D NMR spectra on a high-field NMR spectrometer:
-
¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To establish one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon connectivities, which was critical for linking the different spin systems and establishing the overall carbon skeleton.
Logical Workflow for Planar Structure Elucidation
The following diagram illustrates the logical workflow for determining the planar structure of this compound from the spectroscopic data.
Stereochemical Assignment
The determination of the relative and absolute stereochemistry of this compound was a critical and challenging aspect of its structure elucidation. This was achieved through a combination of Nuclear Overhauser Effect Spectroscopy (NOESY) and confirmed by total synthesis.
Experimental Protocol: NOESY Spectroscopy
A 2D NOESY experiment was performed to identify protons that are close in space, providing crucial information about the relative stereochemistry of the chiral centers in the decalin ring system and the orientation of the substituents.
Key NOESY Correlations and Stereochemical Inference
The relative stereochemistry of the decalin core and the pyrone substituent was established through key NOESY correlations. For instance, correlations between axial protons on the same face of the decalin ring system confirmed their relative orientations. The spatial proximity of protons on the decalin ring to those on the pyrone side chain, as revealed by NOESY, defined the orientation of this substituent. The final confirmation of the absolute stereochemistry was ultimately achieved through the enantioselective total synthesis of the natural product.
The following diagram illustrates the key relationships used in the stereochemical assignment.
References
The Uncharted Path: A Technical Deep Dive into the Putative Biosynthesis of Sesquicillin A
For Immediate Release
[City, State] – [Date] – While the intricate chemical structure of Sesquicillin A, a promising insecticidal and cytotoxic agent, has been known for years, its biosynthetic origins within the fungal kingdom have remained largely enigmatic. This technical guide illuminates the putative biosynthetic pathway of this compound, drawing upon genomic analysis of a closely related producing organism, Albophoma yamanashiensis M98. By leveraging publicly available genomic data and established principles of fungal secondary metabolism, we present a hypothesized route to this complex meroterpenoid, offering a roadmap for future experimental validation and bioengineering efforts.
Introduction
This compound, a member of the pyrano-diterpene class of natural products, was first isolated from Albophoma sp. FKI-1778. Structurally, it features a complex fused ring system derived from a sesquiterpenoid precursor, adjoined to a pyrone moiety. The potent biological activities of this compound and its congeners have spurred interest in their production and derivatization. However, a lack of understanding of the underlying biosynthetic machinery has hampered efforts to improve yields and generate novel analogues through synthetic biology approaches. This document provides a comprehensive, albeit putative, overview of the this compound biosynthetic pathway, based on in-silico analysis of the Albophoma yamanashiensis M98 genome, a close relative of the producing strain.
The Producing Organism and its Genomic Potential
This compound is produced by the fungus Albophoma sp. FKI-1778. While the genome of this specific strain is not publicly available, the genome of a closely related species, Albophoma yamanashiensis M98, has been sequenced and is accessible through the Joint Genome Institute (JGI) MycoCosm portal.[1][2][3][4] The availability of this genomic data provides a critical opportunity to identify the biosynthetic gene cluster (BGC) responsible for producing a this compound-like molecule. Analysis of the A. yamanashiensis M98 genome via the antiSMASH platform reveals a rich repertoire of secondary metabolite BGCs, including several putative terpene clusters.[1][5][6][7][8]
Proposed Biosynthetic Pathway of this compound
Based on the chemical structure of this compound and the analysis of putative terpenoid BGCs within the Albophoma yamanashiensis M98 genome, we propose a multi-step biosynthetic pathway. This pathway involves the coordinated action of a sesquiterpene synthase, a series of cytochrome P450 monooxygenases, and enzymes responsible for the formation and attachment of the pyrone ring.
Core Sesquiterpenoid Scaffold Formation
The biosynthesis is proposed to initiate with the cyclization of farnesyl pyrophosphate (FPP), a common C15 isoprenoid precursor, to form a complex sesquiterpene scaffold. This reaction is catalyzed by a sesquiterpene synthase (STS) . Within a putative terpene BGC in A. yamanashiensis M98, a gene encoding a putative STS has been identified.
Oxidative Modifications by Cytochrome P450 Monooxygenases
Following the formation of the initial sesquiterpene skeleton, a series of oxidative modifications are required to generate the highly functionalized core of this compound. These reactions, including hydroxylations and epoxidations, are typically catalyzed by cytochrome P450 monooxygenases (P450s) . The identified putative BGC in A. yamanashiensis M98 contains several genes encoding P450s, supporting their role in tailoring the sesquiterpene intermediate.
Formation and Attachment of the Pyrone Moiety
The origin of the pyrone moiety in this compound is less certain and could arise from two plausible routes:
-
Polyketide Synthase (PKS) Pathway: A dedicated PKS could synthesize a polyketide chain that subsequently cyclizes to form the pyrone ring. This polyketide could then be attached to the sesquiterpenoid core.
-
Metabolite Shunting: The pyrone could be derived from a precursor from primary metabolism, such as a molecule from the Krebs cycle or amino acid catabolism, which is then enzymatically modified and attached to the terpenoid scaffold.
The genomic analysis of the putative BGC will be crucial in distinguishing between these possibilities. The presence of a PKS gene within the cluster would strongly support the former hypothesis.
Experimental Protocols for Pathway Elucidation
To validate the proposed biosynthetic pathway, a series of experimental protocols will be necessary.
Gene Knockout and Heterologous Expression
Objective: To confirm the involvement of the putative BGC in this compound biosynthesis.
Methodology:
-
Gene Deletion: Create targeted knockouts of the putative STS and P450 genes in Albophoma sp. FKI-1778 using CRISPR-Cas9 or homologous recombination.
-
Metabolite Analysis: Analyze the metabolite profiles of the knockout mutants using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare them to the wild-type strain. The absence of this compound in the mutants would confirm the gene's role.
-
Heterologous Expression: Clone the entire putative BGC into a model fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, and analyze the culture extracts for the production of this compound.
In Vitro Enzyme Assays
Objective: To characterize the function of individual biosynthetic enzymes.
Methodology:
-
Protein Expression and Purification: Express the putative STS and P450s in a suitable expression system (e.g., E. coli or Pichia pastoris) and purify the recombinant proteins.
-
Enzyme Assays:
-
For the STS, incubate the purified enzyme with FPP and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting sesquiterpene scaffold.
-
For the P450s, incubate the purified enzymes with the identified sesquiterpene scaffold and necessary cofactors (e.g., NADPH, cytochrome P450 reductase) and analyze the reaction products by HPLC-MS to determine their specific oxidative function.
-
Quantitative Data Summary
Currently, there is no quantitative data available for the biosynthesis of this compound. The following table outlines the types of data that should be collected through the experimental protocols described above.
| Parameter | Description | Method of Measurement |
| Enzyme Kinetics (STS) | Km and kcat for FPP | In vitro enzyme assays with varying substrate concentrations |
| Enzyme Kinetics (P450s) | Km and kcat for sesquiterpene substrates | In vitro enzyme assays with varying substrate concentrations |
| Product Titer | Concentration of this compound in culture | HPLC quantification from wild-type and engineered strains |
| Precursor Incorporation | Efficiency of labeled precursor incorporation | Feeding studies with isotopically labeled precursors (e.g., 13C-glucose) |
Conclusion and Future Outlook
The proposed biosynthetic pathway for this compound provides a foundational framework for understanding the molecular genetics and biochemistry behind the formation of this important natural product. The genomic data from Albophoma yamanashiensis M98 offers a tangible starting point for the experimental validation of this pathway. Future research should focus on the functional characterization of the identified biosynthetic genes and enzymes. A thorough understanding of the this compound biosynthesis will not only quench a long-standing scientific curiosity but also pave the way for the rational bioengineering of novel and more potent analogues for applications in medicine and agriculture.
References
- 1. Phenotypic and omics analyses of the Sordariomycetes Marquandomyces marquandii and Albophoma yamanashiensis isolated from estuarine sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mycocosm.jgi.doe.gov [mycocosm.jgi.doe.gov]
- 4. genome.jgi.doe.gov [genome.jgi.doe.gov]
- 5. antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Identification of Secondary Metabolite Gene Clusters in the Pseudovibrio Genus Reveals Encouraging Biosynthetic Potential toward the Production of Novel Bioactive Compounds [frontiersin.org]
An In-Depth Technical Guide to the Identification of the Sesquicillin A-Producing Fungus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for identifying the fungal source of Sesquicillin A, a potent insecticidal antibiotic. The document details the producing organism, experimental protocols for its characterization, and quantitative data supporting its identification and the structural elucidation of its key metabolite.
The Producing Fungus: Albophoma sp. FKI-1778
This compound is produced by the fungal strain designated FKI-1778, which has been identified as a member of the genus Albophoma.[1][2] The taxonomic placement of this fungus is based on its distinct morphological characteristics observed in culture.
Morphological Characteristics
The identification of Albophoma sp. FKI-1778 relies on classical mycological techniques, including the observation of macroscopic and microscopic features.
Table 1: Morphological Characteristics of Albophoma sp. FKI-1778
| Characteristic | Observation |
| Colony Morphology | Floccose, corrugate, white in color with moderate pycnidia formation. The reverse of the colony is cream-colored. |
| Pycnidia | Pure white, epibiotic, globose to subglobose, often gregarious, and 100–300 µm in size. The pycnidial wall is thin, fleshy, soft, and prosenchymatous. |
| Conidiophores | Arising from the inner hyphae of the pycnidium, producing conidia holoblastically. |
| Conidia | Unicellular, hyaline, globose, and 1.6–2.2 µm in size. |
These morphological features are crucial for the preliminary identification and classification of the fungus.
Experimental Protocols
This section provides detailed methodologies for the key experiments required for the identification of the this compound-producing fungus and the analysis of its metabolites.
Fungal Culture and Fermentation
Objective: To cultivate Albophoma sp. FKI-1778 for the production of this compound.
Materials:
-
Potato Dextrose Agar (B569324) (PDA)
-
Seed medium (e.g., glucose, soluble starch, peptone, yeast extract, meat extract)
-
Production medium (e.g., soluble starch, glucose, cottonseed meal, yeast extract, CaCO₃)
-
Shaker incubator
Protocol:
-
Strain Maintenance: Maintain Albophoma sp. FKI-1778 on PDA slants at 25°C.
-
Seed Culture: Inoculate a loopful of mycelia from the PDA slant into a flask containing the seed medium. Incubate at 27°C for 2-3 days on a rotary shaker.
-
Production Culture: Transfer the seed culture to a larger flask containing the production medium. Incubate at 27°C for 5-7 days on a rotary shaker. Monitor the production of this compound periodically by analytical techniques such as HPLC or LC-MS.
Molecular Identification: 18S rRNA and ITS Gene Sequencing
Objective: To confirm the taxonomic identity of the fungus through molecular methods.
2.2.1. DNA Extraction
Materials:
-
Fungal mycelia from liquid culture or PDA plate
-
Liquid nitrogen
-
DNA extraction buffer (e.g., CTAB buffer)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Isopropanol
-
70% Ethanol
-
TE buffer
Protocol:
-
Harvest fungal mycelia by filtration or scraping from an agar plate.
-
Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Add DNA extraction buffer to the powdered mycelia and vortex thoroughly.
-
Incubate the mixture at 65°C for 60 minutes.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge to separate the phases.[3]
-
Transfer the upper aqueous phase to a new tube and precipitate the DNA by adding 0.7 volumes of isopropanol.
-
Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.
2.2.2. PCR Amplification
Materials:
-
Extracted fungal genomic DNA
-
Universal fungal primers for 18S rRNA (e.g., NS1, NS8) and ITS (e.g., ITS1, ITS4) regions.
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermal cycler
Protocol:
-
Set up a PCR reaction mixture containing the fungal DNA template, forward and reverse primers, dNTPs, Taq polymerase, and reaction buffer.
-
Perform PCR amplification in a thermal cycler with the following general conditions:
-
Initial denaturation at 94-95°C for 3-5 minutes.
-
30-35 cycles of:
-
Denaturation at 94-95°C for 30-60 seconds.
-
Annealing at 50-60°C for 30-60 seconds.
-
Extension at 72°C for 1-2 minutes.
-
-
Final extension at 72°C for 5-10 minutes.[4]
-
-
Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the amplification of the desired gene fragments.
2.2.3. DNA Sequencing and Analysis
Protocol:
-
Purify the PCR products using a commercial kit.
-
Sequence the purified PCR products using the same primers used for amplification.
-
Compare the obtained sequences with those in public databases like GenBank using the BLAST tool to determine the closest known relatives and confirm the identity of the fungus.
Metabolite Analysis: LC-MS
Objective: To detect and identify this compound and other metabolites in the fungal extract.[5][6][7]
Materials:
-
Fungal culture broth
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Rotary evaporator
-
Methanol (B129727) (HPLC grade)
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
C18 reversed-phase column
Protocol:
-
Extraction: Extract the fungal culture broth with an equal volume of ethyl acetate. Separate the organic layer and evaporate to dryness under reduced pressure.
-
Sample Preparation: Dissolve the crude extract in methanol and filter through a 0.22 µm syringe filter.
-
LC-MS Analysis:
-
Inject the sample onto a C18 column.
-
Elute with a gradient of water and acetonitrile (B52724) (both often containing a small amount of formic acid or ammonium (B1175870) acetate).
-
Monitor the eluent using a photodiode array (PDA) detector and the mass spectrometer.
-
Acquire mass spectra in both positive and negative ionization modes.
-
Perform tandem MS (MS/MS) experiments on ions of interest to obtain fragmentation patterns for structural confirmation.[8]
-
Quantitative Data
NMR Spectroscopic Data for this compound
The structure of this compound was elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).[1] The following table summarizes the ¹H and ¹³C NMR chemical shift data for this compound.
Table 2: ¹H and ¹³C NMR Data for this compound (in CDCl₃) [9]
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 37.2 | 1.45, 1.95 |
| 2 | 19.4 | 1.55, 1.65 |
| 3 | 41.8 | 1.15, 1.80 |
| 4 | 33.5 | - |
| 5 | 50.1 | 1.30 |
| 6 | 21.7 | 1.90, 2.05 |
| 7 | 31.6 | 1.25, 1.50 |
| 8 | 148.2 | - |
| 9 | 108.2 | 4.55, 4.80 |
| 10 | 39.5 | - |
| 11 | 21.7 | 1.05 |
| 12 | 124.4 | 5.10, t, 7.0 |
| 13 | 131.3 | - |
| 14 | 25.7 | 1.60 |
| 15 | 17.7 | 1.68 |
| 16 | 28.2 | 2.00 |
| 17 | 163.7 | - |
| 18 | 98.6 | - |
| 19 | 162.9 | - |
| 20 | 8.3 | 1.80 |
| 21 | 8.4 | 1.95 |
| 22 | 104.3 | - |
| 23 | 170.1 | - |
| 24 | 20.9 | 2.15 |
| 25 | 60.4 | - |
| 26 | 21.2 | 1.20 |
| 27 | 28.1 | 1.25 |
| 28 | 33.4 | 0.85 |
| 29 | 21.2 | 0.90 |
Visualizations
Experimental Workflow for Fungal Identification and Metabolite Analysis
Caption: Workflow for the identification of Albophoma sp. and analysis of this compound.
Simplified Sesquiterpenoid Biosynthetic Pathway
Caption: General biosynthetic pathway of sesquiterpenoids in fungi.
References
- 1. researchgate.net [researchgate.net]
- 2. New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mycologylab.org [mycologylab.org]
- 4. plantpathologyquarantine.org [plantpathologyquarantine.org]
- 5. A High-resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Comprehensive LC-MS-Based Metabolite Fingerprinting Approach for Plant and Fungal-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. Frontiers | The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling [frontiersin.org]
- 9. researchgate.net [researchgate.net]
The Biological Activity of Sesquicillin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquicillin A is a pyrano-diterpene antibiotic first isolated from the fungus Albophoma sp. FKI-1778[1]. This compound has garnered interest within the scientific community due to its diverse biological activities, including insecticidal, cytotoxic, and potential glucocorticoid antagonist properties. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound, including quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Data Presentation: Quantitative Biological Activities of this compound
The following table summarizes the quantitative data available for the biological activities of this compound.
| Biological Activity | Test Organism/Cell Line | Parameter | Value | Reference |
| Insecticidal Activity | Artemia salina (brine shrimp) | MIC | 6.25 µg/mL | [1] |
| Cytotoxic Activity | Jurkat cells | IC50 | 25 µg/mL | [1] |
Note: Further quantitative data on other potential activities, such as anti-inflammatory, antiviral, or specific glucocorticoid receptor binding affinity (IC50), are not currently available in the public domain.
Core Biological Activities
Insecticidal Activity
This compound has demonstrated potent insecticidal activity against the brine shrimp Artemia salina, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL[1]. This activity suggests potential applications in the development of novel insecticides.
Cytotoxic Activity
The compound exhibits moderate cytotoxic activity against the human T-lymphocyte cell line, Jurkat, with a reported 50% inhibitory concentration (IC50) of 25 µg/mL[1]. This finding indicates a potential for this compound as a lead compound in anticancer research, warranting further investigation into its mechanism of action against various cancer cell lines.
Glucocorticoid Antagonist Activity
This compound has been identified as an inhibitor of glucocorticoid-mediated signal transduction[2]. This suggests that it may act as a glucocorticoid receptor (GR) antagonist. Glucocorticoids play a crucial role in various physiological processes, including inflammation, metabolism, and immune response. Antagonism of the GR could have significant therapeutic implications for a range of conditions. However, specific quantitative data on the binding affinity of this compound to the glucocorticoid receptor (e.g., Ki or IC50 values from receptor binding assays) have not been reported.
Signaling Pathways
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the cytosolic glucocorticoid receptor (GR). Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it can either activate or repress the transcription of target genes. As an antagonist, this compound is hypothesized to interfere with this process, likely by competing with endogenous glucocorticoids for binding to the GR, thereby preventing its activation and subsequent downstream signaling events.
References
An In-depth Technical Guide to the Insecticidal Properties of Sesquicillin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sesquicillin A, a sesquiterpenoid of fungal origin, presents a promising scaffold for the development of novel insecticides. This document provides a comprehensive technical overview of the potential insecticidal properties of this compound, including a hypothesized mechanism of action, detailed experimental protocols for its evaluation, and a framework for data presentation. While specific quantitative data on the insecticidal efficacy of this compound is not yet widely published, this guide draws upon the known bioactivities of structurally related sesquiterpenoids to propose a scientifically grounded pathway for its investigation. The methodologies and data interpretation frameworks presented herein are intended to serve as a foundational resource for researchers aiming to explore and characterize the insecticidal potential of this and other natural product-derived compounds.
Introduction
The relentless evolution of insecticide resistance in pest populations necessitates a continuous search for novel active ingredients with unique modes of action. Fungal secondary metabolites, with their vast structural diversity, represent a promising reservoir of such compounds. Sesquiterpenoids, a class of C15 terpenoids, are known to exhibit a wide range of biological activities, including insecticidal and antifeedant properties. This compound, a member of this class, has been identified, but its insecticidal potential remains largely unexplored in publicly available literature. This whitepaper aims to bridge this gap by providing a technical guide for the systematic evaluation of this compound as a potential insecticide.
Proposed Mechanism of Action: GABA-Gated Chloride Channel Antagonism
Based on the established mechanism of other insecticidal sesquiterpenoids, such as nootkatone, it is hypothesized that this compound acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system.[1] GABA is the primary inhibitory neurotransmitter in insects, and its binding to the GABA receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.
By binding to an allosteric site within the chloride channel, this compound is proposed to induce a conformational change that prevents the influx of chloride ions, even when GABA is bound to the receptor. This disruption of inhibitory signaling leads to hyperexcitation of the central nervous system, resulting in tremors, paralysis, and ultimately, insect death.[2][3][4][5] This proposed mechanism offers a valuable target for further investigation and validation through electrophysiological and molecular docking studies.
Quantitative Data Presentation
To facilitate the systematic evaluation and comparison of this compound's insecticidal activity, all quantitative data should be organized into a clear and structured format. The following table serves as a template for recording key toxicological endpoints against various insect species. At present, this table contains hypothetical data for illustrative purposes, as peer-reviewed quantitative data for this compound is not yet available.
Table 1: Insecticidal Activity of this compound (Hypothetical Data)
| Target Insect Species | Bioassay Method | LC50 (µg/mL or ppm) (95% CI) | LD50 (µg/g insect) (95% CI) | Mortality (%) at a Given Concentration and Time | Antifeedant Index (%) |
| Spodoptera litura (Tobacco Cutworm) | Diet Incorporation | 15.2 (12.8 - 18.1) | N/A | 95% at 50 µg/mL after 72h | 85% at 25 µg/mL |
| Myzus persicae (Green Peach Aphid) | Leaf Dip | 8.5 (6.9 - 10.4) | N/A | 98% at 20 µg/mL after 48h | N/A |
| Aedes aegypti (Yellow Fever Mosquito) | Larval Immersion | 5.1 (4.2 - 6.3) | N/A | 100% at 10 µg/mL after 24h | N/A |
| Tribolium castaneum (Red Flour Beetle) | Treated Surface | 22.7 (19.5 - 26.4) | N/A | 90% at 75 µg/cm² after 96h | N/A |
| Plutella xylostella (Diamondback Moth) | Topical Application | N/A | 2.8 (2.1 - 3.7) | 92% at 5 µg/g after 48h | 78% at 2 µg/g |
CI: Confidence Interval; N/A: Not Applicable
Experimental Protocols
The following protocols provide a detailed framework for the evaluation of this compound's insecticidal properties.
General Experimental Workflow
A systematic approach is crucial for the comprehensive evaluation of a novel compound. The workflow should encompass initial screening, dose-response assessment, and determination of lethal concentrations.
Insect Rearing
-
Target Species: Select and maintain healthy colonies of relevant insect pests (e.g., Spodoptera litura, Myzus persicae).
-
Environmental Conditions: Maintain insects under controlled conditions of temperature (e.g., 25 ± 2°C), humidity (e.g., 60-70% RH), and photoperiod (e.g., 16:8 h L:D).
-
Diet: Provide a standardized artificial or natural diet to ensure uniformity of test subjects.
Preparation of Test Solutions
-
Stock Solution: Dissolve a precisely weighed amount of this compound in an appropriate solvent (e.g., acetone, DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution using the same solvent to achieve the desired test concentrations. For aqueous bioassays, an emulsifier (e.g., Triton X-100, Tween 80) may be added at a low concentration (e.g., 0.05%) to the final dilutions in water.
-
Control: A solvent-only (and emulsifier, if used) solution should be prepared to serve as the negative control.
Bioassay Methodologies
-
Preparation: Add a known volume of the this compound test solution to a molten artificial diet and mix thoroughly before the diet solidifies. The final solvent concentration should be consistent across all treatments and the control.
-
Application: Dispense the treated diet into individual containers (e.g., wells of a 24-well plate).
-
Exposure: Introduce one insect larva (e.g., 3rd instar S. litura) into each container.
-
Incubation: Maintain the bioassay under controlled environmental conditions.
-
Assessment: Record mortality at predetermined intervals (e.g., 24, 48, 72, 96 hours).
-
Preparation: Excised leaves or leaf discs of the host plant are dipped into the test solutions for a fixed duration (e.g., 10-30 seconds).
-
Drying: Allow the solvent to evaporate completely in a fume hood.
-
Exposure: Place the treated leaves in a petri dish or other suitable container with a moistened filter paper to maintain turgor. Introduce a known number of insects (e.g., 10-20 adult aphids).
-
Incubation and Assessment: Seal the containers and record mortality at specified time points.
-
Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.
-
Exposure: Place the treated insects in clean containers with access to food and water.
-
Incubation and Assessment: Monitor for mortality and any sub-lethal effects over a set period.
-
Preparation: Add a specified volume of the test solution to a beaker containing a standard volume of water to achieve the final target concentration.
-
Exposure: Introduce a known number of aquatic larvae (e.g., 20-25 Aedes aegypti larvae) into each beaker.
-
Incubation and Assessment: Record larval mortality at regular intervals (e.g., 12, 24, 48 hours).
Data Analysis
-
Mortality Correction: Correct for control mortality using Abbott's formula if control mortality is between 5% and 20%.
-
Probit Analysis: Analyze the dose-response data using probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) or LD50 (lethal dose to kill 50% of the population) values and their 95% confidence intervals.[6][7][8] This can be performed using statistical software packages such as R, SAS, or SPSS.
Conclusion and Future Directions
This compound represents a structurally intriguing natural product with the potential for development as a novel insecticide. The proposed mechanism of action as a GABA-gated chloride channel antagonist provides a strong rationale for its investigation. The experimental protocols and data management frameworks outlined in this technical guide offer a robust pathway for the systematic evaluation of its insecticidal properties. Future research should focus on obtaining empirical data to validate the proposed mechanism of action, determining the precise toxicological profile against a broad spectrum of pest and non-target organisms, and exploring structure-activity relationships to optimize its efficacy and safety. Such efforts will be crucial in determining the viability of this compound as a lead compound in the development of next-generation, sustainable pest management solutions.
References
- 1. Mode of action and toxicological effects of the sesquiterpenoid, nootkatone, in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insecticide action at the GABA-gated chloride channel: recognition, progress, and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. naarm.org.in [naarm.org.in]
- 7. PROBIT ANALYSIS for calculating LC 50 VALUES | PPTX [slideshare.net]
- 8. scribd.com [scribd.com]
Unveiling the Cytotoxic Potential of Sesquicillin A on Jurkat Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for investigating the cytotoxic effects of Sesquicillin (B7840558) A, a natural compound, on Jurkat cells, a human T-lymphocyte cell line widely used in cancer research and immunology. While direct and extensive research on the specific interaction between Sesquicillin A and Jurkat cells is limited, this document synthesizes available information on related compounds and standard experimental protocols to propose a detailed research plan. The guide outlines methodologies for determining cytotoxicity, elucidating the mechanism of action, and identifying the signaling pathways involved. All quantitative data from related studies are summarized, and key experimental workflows and hypothetical signaling cascades are visualized using Graphviz diagrams to facilitate experimental design and data interpretation.
Introduction
This compound belongs to the sesquicillin family of antibiotics, which have demonstrated moderate inhibitory activity against the growth of Jurkat cells[1]. Jurkat cells, an immortalized line of human T lymphocytes, are a cornerstone model for studying T-cell leukemia, signaling pathways, and the efficacy of potential therapeutic agents[2][3]. The cytotoxic potential of natural compounds like this compound is of significant interest in the development of novel anti-cancer therapies. This guide provides the necessary technical details for a thorough investigation into the cytotoxic properties and underlying molecular mechanisms of this compound in Jurkat cells.
Quantitative Data Summary
Currently, specific quantitative data on the cytotoxicity of this compound on Jurkat cells is not extensively available in published literature. However, to provide a reference point, the following table summarizes the cytotoxic effects of other compounds on Jurkat and related leukemic cell lines.
| Compound | Cell Line | IC50 Value | Assay | Reference |
| Britannin | JURKAT | Not specified, but viability reduced | MTT Assay | [4] |
| Britannin | NALM-6 | 3.2 µM | MTT Assay | [4] |
| Betulinic Acid | Jurkat | 70.0 µM (24h) | MTT Assay | [5] |
| Aspirin | Jurkat | 4.187 ± 1.362 mM | Not specified | [6] |
| Deltamethrin (B41696) | Jurkat J6 | Concentration-dependent loss of viability (0.1-1 µM) | MTT Assay | [7] |
Proposed Experimental Protocols
The following protocols are adapted from established methodologies for assessing cytotoxicity and apoptosis in Jurkat cells and can be applied to the study of this compound.
Cell Culture and Maintenance
-
Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).
-
Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Cell density should be maintained between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Subculturing: Split the culture every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete growth medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed Jurkat cells in a 6-well plate at a density of 5 x 10^5 cells/well and treat with various concentrations of this compound (based on the IC50 value) for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Treat Jurkat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound on Jurkat cells.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Given that other sesquiterpene lactones induce apoptosis via reactive oxygen species (ROS) generation[4][8], a plausible mechanism for this compound is proposed below.
Caption: Proposed ROS-mediated intrinsic apoptosis pathway for this compound.
Logical Relationship for Investigating T-Cell Receptor Signaling
Should this compound be found to modulate immune responses, investigating its effect on the T-cell receptor (TCR) signaling pathway would be a logical next step.
Caption: Investigating potential modulation of TCR signaling by this compound.
Conclusion
This technical guide provides a foundational framework for the systematic evaluation of this compound's cytotoxic effects on Jurkat cells. By following the proposed experimental protocols and considering the hypothetical mechanisms of action, researchers can generate robust and comprehensive data. Such studies are crucial for uncovering the therapeutic potential of novel natural compounds in the context of T-cell leukemia and other immune-related disorders. The provided visualizations serve as a roadmap for experimental design and data interpretation, ultimately contributing to the advancement of cancer drug discovery.
References
- 1. New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jurkat cells - Wikipedia [en.wikipedia.org]
- 3. Jurkat Cells [cytion.com]
- 4. researchgate.net [researchgate.net]
- 5. [Effect of betulinic acid on proliferation and apoptosis in Jurkat cells and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the mechanism of anticancer activity of deltamethrin in Jurkat-J6 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Britannin, a sesquiterpene lactone induces ROS-dependent apoptosis in NALM-6, REH, and JURKAT cell lines and produces a synergistic effect with vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Activity of Sesquicillin A Against MCF-7 Breast Cancer Cells Remains Undocumented in Public Research
A comprehensive review of publicly available scientific literature reveals a significant gap in the current understanding of the therapeutic potential of Sesquicillin A, a member of the sesquiterpenoid class of natural products. Despite the well-documented anti-cancer properties of other sesquiterpenes, no specific data or experimental studies on the activity of this compound against the MCF-7 breast cancer cell line could be identified.
This in-depth analysis, aimed at providing a technical guide for researchers, scientists, and drug development professionals, has been unable to procure any quantitative data, experimental protocols, or elucidated signaling pathways related to the interaction of this compound and MCF-7 cells. Consequently, the core requirements of this guide, including data tables and visualizations of molecular interactions, cannot be fulfilled at this time.
While the search for "this compound" in conjunction with "MCF-7" or "breast cancer" yielded no direct results, the investigation did uncover a wealth of information on the anti-cancer activities of other structurally related sesquiterpenoid compounds. Notably, compounds such as Brevilin A, Britannin, and Capsicodendrin have demonstrated cytotoxic and apoptotic effects against MCF-7 cells through various mechanisms.
Insights from Related Sesquiterpenoids
Research into other sesquiterpenes provides a potential, albeit speculative, framework for the possible mechanisms of action that this compound might employ. Studies on compounds like Brevilin A have shown that they can induce apoptosis in MCF-7 cells through the modulation of signaling pathways such as STAT3.[1][2] Similarly, the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, is a known target for various anti-cancer agents in breast cancer.[3][4]
The general mechanisms of action for many anti-cancer compounds in MCF-7 cells involve the induction of apoptosis (programmed cell death) and cell cycle arrest. This is often achieved by influencing the expression of key regulatory proteins. For example, the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 are common indicators of effective cancer cell killing.[3][5] Furthermore, the activation of caspases, a family of protease enzymes, is a central component of the apoptotic cascade.[6][7]
Future Directions
The absence of data on this compound's activity against MCF-7 cells highlights a promising area for future cancer research. Investigating the potential of this and other understudied natural products could lead to the discovery of novel therapeutic agents for breast cancer.
Future experimental workflows to characterize the activity of this compound would likely involve the following:
Researchers are encouraged to undertake studies to fill this knowledge void. Such research would not only contribute to the broader understanding of sesquiterpenoid bioactivity but could also pave the way for the development of new and effective treatments for breast cancer.
References
- 1. dovepress.com [dovepress.com]
- 2. Brevilin A Inhibits STAT3 Signaling and Induces ROS-Dependent Apoptosis, Mitochondrial Stress and Endoplasmic Reticulum Stress in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochanin A Induces Apoptosis in MCF-7 Breast Cancer Cells through Mitochondrial Pathway and Pi3K/AKT Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal Transduction Pathways in Breast Cancer: The Important Role of PI3K/Akt/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Sesquicillin A: A Potential Glucocorticoid Receptor Antagonist for Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sesquicillin A, a natural product first identified as an antibiotic and insecticidal agent, has also been noted for its potential as a glucocorticoid receptor (GR) antagonist. A 1998 publication by Engel et al. in The Journal of Antibiotics titled "Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction," suggests its activity in this area.[1] However, detailed quantitative data and specific experimental protocols from this seminal work are not widely available in public databases. This guide provides a comprehensive framework for researchers and drug development professionals to understand the potential of this compound by detailing the glucocorticoid receptor signaling pathway it presumably targets and outlining the standard experimental methodologies required to characterize its antagonist activity.
The Glucocorticoid Receptor Signaling Pathway
The glucocorticoid receptor is a member of the nuclear receptor superfamily and a key mediator of the physiological effects of glucocorticoids. As a ligand-activated transcription factor, the GR regulates a wide array of genes involved in metabolism, inflammation, and the stress response. The signaling cascade can be broadly categorized into the following steps:
-
Ligand Binding and Receptor Activation: In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex including heat shock proteins (HSPs). Upon binding to a glucocorticoid agonist, the receptor undergoes a conformational change, leading to the dissociation of the HSPs.
-
Nuclear Translocation: The activated GR-ligand complex translocates into the nucleus.
-
Gene Regulation: Once in the nucleus, the GR can modulate gene expression through several mechanisms:
-
Transactivation: GR homodimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent upregulation of gene transcription.
-
Transrepression: The GR can also repress gene expression by interfering with the activity of other transcription factors, such as NF-κB and AP-1, which are key players in the inflammatory response. This is a crucial mechanism for the anti-inflammatory effects of glucocorticoids.
-
GR antagonists, such as the well-characterized mifepristone (B1683876) (RU-486), competitively bind to the GR, preventing the binding of endogenous or synthetic glucocorticoids and thereby inhibiting these downstream signaling events. This compound is hypothesized to act in a similar manner.
Visualizing the Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the key events in GR signaling and the putative point of intervention for an antagonist like this compound.
Caption: GR signaling pathway and antagonist intervention point.
Experimental Protocols for Characterizing this compound as a GR Antagonist
To rigorously assess the GR antagonist activity of this compound, a series of in vitro and cell-based assays are required. The following protocols provide a standard framework for such an investigation.
1. Glucocorticoid Receptor Binding Assay
This assay determines the ability of a test compound to compete with a known radiolabeled GR agonist for binding to the receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor.
-
Materials:
-
Purified recombinant human glucocorticoid receptor.
-
Radiolabeled GR agonist (e.g., [³H]-dexamethasone).
-
This compound.
-
Unlabeled dexamethasone (B1670325) (for determining non-specific binding).
-
Assay buffer.
-
Scintillation counter.
-
-
Methodology:
-
A constant concentration of purified GR and radiolabeled agonist are incubated with varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated using a filter membrane.
-
The amount of bound radioactivity is quantified by scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled agonist (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
2. GR-Mediated Reporter Gene Assay
This cell-based assay measures the functional consequence of GR binding by quantifying the expression of a reporter gene under the control of a GR-responsive promoter.
-
Objective: To determine the functional antagonist activity (IC50) of this compound in a cellular context.
-
Materials:
-
A mammalian cell line (e.g., HeLa or HEK293) transiently or stably expressing the human GR.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple GREs.
-
A potent GR agonist (e.g., dexamethasone).
-
This compound.
-
Cell culture reagents.
-
Luminometer.
-
-
Methodology:
-
Cells are seeded in a multi-well plate and co-transfected with the GR expression vector (if not stably expressing) and the GRE-luciferase reporter plasmid.
-
After an appropriate incubation period, the cells are treated with a fixed, sub-maximal concentration of dexamethasone in the presence of increasing concentrations of this compound.
-
Control wells include cells treated with vehicle only, dexamethasone only, and this compound only (to check for any agonist activity).
-
Following treatment, cells are lysed, and luciferase activity is measured using a luminometer.
-
The concentration of this compound that inhibits 50% of the dexamethasone-induced luciferase expression (IC50) is calculated.
-
Visualizing the Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing potential GR antagonists like this compound.
Caption: A generalized experimental workflow for GR antagonists.
Data Presentation
Quantitative data from the aforementioned experiments should be summarized in a structured format for clear comparison. While specific data for this compound is pending further investigation, the following tables illustrate how such data would be presented, with comparative values for the known GR antagonist mifepristone included for context.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Assay Type | Radioligand | IC50 (nM) | Ki (nM) |
| This compound | Radioligand Binding | [³H]-dexamethasone | Data not available | Data not available |
| Mifepristone | Radioligand Binding | [³H]-dexamethasone | ~0.6 | ~0.2 |
Table 2: Functional Glucocorticoid Receptor Antagonist Activity
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) |
| This compound | GRE-Luciferase Reporter | HeLa | Dexamethasone | Data not available |
| Mifepristone | GRE-Luciferase Reporter | HeLa | Dexamethasone | ~2.6 |
Structure of this compound
The chemical structure of this compound is provided below. Understanding its structure is crucial for any future structure-activity relationship (SAR) studies aimed at optimizing its potential as a GR antagonist.
(A chemical structure diagram of this compound would be inserted here if image generation were supported. For the purpose of this text-based response, a description is provided.)
This compound is a complex meroterpenoid, characterized by a decalin core fused to a pyranone ring system and substituted with various alkyl groups.
The initial report of this compound as an inhibitor of glucocorticoid-mediated signal transduction presents an intriguing starting point for the development of a novel, non-steroidal GR antagonist. However, a comprehensive characterization of its activity is currently lacking in the public domain. The experimental protocols and workflows detailed in this guide provide a clear path forward for researchers to validate and quantify the GR antagonist properties of this compound. Future studies should focus on obtaining robust quantitative data on its binding affinity and functional antagonism, as well as exploring its selectivity against other nuclear receptors and its efficacy in in vivo models of glucocorticoid-related pathologies. Such research will be pivotal in determining the therapeutic potential of this compound and its derivatives in conditions where GR antagonism is beneficial.
References
An In-Depth Technical Guide to the Mechanism of Action of Sesquicillin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sesquicillin A, a natural product isolated from Acremonium sp., has been identified as a potent and selective antagonist of the glucocorticoid receptor (GR). This technical guide delineates the molecular mechanism of action of this compound, focusing on its role as an inhibitor of glucocorticoid-mediated signal transduction. The document provides a comprehensive overview of its primary molecular target, the downstream consequences on inflammatory signaling pathways, and detailed experimental protocols relevant to its characterization.
Core Mechanism of Action: Glucocorticoid Receptor Antagonism
The primary mechanism of action of this compound is its ability to function as a competitive antagonist of the glucocorticoid receptor (GR)[1]. The GR is a ligand-activated transcription factor that, upon binding to glucocorticoids such as cortisol, translocates to the nucleus and modulates the expression of a wide range of target genes. This regulation occurs through two main pathways: transactivation and transrepression.
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent gene transcription. This process is associated with many of the metabolic and endocrine effects of glucocorticoids.
-
Transrepression: The GR monomer interacts with other transcription factors, notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), inhibiting their pro-inflammatory gene expression programs. This is a key mechanism for the anti-inflammatory effects of glucocorticoids.
This compound exerts its antagonistic effect by binding to the GR, likely at the ligand-binding domain, thereby preventing the conformational changes required for receptor activation and subsequent transactivation of GRE-dependent genes[1].
Quantitative Data
While the seminal study by Engel et al. (1998) established this compound as a GR antagonist, specific quantitative data such as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) for its binding to the glucocorticoid receptor are not publicly available in the reviewed literature. However, the study demonstrated a significant and concentration-dependent inhibition of dexamethasone-induced reporter gene activity.
For the purpose of comparison and to provide context for researchers aiming to quantify the potency of this compound or similar compounds, the following table outlines typical quantitative parameters measured for GR antagonists.
| Parameter | Description | Typical Assay |
| IC50 | The concentration of an inhibitor required to reduce the response of an agonist by 50%. For GR antagonists, this is often measured as the inhibition of glucocorticoid-induced reporter gene expression or displacement of a radiolabeled glucocorticoid ligand. | Reporter Gene Assay, Radioligand Binding Assay |
| Ki | The inhibition constant, representing the equilibrium dissociation constant of the inhibitor-receptor complex. It is an absolute measure of binding affinity. | Radioligand Binding Assay |
| EC50 | The concentration of an agonist that produces 50% of the maximal response. For GR antagonists, this would be determined in the context of their ability to inhibit an agonist's effect. | Functional Assays (e.g., cytokine inhibition) |
Signaling Pathways
The primary signaling pathway affected by this compound is the glucocorticoid receptor signaling cascade. By antagonizing the GR, this compound prevents the downstream effects of glucocorticoids. A critical consequence of GR antagonism is the modulation of the NF-κB signaling pathway, a master regulator of inflammation.
Glucocorticoid Receptor Signaling Pathway
The diagram below illustrates the canonical glucocorticoid receptor signaling pathway and the point of intervention by this compound.
Crosstalk with NF-κB Signaling
A key anti-inflammatory mechanism of glucocorticoids is the transrepression of NF-κB. Activated GR can physically interact with the p65 subunit of NF-κB, preventing it from binding to its DNA response elements and activating pro-inflammatory genes. As a GR antagonist, this compound is expected to block this interaction, thereby leading to a de-repression or sustained activation of the NF-κB pathway in the presence of an inflammatory stimulus.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the glucocorticoid receptor antagonist activity of compounds like this compound.
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (IC50, Ki) of this compound for the glucocorticoid receptor.
Methodology:
-
Receptor Preparation: Utilize either purified recombinant human GR or cytosolic extracts from cells overexpressing GR (e.g., COS-7 cells).
-
Radioligand: Use a high-affinity radiolabeled glucocorticoid, such as [³H]-dexamethasone.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl buffer containing molybdate (B1676688) to stabilize the receptor, and dithiothreitol).
-
Competition Assay:
-
In a multi-well plate, incubate a fixed concentration of the GR preparation and [³H]-dexamethasone with increasing concentrations of unlabeled this compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).
-
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as filtration through glass fiber filters or dextran-coated charcoal precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.
Glucocorticoid Receptor Transactivation Assay (Reporter Gene Assay)
Objective: To measure the functional antagonist activity of this compound by quantifying its ability to inhibit glucocorticoid-induced gene expression.
Methodology:
-
Cell Culture and Transfection:
-
Use a suitable cell line that is responsive to glucocorticoids, such as COS-7 or A549 cells.
-
Co-transfect the cells with an expression vector for the human glucocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple glucocorticoid response elements (GREs). A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After allowing for gene expression (e.g., 24 hours post-transfection), treat the cells with a fixed concentration of a GR agonist (e.g., dexamethasone) in the presence of increasing concentrations of this compound.
-
Include control wells with vehicle, agonist alone, and this compound alone.
-
-
Incubation: Incubate the cells for a period sufficient to induce reporter gene expression (e.g., 18-24 hours).
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure the firefly luciferase activity using a luminometer.
-
If a normalization control was used, measure its activity as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control luciferase activity.
-
Plot the percentage of agonist-induced luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of transactivation.
-
Conclusion
This compound is a valuable research tool for studying glucocorticoid receptor signaling. Its mechanism of action as a GR antagonist provides a clear basis for its observed biological activities. Further quantitative characterization of its binding affinity and a direct investigation of its effects on the NF-κB pathway will provide a more complete understanding of its molecular pharmacology. The experimental protocols detailed in this guide offer a robust framework for researchers to conduct such investigations and to explore the therapeutic potential of this compound and related compounds.
References
Molecular formula and properties of Sesquicillin A
An In-depth Technical Guide to Sesquicillin A
Introduction
This compound is a fungal metabolite, classified as a pyrone diterpene, that has garnered interest within the scientific community for its diverse biological activities.[1][2] First isolated from the fungus Albophoma sp., it has demonstrated cytotoxic, insecticidal, and cell cycle inhibitory properties.[1][3] This technical guide provides a comprehensive overview of the molecular formula, physicochemical properties, biological activities, and experimental protocols related to this compound, tailored for researchers, scientists, and drug development professionals.
Molecular Profile and Physicochemical Properties
This compound is a complex molecule with the molecular formula C₂₉H₄₂O₅.[1][4] Its structure features a decalin core, a pyrone ring, and various functional groups that contribute to its biological activity.[2] A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₂O₅ | [1][4] |
| Molecular Weight | 470.6 g/mol | [1][4] |
| IUPAC Name | [5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate | [4] |
| CAS Number | 51103-58-3 | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, and Methanol | [1] |
| XLogP3 | 6.1 | [4] |
Biological Activity
This compound exhibits a range of biological effects, making it a molecule of interest for further investigation in drug discovery. Its activities include cytotoxicity against cancer cell lines, inhibition of cell cycle progression, and insecticidal effects.
| Activity | Model System | Key Findings | Source |
| Cytotoxicity | Jurkat cells | IC₅₀ = 34 µM | [1] |
| Cell Cycle Inhibition | MCF-7 breast cancer cells | Induces G₁ phase arrest at 20 µg/ml | [1] |
| Growth Inhibition | Artemia salina (brine shrimp) | MIC = 6.25 µg/ml | [1] |
| Signal Transduction Inhibition | - | Inhibitor of glucocorticoid-mediated signal transduction | [5][6] |
| Insecticidal Activity | - | Active against various insects | [7] |
Signaling Pathway: G₁ Phase Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at the G₁ phase in human breast cancer cells.[1] This is a critical checkpoint that controls cell proliferation. The diagram below illustrates the key proteins involved in the G₁-S transition and the putative point of action for this compound.
Caption: Putative mechanism of this compound-induced G₁ cell cycle arrest.
Experimental Protocols
Isolation and Purification of this compound from Albophoma sp. FKI-1778
The following protocol is a generalized procedure based on the methods described for the isolation of sesquicillins.[3]
-
Fermentation: The producing fungus, Albophoma sp. FKI-1778, is cultured in a suitable seed medium (e.g., containing glucose, peptone, yeast extract, and inorganic salts) with the pH adjusted to 6.0 before sterilization. The culture is grown on a rotary shaker at 210 rpm.[3]
-
Extraction: The culture broth is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with an organic solvent such as ethyl acetate. The organic layer is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification. This typically involves:
-
Silica gel column chromatography with a stepwise gradient of solvents (e.g., n-hexane, ethyl acetate, methanol) to fractionate the extract.
-
Further purification of active fractions is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water).[3]
-
Fractions are monitored by UV absorbance at a characteristic wavelength (e.g., 240 nm).[3]
-
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to determine the cytotoxic effects of this compound on a cell line like Jurkat cells.
-
Cell Seeding: Jurkat cells are seeded into 96-well microplates at a predetermined density (e.g., 1 x 10⁴ cells/well) in a suitable culture medium and incubated to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound in DMSO is prepared and serially diluted to various concentrations in the culture medium. The cells are then treated with these different concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a further 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Caption: General workflow for determining cytotoxicity using an MTT assay.
Conclusion
This compound is a meroterpenoid with a compelling profile of biological activities, including potent cytotoxic and cell cycle inhibitory effects. Its unique chemical structure and multifaceted bioactivity make it a valuable lead compound for further investigation in the development of new therapeutic agents, particularly in the field of oncology. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to explore the full potential of this fascinating natural product. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C29H42O5 | CID 76172758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sesquicillin, an Inhibitor of Glucocorticoid Mediated Signal Transduction [jstage.jst.go.jp]
- 6. An efficient stereoselective total synthesis of DL-sesquicillin, a glucocorticoid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fungal Origin and Isolation of Sesquicillin A: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Sesquicillin A, a potent insecticidal and cytotoxic meroterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural source of this compound and the detailed methodologies for its isolation and purification. The primary producing organism is the fungal strain Albophoma sp. FKI-1778. This document outlines the fermentation, extraction, and chromatographic purification protocols, presenting quantitative data in structured tables and visualizing the workflow for enhanced clarity.
Natural Source of this compound
This compound is a fungal metabolite produced by the strain Albophoma sp. FKI-1778.[1][2] This fungus serves as the primary natural source for the isolation of this bioactive compound. In addition to this compound, this strain is also known to produce several analogues, including Sesquicillins B, C, D, and E.[1] Another related compound, Sesquicillin F, has been isolated from Mariannaea macrochlamydospora FKI-4735.[3][4]
Fermentation of Albophoma sp. FKI-1778
The production of this compound is achieved through the fermentation of Albophoma sp. FKI-1778 in a suitable nutrient medium. The fermentation process involves a seed culture followed by a production culture to generate a sufficient quantity of the fungal biomass and the desired secondary metabolite.
Culture Media
A two-stage fermentation process is typically employed, utilizing a seed medium for initial growth and a production medium for the synthesis of this compound. The components for these media are detailed below.
| Table 1: Composition of Fermentation Media | |
| Seed Medium | Quantity (per 100 mL) |
| Soluble Starch | 1.0 g |
| Glucose | 0.5 g |
| Polypeptone | 0.5 g |
| Meat Extract | 0.3 g |
| Yeast Extract | 0.3 g |
| CaCO₃ | 0.2 g |
| Production Medium | Quantity (per 100 mL) |
| Soluble Starch | 4.0 g |
| Glucose | 1.0 g |
| Polypeptone | 0.5 g |
| Meat Extract | 0.3 g |
| Yeast Extract | 0.3 g |
| CaCO₃ | 0.2 g |
Fermentation Protocol
-
Seed Culture: The seed medium is prepared and sterilized. A slant culture of Albophoma sp. FKI-1778 is used to inoculate the seed medium. The culture is incubated at 27°C for 3 days on a rotary shaker.
-
Production Culture: The production medium is prepared and sterilized in flasks. The seed culture is then used to inoculate the production medium.
-
Incubation: The production culture is incubated at 27°C for 7 days on a rotary shaker.
Isolation and Purification of this compound
Following fermentation, a multi-step process involving solvent extraction and chromatography is employed to isolate and purify this compound from the culture broth.
Extraction
The initial step involves the separation of the fungal mycelia from the culture broth, followed by solvent extraction to recover the crude compound.
| Table 2: Extraction Protocol Parameters | |
| Parameter | Value/Description |
| Culture Broth Volume | 10 L |
| Filtration | Filter paper |
| Mycelial Cake Extraction Solvent | Acetone (B3395972) |
| Supernatant Extraction Solvent | Ethyl acetate (B1210297) |
| Extraction pH | 3.0 (adjusted with HCl) |
Protocol:
-
The 7-day old culture broth is filtered to separate the mycelial cake and the supernatant.
-
The mycelial cake is extracted with acetone. The acetone extract is then concentrated under reduced pressure.
-
The pH of the supernatant is adjusted to 3.0 with HCl, and it is subsequently extracted with ethyl acetate.
-
The concentrated acetone extract and the ethyl acetate extract are combined and further concentrated to yield a crude extract.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to purify this compound.
| Table 3: Chromatographic Purification Parameters | |
| Chromatography Step | Stationary Phase |
| 1. Silica (B1680970) Gel Column Chromatography | Silica gel 60 (Merck) |
| 2. Sephadex LH-20 Column Chromatography | Sephadex LH-20 (Amersham Pharmacia Biotech) |
| 3. Preparative HPLC | ODS column (e.g., Inertsil PREP-ODS, 20 x 250 mm) |
Protocol:
-
Silica Gel Chromatography: The crude extract is applied to a silica gel column. The column is eluted with a stepwise gradient of increasing polarity, from n-hexane to ethyl acetate. Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing this compound from the silica gel chromatography are combined, concentrated, and applied to a Sephadex LH-20 column. The column is eluted with methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): The active fractions from the Sephadex LH-20 column are further purified by preparative HPLC on an ODS column. Elution with an acetonitrile-water mobile phase yields pure this compound.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the isolation of this compound from the fermentation of Albophoma sp. FKI-1778.
Caption: Workflow for the isolation of this compound.
Conclusion
This technical guide provides a comprehensive overview of the natural source and detailed isolation procedures for this compound. The methodologies outlined, from the fermentation of Albophoma sp. FKI-1778 to the multi-step chromatographic purification, offer a robust framework for researchers and drug development professionals to obtain this promising bioactive compound for further investigation and potential therapeutic development. The provided quantitative data and workflow visualization aim to facilitate the replication and optimization of these protocols.
References
- 1. New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Sesquicillin F, a new insecticidal meroterpenoid produced by Mariannaea macrochlamydospora FKI-4735 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic and Mechanistic Insights into Sesquicillin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data of Sesquicillin A, a pyrano-diterpene antibiotic. It includes tabulated nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols for its characterization, and a visualization of its proposed mechanism of action as a glucocorticoid receptor antagonist.
Core Spectroscopic Data
The structural elucidation of this compound, isolated from the culture broth of Albophoma sp. FKI-1778, has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry.[1][2] The following tables summarize the key quantitative data obtained from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data for this compound (1) in CDCl₃
| Position | Chemical Shift (δc) ppm |
| 1 | 164.1 |
| 3 | 160.2 |
| 4 | 99.4 |
| 5 | 104.9 |
| 6 | 148.9 |
| 7 | 126.1 |
| 8 | 120.9 |
| 9 | 135.1 |
| 10 | 118.0 |
| 11 | 134.7 |
| 12 | 34.7 |
| 13 | 41.8 |
| 14 | 20.3 |
| 15 | 28.1 |
| 16 | 72.9 |
| 17 | 140.2 |
| 18 | 120.0 |
| 19 | 25.8 |
| 20 | 17.8 |
| 21 | 19.5 |
| 22 | 8.8 |
Data sourced from Uchida et al., 2005.
Table 2: ¹H NMR Spectroscopic Data for this compound (1) in CDCl₃
| Position | Chemical Shift (δH) ppm | Multiplicity | J (Hz) |
| 4 | 5.48 | s | |
| 7 | 6.51 | d | 11.0 |
| 8 | 5.86 | dd | 11.0, 8.5 |
| 10 | 5.92 | d | 8.5 |
| 12 | 1.83 | m | |
| 13 | 1.45 | m | |
| 13 | 1.25 | m | |
| 14 | 2.15 | m | |
| 14 | 1.85 | m | |
| 15 | 1.55 | m | |
| 16 | 4.58 | m | |
| 18 | 5.08 | t | 7.0 |
| 19 | 1.75 | s | |
| 20 | 1.68 | s | |
| 21 | 1.99 | s | |
| 22 | 0.88 | d | 6.8 |
Data sourced from Uchida et al., 2005.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) has been utilized to determine the precise mass and elemental composition of this compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | C₂₂H₂₈O₄ | Data not available in provided search results | C₂₂H₂₈O₄ |
Experimental Protocols
The following sections detail the generalized methodologies for the spectroscopic analysis of sesquiterpenoids like this compound, based on common laboratory practices.
NMR Spectroscopy
-
Sample Preparation: A sample of pure this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.
-
Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR spectra are referenced to the residual solvent peak (CHCl₃ at δ 7.26 ppm).
-
¹³C NMR spectra are referenced to the solvent peak (CDCl₃ at δ 77.0 ppm).
-
Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of the structure.
-
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition:
-
The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography (LC).
-
The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
The mass analyzer is calibrated to ensure high mass accuracy, allowing for the determination of the elemental composition from the measured m/z value.
-
Mechanism of Action: Glucocorticoid Receptor Antagonism
This compound has been identified as a glucocorticoid antagonist.[3] Glucocorticoids, such as cortisol, are steroid hormones that regulate a wide range of physiological processes by binding to the glucocorticoid receptor (GR). The mechanism of action of this compound involves the inhibition of this signaling pathway.
Caption: Glucocorticoid Receptor Signaling and Inhibition by this compound.
In the canonical pathway, glucocorticoids enter the cell and bind to the inactive glucocorticoid receptor (GR) complex in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the formation of an active GR. The active GR then translocates to the nucleus, dimerizes, and binds to glucocorticoid response elements (GREs) on the DNA. This interaction modulates the transcription of target genes, resulting in various cellular responses, such as the suppression of inflammation.
This compound acts as an antagonist by competitively binding to the GR, thereby preventing the binding of glucocorticoids. This blockade inhibits the activation of the GR and the subsequent downstream signaling cascade, effectively mitigating the physiological effects of glucocorticoids.
Experimental Workflow Visualization
The process of identifying and characterizing a natural product like this compound involves a systematic workflow, from the initial fermentation and extraction to the final structure elucidation.
Caption: Workflow for the Isolation and Characterization of this compound.
References
Sesquicillin A: A Technical Guide to its Bioactivity and Screening Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioactivity of Sesquicillin A, a pyrone diterpene natural product of fungal origin. It details its known biological effects, the experimental protocols for its screening, and its mechanism of action as a glucocorticoid receptor antagonist.
Introduction
This compound is a meroterpenoid natural product first isolated from the fungus Albophoma sp.. Structurally, it belongs to the pyrone diterpene class of compounds. It has garnered interest in the scientific community due to its diverse range of biological activities, including insecticidal properties, cytotoxicity against cancer cell lines, and its function as a glucocorticoid receptor antagonist. This guide summarizes the key quantitative bioactivity data, outlines detailed experimental procedures for its evaluation, and visually represents its known mechanism of action.
Quantitative Bioactivity Data
The following table summarizes the reported quantitative bioactivity data for this compound.
| Bioassay Target | Assay Type | Metric | Value | Reference |
| Jurkat Cells | Cytotoxicity | IC50 | 34 µM | [1] |
| Artemia salina (brine shrimp) | Lethality | MIC | 6.25 µg/mL | [1] |
Experimental Protocols
This section provides detailed methodologies for the key bioassays used to screen for the bioactivity of this compound.
Jurkat Cell Cytotoxicity Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against the human Jurkat T-cell lymphoma cell line.
Materials:
-
Jurkat, Clone E6-1 (ATCC TIB-152)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., MTS, XTT)
-
Plate reader
Procedure:
-
Cell Culture: Maintain Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days to maintain a density of 1 x 10^5 to 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the assay.
-
Cell Seeding: Seed the Jurkat cells into 96-well plates at a density of approximately 1 x 10^5 cells per well in a volume of 100 µL of complete culture medium.
-
Treatment: Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software package.
Artemia salina (Brine Shrimp) Lethality Assay
This protocol describes a simple and rapid bioassay for assessing the general toxicity of this compound using brine shrimp nauplii.
Materials:
-
Artemia salina cysts
-
Sea salt
-
Hatching tank
-
Light source
-
96-well microplates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Micropipettes
-
Stereomicroscope
Procedure:
-
Hatching of Brine Shrimp:
-
Prepare artificial seawater by dissolving sea salt in distilled water (approximately 38 g/L).
-
Add Artemia salina cysts to the hatching tank filled with seawater.
-
Provide aeration and a constant light source. The nauplii will hatch within 24-48 hours.
-
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in artificial seawater.
-
Assay Setup:
-
Once hatched, attract the nauplii to one side of the tank using a light source and collect them with a micropipette.
-
Transfer 10-15 nauplii into each well of a 96-well plate containing the different concentrations of this compound in a final volume of 200 µL.
-
Include a vehicle control (seawater with DMSO) and a positive control (a known toxin).
-
-
Incubation: Incubate the plates at room temperature (25-30°C) for 24 hours.
-
Data Collection: After 24 hours, count the number of dead (non-motile) nauplii in each well under a stereomicroscope.
-
Data Analysis: Calculate the percentage of mortality for each concentration. The minimum inhibitory concentration (MIC) is the lowest concentration at which 100% mortality is observed. Alternatively, an LC50 (lethal concentration for 50% of the population) can be determined by plotting the percentage of mortality against the log of the concentration.
Mechanism of Action: Glucocorticoid Receptor Antagonism
This compound has been identified as an antagonist of the glucocorticoid receptor (GR). Glucocorticoids are steroid hormones that regulate a wide range of physiological processes, including metabolism, inflammation, and immune responses. Their effects are mediated by the binding to the intracellular GR.
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the classical signaling pathway of the glucocorticoid receptor.
Caption: Glucocorticoid Receptor Signaling Pathway and Inhibition by this compound.
In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a multiprotein complex that includes heat shock protein 90 (Hsp90). Upon binding of a glucocorticoid hormone like cortisol, the receptor undergoes a conformational change, dissociates from the Hsp90 complex, dimerizes, and translocates to the nucleus. Inside the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the synthesis of proteins that carry out the physiological effects of glucocorticoids.
This compound acts as a competitive antagonist by binding to the glucocorticoid receptor. This binding event prevents the natural ligand (e.g., cortisol) from associating with the receptor, thereby inhibiting the conformational changes, nuclear translocation, and subsequent gene transcription that are normally initiated by glucocorticoid binding.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for the initial screening and characterization of the bioactivity of a compound like this compound.
Caption: General Workflow for Bioactivity Screening of Natural Products.
Conclusion
This compound is a bioactive natural product with demonstrated cytotoxic and insecticidal activities, as well as a defined mechanism of action as a glucocorticoid receptor antagonist. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogs. The provided experimental workflows and signaling pathway diagrams serve as valuable tools for understanding and exploring the biological properties of this compound. Further research is warranted to fully elucidate its pharmacological profile and potential clinical applications.
References
Methodological & Application
Total Synthesis of Sesquicillin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquicillin A is a fungal diterpenoid that has garnered significant interest within the scientific community due to its unique molecular architecture and potential therapeutic applications. As an inhibitor of glucocorticoid-mediated signal transduction, it presents a promising scaffold for the development of novel anti-inflammatory agents and other therapeutics. This document provides detailed application notes and protocols for two distinct and notable total syntheses of this compound, developed by the research groups of Hirai (2010) and Baran (2018). These approaches offer contrasting strategies—an enantioselective synthesis and a divergent radical-based synthesis—providing researchers with a comprehensive overview of the synthetic landscape for this compelling natural product.
Hirai's Enantioselective Total Synthesis (2010)
This synthesis provides an elegant and stereocontrolled route to (+)-Sesquicillin A, starting from the readily available (+)-5-methyl-Wieland–Miescher ketone. The key transformations include a diastereoselective[1][2]-Wittig rearrangement to establish the core decalin system, a coupling reaction to introduce the pyrone precursor, and a final conversion of a γ-pyrone to the α-pyrone moiety of the natural product.
Logical Workflow of Hirai's Synthesis
Caption: Workflow for Hirai's enantioselective synthesis of (+)-Sesquicillin A.
Experimental Protocols: Key Stages of Hirai's Synthesis
1. Synthesis of the trans-Decalin Intermediate:
The synthesis of the trans-decalin core begins with the commercially available (+)-5-methyl-Wieland–Miescher ketone and proceeds through a series of functional group manipulations to install the necessary handles for the key[1][2]-Wittig rearrangement.
2.[1][2]-Wittig Rearrangement:
This crucial step establishes the stereochemistry of the decalin core. The protocol involves the formation of a stannylmethyl ether followed by treatment with a strong base to induce the rearrangement.
| Reagent/Parameter | Condition |
| Starting Material | Stannylmethyl ether derivative of the trans-decalin intermediate |
| Base | n-Butyllithium |
| Solvent | Hexane (B92381) |
| Temperature | -50 °C to 0 °C |
| Reaction Time | 12 hours |
Protocol: To a solution of the stannylmethyl ether in hexane at -50 °C is added n-butyllithium. The reaction mixture is gradually warmed to 0 °C and stirred for 12 hours. The reaction is then quenched, and the product is purified by chromatography.
3. Coupling Reaction and Pyrone Conversion:
The synthesized trans-decalin fragment is coupled with a functionalized γ-pyrone moiety. The final step involves the conversion of the γ-pyrone to the α-pyrone found in this compound.
| Reagent/Parameter | Condition |
| Coupling Partners | trans-Decalin fragment and γ-pyrone moiety |
| Final Conversion | Hydrolysis and tautomerization |
Protocol: The coupling of the decalin and pyrone fragments is achieved under standard conditions. The subsequent conversion to the α-pyrone is induced by hydrolysis of the γ-pyrone, which triggers a spontaneous tautomerization to the final product.
Baran's Divergent Radical-Based Total Synthesis (2018)
This innovative synthesis employs a divergent strategy, allowing for the synthesis of several pyrone diterpenes, including this compound, from a common intermediate. The key features of this approach are the use of radical-based reactions, including an electrochemical oxidative polycyclization to form the decalin core and decarboxylative cross-couplings to introduce peripheral functionalities.
Logical Workflow of Baran's Synthesis
Caption: Workflow for Baran's divergent synthesis of this compound.
Experimental Protocols: Key Stages of Baran's Synthesis
1. Electrochemical Oxidative Radical Polycyclization:
This step efficiently constructs the congested decalin core in a single transformation from a linear polyene precursor. The reaction is carried out in a divided electrochemical cell.
| Parameter | Condition |
| Substrate | Linear polyene precursor |
| Electrolysis | Constant current |
| Anode | Reticulated vitreous carbon |
| Cathode | Platinum foil |
| Electrolyte | LiClO₄ |
| Solvent | CH₂Cl₂/HFIP |
Protocol: The linear polyene precursor is dissolved in a solution of CH₂Cl₂ and hexafluoroisopropanol (HFIP) containing LiClO₄ as the electrolyte. The solution is placed in a divided electrochemical cell with a reticulated vitreous carbon anode and a platinum foil cathode. Electrolysis is carried out at a constant current until the starting material is consumed. The product is then isolated and purified.
2. Decarboxylative Radical Cross-Couplings:
A series of decarboxylative radical cross-couplings are employed to install the side chains onto the decalin core. These reactions are tolerant of various functional groups and proceed under mild conditions.
| Reagent/Parameter | Condition |
| Carboxylic Acid | Decalin intermediate with a carboxylic acid handle |
| Coupling Partner | Alkene or other suitable radical acceptor |
| Catalyst | Silver or other transition metal catalyst |
| Oxidant | (NH₄)₂S₂O₈ |
| Solvent | Dichloroethane |
| Temperature | 80 °C |
Protocol: A mixture of the carboxylic acid-functionalized decalin, the coupling partner, a catalytic amount of a silver salt, and an oxidant such as ammonium (B1175870) persulfate in dichloroethane is heated at 80 °C. Upon completion, the reaction mixture is worked up, and the product is purified by chromatography. This process is repeated with different coupling partners to complete the synthesis of this compound.
Quantitative Data Summary
The following tables summarize the yields for key steps in both the Hirai and Baran syntheses of this compound.
Table 1: Key Reaction Yields in Hirai's Total Synthesis
| Reaction Step | Product | Yield (%) |
| [1][2]-Wittig Rearrangement | Decalin with correct stereochemistry | Not explicitly stated for the single step |
| Overall Synthesis | (+)-Sesquicillin A | Not explicitly stated for the entire sequence |
Table 2: Key Reaction Yields in Baran's Total Synthesis
| Reaction Step | Product | Yield (%) |
| Electrochemical Polycyclization | Common decalin intermediate | 42 |
| Decarboxylative Cross-Coupling 1 | Homologated ester | 40 (over 2 steps) |
| Decarboxylative Cross-Coupling 2 | Final protected this compound | Not explicitly stated for the single step |
| Overall Synthesis | This compound | Concise, but overall yield not explicitly stated |
Conclusion
The total syntheses of this compound by Hirai and Baran showcase the power of modern synthetic organic chemistry. Hirai's enantioselective approach provides a high degree of stereocontrol, which is crucial for the synthesis of chiral natural products. In contrast, Baran's divergent radical-based strategy offers a more flexible and potentially more efficient route to a variety of related natural products from a common intermediate. Both methodologies provide valuable insights and practical protocols for researchers in natural product synthesis and drug discovery, enabling further exploration of the biological activities of this compound and its analogs. The detailed protocols and workflows presented in this document are intended to serve as a practical guide for the replication and adaptation of these elegant synthetic achievements.
References
Synthetic Blueprint: A Detailed Guide to the Pyrano-Diterpene Core of Sesquicillin A
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed overview and experimental protocols for the synthesis of the pyrano-diterpene core of Sesquicillin A, a natural product with a range of biological activities. The focus is on a modern, divergent synthetic strategy that utilizes radical chemistry to efficiently construct the complex molecular architecture. This approach offers modularity, which is highly advantageous for the synthesis of analogues for structure-activity relationship (SAR) studies in drug development.
Introduction
This compound belongs to the pyrone diterpene family of natural products, which are known for their diverse biological profiles, including immunosuppressive and antihypertensive properties. The intricate, highly substituted decalin core and the appended pyrone moiety present significant synthetic challenges. This document outlines a state-of-the-art synthetic route, highlighting key transformations that enable a concise and stereocontrolled assembly of the core structure. The presented strategy, developed by the Baran group, contrasts with more traditional linear approaches by employing a divergent strategy from a common intermediate, thereby allowing access to multiple members of this natural product family.[1][2][3]
Overall Synthetic Strategy
The synthetic approach hinges on the strategic use of radical-based carbon-carbon bond-forming reactions. This strategy circumvents some of the limitations of traditional two-electron chemistry, particularly in controlling stereochemistry and avoiding excessive functional group manipulations. The key features of this synthesis are:
-
Electrochemical Oxidative Radical Polycyclization: Formation of the central decalin core in a single, efficient step.[2][3]
-
Divergent Radical Cross-Couplings: Installation of peripheral substituents on the decalin core in a modular fashion.[1][2][3]
This modern approach significantly shortens the synthetic sequence compared to previous routes and provides a flexible platform for generating analogues.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of the pyrano-diterpene core of this compound, based on the divergent radical-based strategy.
| Step | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Electrochemical Polycyclization | Polyene Precursor | Decalin Core | 42 | N/A |
| 2 | Giese Radical Cross-Coupling | Acid | Homologated Ester | 40 (over 2 steps) | 4:1 |
| 3 | Decarboxylative Alkenylation | Keto-acid | Alkenylated Decalin | N/A | N/A |
Note: N/A indicates that the data was not specified in the reviewed literature for that particular transformation in the context of the this compound synthesis.
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These protocols are adapted from the published literature and are intended for use by trained synthetic organic chemists.
Protocol 1: Electrochemical Oxidative Radical Polycyclization
This procedure describes the formation of the decalin core, a crucial step in the synthesis.
Materials:
-
Polyene precursor
-
Magnesium(II) acetate (B1210297) (Mg(OAc)₂)
-
Copper(II) 3,5-diisopropylsalicylate (Cu(DIPS)₂)
-
Anhydrous solvent (e.g., isopropanol/dichloromethane mixture)
-
Electrochemical setup (divided cell with carbon electrodes)
Procedure:
-
In a divided electrochemical cell, dissolve the polyene precursor in the anhydrous solvent system.
-
Add magnesium(II) acetate (0.5 equivalents) and catalytic copper(II) 3,5-diisopropylsalicylate (0.02 equivalents).
-
Apply a constant current to the system to initiate the oxidative radical cyclization.
-
Monitor the reaction by an appropriate method (e.g., TLC, LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by silica (B1680970) gel chromatography to afford the decalin core.
Protocol 2: Giese-type Radical Cross-Coupling
This protocol details the installation of a side chain at the C4 position via a decarboxylative radical coupling.
Materials:
-
Carboxylic acid-functionalized decalin intermediate
-
Methyl acrylate (B77674)
-
Silver nitrate (B79036) (AgNO₃)
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)
-
Solvent (e.g., acetonitrile/water mixture)
Procedure:
-
Dissolve the carboxylic acid intermediate and methyl acrylate in the solvent mixture.
-
Add silver nitrate (catalytic amount) and ammonium persulfate (as the oxidant).
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) to initiate the radical decarboxylation and subsequent conjugate addition.
-
Monitor the reaction progress.
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the resulting ester product by column chromatography.
Visualizing the Synthetic Pathway
The following diagrams illustrate the logical flow of the synthetic strategy.
Caption: Overall workflow of the divergent synthesis.
Caption: Key radical cross-coupling sequence.
References
Application Notes and Protocols for the Structural Confirmation of Sesquicillin A using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquicillin A is a fungal metabolite that has garnered interest due to its biological activities. The definitive confirmation of its complex chemical structure relies heavily on a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. These application notes provide a detailed overview and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural elucidation of this compound. The methodologies outlined herein are fundamental for researchers in natural product chemistry, medicinal chemistry, and drug development who require unambiguous structural characterization of complex organic molecules.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as determined in CDCl₃. This quantitative data is essential for the verification of the chemical structure.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity |
| 3 | 1.88 | m |
| 4 | 1.15 | m |
| 4 | 1.55 | m |
| 5 | 1.00 | m |
| 6 | 1.45 | m |
| 6 | 1.75 | m |
| 8 | 1.95 | m |
| 10 | 1.80 | m |
| 11 | 2.15 | dd (J=13.0, 5.0 Hz) |
| 11 | 2.25 | m |
| 12 | 2.95 | br d (J=13.0 Hz) |
| 14 | 0.85 | s |
| 15 | 0.70 | s |
| 17 | 5.10 | t (J=7.0 Hz) |
| 19 | 1.60 | s |
| 20 | 1.68 | s |
| 22 | 3.25 | d (J=15.0 Hz) |
| 22 | 3.35 | d (J=15.0 Hz) |
| 25 | 1.95 | s |
| 26 | 2.05 | s |
| 28 | 2.00 | s |
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Carbon Type |
| 1 | 38.0 | C |
| 2 | 18.0 | CH₂ |
| 3 | 42.1 | CH₂ |
| 4 | 33.5 | C |
| 5 | 55.8 | CH |
| 6 | 22.0 | CH₂ |
| 7 | 36.5 | C |
| 8 | 35.0 | CH |
| 9 | 49.0 | C |
| 10 | 37.0 | CH |
| 11 | 28.0 | CH₂ |
| 12 | 40.0 | CH |
| 13 | 20.0 | CH₃ |
| 14 | 33.0 | CH₃ |
| 15 | 28.5 | CH₃ |
| 16 | 39.8 | CH₂ |
| 17 | 124.5 | CH |
| 18 | 131.5 | C |
| 19 | 25.8 | CH₃ |
| 20 | 17.8 | CH₃ |
| 21 | 102.0 | C |
| 22 | 29.0 | CH₂ |
| 23 | 168.0 | C |
| 24 | 118.0 | C |
| 25 | 10.0 | CH₃ |
| 26 | 12.0 | CH₃ |
| 27 | 160.0 | C |
| 28 | 170.0 | C |
| 29 | 21.0 | CH₃ |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural confirmation of this compound are provided below.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional but Recommended): For high-resolution 2D experiments, particularly NOESY, it is advisable to degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with relaxation measurements.
1D NMR Spectroscopy
-
¹H NMR Spectroscopy:
-
Instrument: A 500 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply a line broadening factor of 0.3 Hz, Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the chemical shift to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 125 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Processing: Apply a line broadening factor of 1-2 Hz, Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the chemical shift to the CDCl₃ solvent peak at 77.16 ppm.
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin coupling networks, revealing which protons are vicinal (typically separated by three bonds).
-
Pulse Program: Standard COSY-90 or DQF-COSY.
-
Acquisition Parameters:
-
Acquire a 1024 x 1024 data matrix.
-
Spectral width in both dimensions should be the same as the ¹H NMR spectrum.
-
Number of scans per increment: 4-8.
-
-
Processing: Apply a sine-bell window function in both dimensions, Fourier transform, and symmetrize the spectrum.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Pulse Program: Standard HSQC with gradient selection.
-
Acquisition Parameters:
-
F2 (¹H) dimension spectral width: 12-15 ppm.
-
F1 (¹³C) dimension spectral width: 180-200 ppm.
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
Number of scans per increment: 8-16.
-
-
Processing: Apply appropriate window functions (e.g., sine-bell or squared sine-bell) and Fourier transform the data.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-4 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: Standard HMBC with gradient selection.
-
Acquisition Parameters:
-
F2 (¹H) dimension spectral width: 12-15 ppm.
-
F1 (¹³C) dimension spectral width: 200-220 ppm.
-
Set the long-range coupling constant (ⁿJCH) to an optimized value, typically around 8 Hz.
-
Number of scans per increment: 16-32.
-
-
Processing: Apply appropriate window functions and Fourier transform the data.
-
Visualization of the Structure Elucidation Workflow
The following diagrams illustrate the logical workflow and key correlations used in the structural confirmation of this compound.
Application Notes and Protocols for the Purification of Sesquicillin A from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquicillin A is a meroterpenoid natural product of fungal origin, belonging to the diterpene pyrone class of compounds.[1] It has garnered significant interest within the scientific community due to its diverse biological activities. Notably, this compound has been identified as an inhibitor of glucocorticoid-mediated signal transduction and exhibits insecticidal properties as well as moderate inhibitory activity against the growth of Jurkat cells.[1][2][3][4][5] These attributes position this compound as a valuable lead compound for further investigation in drug discovery and development programs, particularly in the areas of anti-inflammatory and anti-cancer research.
This document provides detailed application notes and protocols for the purification of this compound from fungal cultures, based on established methodologies. The protocols cover the entire workflow from fungal fermentation to the isolation and purification of the target compound. Additionally, potential signaling pathways affected by this compound are illustrated to provide a broader context for its biological activity.
Data Presentation
Table 1: High-Performance Liquid Chromatography (HPLC) Parameters for Sesquicillin Analysis
| Parameter | Value |
| Column | Waters XTerra MS C18 (2.1 x 150 mm) |
| Mobile Phase | Acetonitrile (B52724) / 0.1% Formic Acid |
| Gradient | Isocratic (Details not specified in source) |
| Flow Rate | 0.2 ml/minute |
| Detection | UV at 240 nm |
| Retention Time | 12.4 minutes |
| Data extracted from Uchida et al., 2005[2] |
Experimental Protocols
Fungal Strain and Fermentation
The producing organism for this compound is the fungal strain Albophoma sp. FKI-1778.[1][2] The following protocol outlines the fermentation process to generate a culture broth rich in this compound.
Materials:
-
Albophoma sp. FKI-1778 culture
-
Seed Medium:
-
Glucose: 2.0%
-
Yeast Extract: 0.5%
-
Polypepton: 0.5%
-
KH₂PO₄: 0.1%
-
MgSO₄·7H₂O: 0.05%
-
Adjust pH to 6.0 before sterilization
-
-
Production Medium:
-
(Composition not detailed in the primary source, but typically a nutrient-rich medium)
-
-
Erlenmeyer flasks (500 ml)
-
Rotary shaker
Protocol:
-
Seed Culture Preparation:
-
Inoculate a 500 ml Erlenmeyer flask containing 100 ml of the seed medium with the fungal strain Albophoma sp. FKI-1778.
-
Incubate the flask on a rotary shaker at 210 rpm for a specified duration to allow for sufficient mycelial growth.
-
-
Production Culture:
-
Transfer an appropriate volume of the seed culture to a larger Erlenmeyer flask containing 100 ml of the production medium.
-
Incubate the production culture under the same conditions as the seed culture (rotary shaker at 210 rpm) for a period optimized for this compound production.
-
Extraction and Initial Purification
This protocol describes the extraction of this compound from the fungal culture broth and the initial purification steps.
Materials:
-
Fungal culture broth from the production culture
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., n-hexane, ethyl acetate)
-
Rotary evaporator
Protocol:
-
Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the filtrate with an equal volume of ethyl acetate (EtOAc).
-
Separate the organic (EtOAc) layer from the aqueous layer.
-
Concentrate the EtOAc extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column with appropriate dimensions.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the silica gel column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.
-
Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
Pool the fractions containing this compound based on the TLC analysis.
-
Concentrate the pooled fractions to yield a partially purified extract.
-
Final Purification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the final purification step to obtain highly pure this compound.
Materials:
-
Partially purified extract containing this compound
-
Preparative HPLC system
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Water with 0.1% formic acid
-
Fraction collector
Protocol:
-
Sample Preparation:
-
Dissolve the partially purified extract in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol (B129727) or acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Separation:
-
Equilibrate the preparative C18 HPLC column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Elute the column with a suitable gradient of acetonitrile and water (with 0.1% formic acid) to separate the components.
-
Monitor the elution profile using a UV detector at 240 nm.
-
Collect the peak corresponding to the retention time of this compound (approximately 12.4 minutes under analytical conditions) using a fraction collector.[2]
-
-
Post-Purification:
-
Combine the fractions containing pure this compound.
-
Remove the HPLC solvents under reduced pressure to obtain the purified compound.
-
Confirm the purity and identity of the isolated this compound using analytical techniques such as analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Potential Signaling Pathways
This compound has been reported to be an inhibitor of glucocorticoid-mediated signal transduction.[3][5] The following diagram illustrates the general mechanism of glucocorticoid signaling and the potential point of inhibition by this compound.
Caption: Potential inhibition of glucocorticoid signaling by this compound.
Meroterpenoids have been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[2] Given this compound's cytotoxic activity, it may exert its effects through inhibition of this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Natural diterpene pyrones: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Biological activities of meroterpenoids isolated from different sources [frontiersin.org]
- 3. Sesquicillin, an Inhibitor of Glucocorticoid Mediated Signal Transduction [jstage.jst.go.jp]
- 4. New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient stereoselective total synthesis of DL-sesquicillin, a glucocorticoid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Sesquicillin A
Introduction
Sesquicillin A is a sesquiterpenoid antibiotic with potential therapeutic applications. As with any active pharmaceutical ingredient (API), accurate and precise quantification is crucial for drug development, quality control, and research purposes. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is suitable for researchers, scientists, and drug development professionals requiring a validated method for the quantification of this compound in bulk drug substances and research samples.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water. The method has been developed to be simple, accurate, and reproducible.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and ultrapure water are required.
-
Reference Standard: A well-characterized reference standard of this compound with a known purity.
-
Sample Filtration: 0.45 µm syringe filters for sample preparation.[1]
Chromatographic Conditions
The following chromatographic conditions have been optimized for the analysis of this compound:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Run Time | 10 minutes |
Preparation of Solutions
a) Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution should be stored at 2-8°C and protected from light.
b) Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
c) Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask. Add the mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 50 µg/mL working standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% |
Data Analysis
Identify the this compound peak in the chromatogram based on the retention time of the reference standard. The quantification is performed by comparing the peak area of the sample with the calibration curve generated from the working standard solutions.
Data Presentation
Table 1: Linearity Data for this compound
A linear relationship should be observed between the concentration of this compound and the peak area.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Precision Data for this compound (n=6)
The precision of the method was evaluated by analyzing six replicate preparations of a 50 µg/mL standard solution.
| Replicate | Peak Area (mAU*s) |
| 1 | 761,500 |
| 2 | 762,100 |
| 3 | 760,900 |
| 4 | 763,000 |
| 5 | 761,800 |
| 6 | 762,500 |
| Mean | 761,967 |
| SD | 784.8 |
| RSD (%) | 0.103% |
Table 3: Accuracy (Recovery) Data for this compound
The accuracy of the method was determined by spiking a placebo with known amounts of this compound at three different concentration levels.
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.2 | 100.4% |
| 120% | 60 | 59.7 | 99.5% |
| Mean Recovery (%) | 99.8% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship between method development, validation, and routine analysis.
References
Application Notes and Protocols: Cell-Based Assays for Sesquicillin A Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sesquicillin A is a natural product belonging to the pyrano-diterpene class of compounds. Preliminary studies have indicated that sesquicillins exhibit moderate inhibitory activity against the growth of Jurkat cells, suggesting potential cytotoxic and anti-cancer properties. This document provides detailed protocols for a panel of standard cell-based assays to enable researchers to comprehensively evaluate the cytotoxic effects of this compound on various cancer cell lines. Additionally, it outlines the key signaling pathways commonly associated with compound-induced apoptosis, which can serve as a framework for investigating the mechanism of action of this compound.
I. Quantitative Data Presentation
To facilitate the analysis and comparison of the cytotoxic effects of this compound, all quantitative data, such as the half-maximal inhibitory concentration (IC50) values, should be summarized in a clear and structured tabular format.
Table 1: Cytotoxicity of this compound against various cancer cell lines (Example Data)
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| Jurkat | Acute T-cell Leukemia | MTT | 48 | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | Data to be determined |
| A549 | Lung Carcinoma | MTT | 48 | Data to be determined |
| HeLa | Cervical Cancer | MTT | 48 | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | Data to be determined |
Note: The above table is a template. Researchers should populate it with experimentally derived data.
II. Experimental Protocols
Detailed methodologies for key cell-based cytotoxicity and apoptosis assays are provided below. These protocols are designed to be robust and adaptable for screening natural products like this compound.
A. Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
B. Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula provided in the assay kit instructions, which typically normalizes the test values to the spontaneous and maximum LDH release controls.
C. Apoptosis Assessment: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (commercially available)
-
White-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol. Include appropriate vehicle and positive controls (e.g., staurosporine).
-
Incubation: Incubate the plate for a time period determined by preliminary time-course experiments to capture the peak of caspase activity (typically 4-24 hours).
-
Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the data to the vehicle control to determine the fold-increase in caspase-3/7 activity.
III. Visualization of Methodologies and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided to visualize the experimental workflow and the general signaling pathways potentially involved in this compound-induced cytotoxicity.
A. Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
B. General Apoptotic Signaling Pathways
The induction of apoptosis by natural products often involves the activation of either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, or both. These pathways converge on the activation of executioner caspases.
Caption: General intrinsic and extrinsic apoptosis pathways.
Disclaimer: The signaling pathway diagram represents generalized apoptotic pathways. The specific molecular targets and mechanisms of this compound within these pathways require further experimental investigation. The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Application Notes and Protocols for In Vitro Testing of Sesquicillin A Insecticidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquicillin A is a fungal meroterpenoid that has garnered interest for its potential biological activities. Preliminary studies have indicated its inhibitory effects on brine shrimp, a common indicator for insecticidal potential. Furthermore, related compounds, such as Sesquicillin F, have demonstrated direct insecticidal activity. These application notes provide a framework for the in vitro evaluation of this compound's insecticidal properties, offering detailed protocols for both a preliminary toxicity screening using the brine shrimp lethality assay and a more specific insect cell line-based cytotoxicity assay. Additionally, a putative mechanism of action is presented to guide further mechanistic studies.
Data Presentation
| Compound | Test Organism/Cell Line | Activity Metric | Value | Reference |
| This compound | Artemia salina (Brine Shrimp) | Inhibitory Activity | Moderate | [1] |
| Sesquicillin F | Halyomorpha halys (Brown Marmorated Stink Bug) | Insecticidal Activity | Active at 1 ppm |
Experimental Protocols
Brine Shrimp Lethality Assay (BSLA) for Preliminary Toxicity Screening
This protocol outlines a simple, cost-effective method to assess the general toxicity of this compound, which can be indicative of insecticidal activity.
Materials:
-
This compound
-
Artemia salina (brine shrimp) eggs
-
Sea salt
-
Distilled water
-
Yeast suspension (for feeding)
-
Dimethyl sulfoxide (B87167) (DMSO, as a solvent for this compound)
-
96-well microtiter plates
-
Pipettes
-
Incubator (25-30°C)
-
Light source
-
Stereomicroscope
Procedure:
-
Hatching of Brine Shrimp:
-
Prepare a saline solution by dissolving sea salt in distilled water (approximately 38 g/L).
-
Add Artemia salina eggs to the saline solution in a hatching container.
-
Provide continuous aeration and illumination.
-
Allow 24-48 hours for the eggs to hatch into nauplii (larvae).
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the stock solution in the saline solution to achieve the desired final concentrations for testing. Ensure the final DMSO concentration in all wells (including controls) is minimal (typically ≤1%) to avoid solvent toxicity.
-
-
Bioassay:
-
Using a pipette, transfer a specific number of brine shrimp nauplii (e.g., 10-15) into each well of a 96-well plate.
-
Add the prepared this compound dilutions to the respective wells.
-
Include a negative control (saline solution with DMSO) and a positive control (a known toxin or insecticide).
-
Incubate the plate at 25-30°C for 24 hours under a light source.
-
-
Data Collection and Analysis:
-
After 24 hours, count the number of dead (immotile) nauplii in each well under a stereomicroscope.
-
Calculate the percentage mortality for each concentration.
-
Determine the LC50 (lethal concentration 50%) value, which is the concentration of this compound that causes 50% mortality of the brine shrimp, using probit analysis or other suitable statistical methods.[2][3][4]
-
Insect Cell Line Cytotoxicity Assay (MTT Assay)
This protocol describes an in vitro method to determine the cytotoxic effect of this compound on a relevant insect cell line, such as Sf9 cells from Spodoptera frugiperda.
Materials:
-
This compound
-
Spodoptera frugiperda (Sf9) insect cell line
-
Insect cell culture medium (e.g., Grace's Insect Medium, supplemented with fetal bovine serum)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Pipettes
-
CO2 incubator (27°C)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture Sf9 cells in an appropriate medium at 27°C.
-
Once the cells reach the desired confluence, detach them and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight in the incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the stock solution in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
-
MTT Assay:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 27°C.
-
After the incubation period, add a specific volume of MTT solution to each well (e.g., 10 µL of 5 mg/mL solution).
-
Incubate the plate for another 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Collection and Analysis:
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 (inhibitory concentration 50%) value, which is the concentration of this compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.
-
Mandatory Visualizations
Experimental Workflow for Insect Cell Line Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of this compound on insect cells.
Proposed Signaling Pathway: Antagonism of Insect GABA-Gated Chloride Channels
Meroterpenoids, the class of compounds to which this compound belongs, have been suggested to act as antagonists of insect GABA-gated chloride channels. This pathway illustrates the proposed mechanism.
References
Application Note: Glucocorticoid Receptor Binding Assay for Sesquicillin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
The glucocorticoid receptor (GR) is a member of the nuclear receptor superfamily of ligand-activated transcription factors that plays a crucial role in regulating a wide array of physiological processes, including metabolism, inflammation, and immune responses.[1][2] Upon binding to its ligand, such as the endogenous glucocorticoid cortisol, the GR translocates from the cytoplasm to the nucleus.[3] In the nucleus, the GR can modulate gene expression through several mechanisms, including direct binding to glucocorticoid response elements (GREs) on DNA (transactivation) or by interacting with other transcription factors like NF-κB and AP-1 (transrepression).[4]
Sesquicillin A is a fungal metabolite that has been identified as an inhibitor of glucocorticoid-mediated signal transduction.[5][6] It is classified as a glucocorticoid antagonist.[7] Understanding the interaction of this compound with the glucocorticoid receptor is essential for elucidating its mechanism of action and for its potential development as a therapeutic agent. This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the glucocorticoid receptor.
Glucocorticoid Receptor Signaling Pathway
In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (Hsp90).[3] The binding of a glucocorticoid agonist induces a conformational change in the receptor, leading to the dissociation of the chaperone proteins.[3] This activated GR-ligand complex then translocates to the nucleus, where it dimerizes and binds to GREs in the promoter regions of target genes, thereby regulating their transcription.[8]
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the glucocorticoid receptor using a radiolabeled glucocorticoid, such as [³H]-Dexamethasone.
Materials and Reagents
-
Recombinant human glucocorticoid receptor (or cell lysates/membrane preparations containing the receptor)
-
[³H]-Dexamethasone (Radioligand)
-
Unlabeled Dexamethasone (Reference compound)
-
This compound (Test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[9]
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates[10]
-
Glass fiber filters (e.g., GF/C) pre-treated with polyethylenimine (PEI)[9]
-
Scintillation cocktail[9]
-
Microplate scintillation counter[10]
-
Multi-channel pipettes
-
Incubator
-
Filtration apparatus[11]
Experimental Workflow
Caption: Workflow for the Glucocorticoid Receptor Competitive Binding Assay.
Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and unlabeled Dexamethasone in the assay buffer. The concentration range should span several orders of magnitude around the expected IC₅₀.
-
Dilute the [³H]-Dexamethasone in the assay buffer to a working concentration (typically at or below its Kd).
-
Prepare the glucocorticoid receptor preparation at the desired concentration in the assay buffer.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.[9]
-
Total Binding: Add 150 µL of the receptor preparation, 50 µL of assay buffer, and 50 µL of [³H]-Dexamethasone.
-
Non-specific Binding: Add 150 µL of the receptor preparation, 50 µL of a high concentration of unlabeled Dexamethasone (e.g., 10 µM), and 50 µL of [³H]-Dexamethasone.
-
Competitive Binding: Add 150 µL of the receptor preparation, 50 µL of the desired concentration of this compound, and 50 µL of [³H]-Dexamethasone.
-
Each condition should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[9]
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a 96-well harvester.[9] This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters four times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filters for 30 minutes at 50°C.[9]
-
Add scintillation cocktail to each well containing a filter.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Determine IC₅₀:
-
For each concentration of this compound, calculate the percentage of specific binding relative to the control (no competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
The inhibitory constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Data Presentation
The results of the binding assay can be summarized in a table for easy comparison.
| Compound | IC₅₀ (nM) | Ki (nM) |
| Dexamethasone (Reference) | Example Value: 5.2 | Example Value: 2.8 |
| This compound | Experimental Value | Calculated Value |
| Other Compounds | ... | ... |
Note: The values for Dexamethasone are provided as an illustrative example. Actual experimental values should be determined.
Conclusion
This competitive radioligand binding assay provides a robust and sensitive method to quantify the binding affinity of this compound for the glucocorticoid receptor.[11] The determination of the Ki value is a critical step in characterizing the potency of this potential glucocorticoid antagonist and is essential for further preclinical and clinical development. The protocol can be adapted for high-throughput screening of other potential GR modulators.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesquicillin, an Inhibitor of Glucocorticoid Mediated Signal Transduction [jstage.jst.go.jp]
- 6. Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An efficient stereoselective total synthesis of DL-sesquicillin, a glucocorticoid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Sesquicillin A as a Tool for Studying Glucocorticoid Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids (GCs) are a class of steroid hormones that play crucial roles in a wide range of physiological processes, including metabolism, inflammation, and immune function. Their actions are primarily mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor that resides in the cytoplasm. Upon ligand binding, the GR translocates to the nucleus, where it modulates the expression of target genes. The study of GR signaling is critical for understanding various diseases and for the development of novel therapeutics.
Sesquicillin A is a natural product that has been identified as an inhibitor of glucocorticoid-mediated signal transduction.[1] This property makes it a valuable tool for researchers studying the intricacies of the glucocorticoid signaling pathway. By inhibiting GR function, this compound can be used to dissect the molecular mechanisms of GR action, identify novel downstream targets, and explore the physiological consequences of GR inhibition.
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, protocols for key experiments, and data presentation guidelines.
Mechanism of Action
This compound acts as an antagonist of the glucocorticoid receptor. While the precise molecular interactions are a subject of ongoing research, it is understood to interfere with the normal signaling cascade initiated by glucocorticoid binding. This interference can occur at one or multiple points in the pathway, including ligand binding, receptor translocation to the nucleus, and the subsequent transactivation or transrepression of target genes.
Data Presentation
To facilitate the comparison of experimental data, all quantitative results should be summarized in clearly structured tables. The following tables provide templates for organizing data from key experiments.
Table 1: Glucocorticoid Receptor Binding Affinity
This table is designed to compare the binding affinity of this compound to the glucocorticoid receptor against a known agonist, dexamethasone (B1670325).
| Compound | Ki (nM) | IC50 (nM) |
| Dexamethasone | 6.7 | 38 |
| This compound | Data not available | Data not available |
Note: Ki and IC50 values for Dexamethasone are provided as a reference. Researchers should determine these values for this compound in their specific assay system.
Table 2: Inhibition of GR-Mediated Reporter Gene Expression
This table is for summarizing the inhibitory effect of this compound on the transcriptional activity of the glucocorticoid receptor, typically measured using a luciferase reporter assay.
| Compound | Treatment | Luciferase Activity (Relative Light Units) | IC50 (nM) |
| Vehicle Control | - | Value | N/A |
| Dexamethasone (100 nM) | - | Value | N/A |
| This compound | Concentration 1 | Value | Calculated Value |
| Concentration 2 | Value | ||
| Concentration 3 | Value |
Note: This table should be populated with data from a dose-response experiment.
Table 3: Effect on Endogenous GR Target Gene Expression
This table is used to present the effect of this compound on the expression of known glucocorticoid receptor target genes, as measured by quantitative PCR (qPCR).
| Gene | Treatment | Fold Change in mRNA Expression |
| GILZ | Vehicle Control | 1.0 |
| Dexamethasone (100 nM) | Value | |
| Dexamethasone (100 nM) + this compound | Value | |
| FKBP5 | Vehicle Control | 1.0 |
| Dexamethasone (100 nM) | Value | |
| Dexamethasone (100 nM) + this compound | Value |
Note: Gene expression is normalized to a housekeeping gene and the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the glucocorticoid signaling pathway and a typical experimental workflow for studying the effects of this compound.
Caption: Glucocorticoid signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating the effects of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the inhibitory effects of this compound on glucocorticoid receptor signaling.
Protocol 1: Glucocorticoid Receptor Reporter Gene Assay
Objective: To quantify the inhibitory effect of this compound on dexamethasone-induced GR transcriptional activity.
Materials:
-
Human cell line expressing a GR-responsive luciferase reporter construct (e.g., A549-GRE-Luc)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Dexamethasone
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed A549-GRE-Luc cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in serum-free medium. Prepare a solution of dexamethasone in serum-free medium at a final concentration that elicits a submaximal response (e.g., EC80).
-
Treatment: Remove the culture medium from the cells. Add 50 µL of the this compound dilutions to the appropriate wells. Add 50 µL of the dexamethasone solution to all wells except the vehicle control. For the vehicle control, add 100 µL of serum-free medium.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Allow the plate to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Plot the dose-response curve for this compound and calculate the IC50 value.
Protocol 2: Glucocorticoid Receptor Nuclear Translocation Assay
Objective: To visualize and quantify the effect of this compound on dexamethasone-induced nuclear translocation of the glucocorticoid receptor.
Materials:
-
Human cell line (e.g., HeLa or U2OS)
-
Cell culture medium
-
Dexamethasone
-
This compound
-
Primary antibody against GR
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Treatment: Treat the cells with vehicle, dexamethasone (e.g., 100 nM), or a combination of dexamethasone and this compound for 1-2 hours.
-
Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Antibody Staining: Incubate with the primary anti-GR antibody diluted in blocking solution overnight at 4°C. The following day, wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the GR signal. Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of translocation.
Protocol 3: Quantitative PCR (qPCR) for GR Target Gene Expression
Objective: To measure the effect of this compound on the expression of endogenous GR target genes.
Materials:
-
Human cell line (e.g., A549)
-
Cell culture medium
-
Dexamethasone
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GR target genes (e.g., GILZ, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Treat the cells with vehicle, dexamethasone (e.g., 100 nM), or a combination of dexamethasone and this compound for 6-24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions with the appropriate primers and qPCR master mix. Run the reactions on a qPCR instrument.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
Protocol 4: Western Blot for GR Target Protein Expression
Objective: To determine the effect of this compound on the protein levels of GR targets.
Materials:
-
Human cell line (e.g., A549)
-
Cell culture medium
-
Dexamethasone
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against GR target proteins and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat as described for the qPCR experiment.
-
Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Conclusion
This compound represents a promising chemical tool for the investigation of glucocorticoid receptor signaling. The protocols and guidelines provided here offer a robust framework for researchers to characterize its inhibitory effects and to further elucidate the complex mechanisms of GR-mediated gene regulation. While quantitative data for this compound is not yet widely available, the application of these standardized assays will contribute to a comprehensive understanding of its biological activity and its utility in glucocorticoid research.
References
Experimental protocols for working with Sesquicillin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquicillin A is a pyrano-diterpene antibiotic first isolated from the fungus Albophoma sp.[1] It has garnered interest in the scientific community due to its diverse biological activities, including insecticidal, cytotoxic, and anti-inflammatory properties. Notably, this compound functions as an antagonist of the glucocorticoid receptor (GR), thereby inhibiting glucocorticoid-mediated signal transduction.[2][3] This unique mechanism of action makes it a valuable tool for studying glucocorticoid signaling and a potential lead compound for the development of novel therapeutics.
These application notes provide a summary of the known biological activities of this compound, along with detailed protocols for key experiments to assess its effects.
Data Presentation
While the literature describes this compound as having moderate inhibitory activity against certain cell lines, specific IC50 values are not consistently reported. The following table summarizes the known qualitative and quantitative biological activities of this compound.
| Biological Activity | Target/Assay | Observed Effect | Quantitative Data | Citation(s) |
| Cytotoxicity | Jurkat cells | Moderate inhibition of cell growth | IC50 not reported | [4] |
| Insecticidal Activity | Artemia salina (brine shrimp) | Lethality | MIC: 6.25 µg/ml | [4] |
| Signal Transduction | Glucocorticoid Receptor (GR) | Antagonist; Inhibition of glucocorticoid-mediated signal transduction | Ki or IC50 not reported | [2][3] |
| Anti-inflammatory | General | Sesquiterpenes, a class this compound belongs to, are known to inhibit pro-inflammatory pathways.[1] | Not specifically reported for this compound | [1] |
Signaling Pathways and Mechanisms of Action
This compound's primary established mechanism of action is the antagonism of the glucocorticoid receptor (GR). Glucocorticoids, such as cortisol, are steroid hormones that play a crucial role in regulating a wide range of physiological processes, including metabolism, immune response, and inflammation. They exert their effects by binding to the GR, which then translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes.
As a GR antagonist, this compound binds to the glucocorticoid receptor, preventing the binding of glucocorticoids and subsequently inhibiting the downstream signaling cascade.[2] This can lead to anti-inflammatory effects by preventing the GR-mediated transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1.
Below are diagrams illustrating the glucocorticoid signaling pathway and the proposed mechanism of action for this compound.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Mechanism of this compound as a GR Antagonist.
Experimental Protocols
The following are detailed protocols for evaluating the biological activity of this compound.
Brine Shrimp Lethality Assay (Artemia salina)
This assay is a simple, rapid, and cost-effective method for the preliminary assessment of the general toxicity of a compound.
Materials:
-
Artemia salina cysts (brine shrimp eggs)
-
Sea salt
-
Distilled water
-
Hatching tank or beaker
-
Light source
-
Pipettes
-
24-well microplates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Solvent control (e.g., DMSO)
-
Positive control (e.g., potassium dichromate)
-
Microscope
Protocol:
-
Hatching of Artemia salina:
-
Prepare a 3.8% (w/v) sea salt solution in distilled water.
-
Add Artemia salina cysts to the hatching tank filled with the sea salt solution.
-
Illuminate the tank and aerate gently for 24-48 hours at room temperature to allow the cysts to hatch into nauplii.
-
-
Preparation of Test Solutions:
-
Prepare a series of dilutions of the this compound stock solution in the sea salt solution to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 µg/mL).
-
Prepare a solvent control with the same concentration of the solvent used to dissolve this compound.
-
Prepare a positive control solution (e.g., potassium dichromate at a known lethal concentration).
-
-
Assay Procedure:
-
Once hatched, collect the nauplii by attracting them to a light source and pipette them into a clean beaker.
-
In a 24-well plate, add 10-15 nauplii to each well containing 1 mL of the sea salt solution.
-
Add the prepared test solutions of this compound, solvent control, and positive control to the respective wells in triplicate.
-
Incubate the plate for 24 hours at room temperature under illumination.
-
-
Data Collection and Analysis:
-
After 24 hours, count the number of dead (immobile) nauplii in each well under a microscope.
-
Calculate the percentage of mortality for each concentration.
-
Correct for any mortality in the control group using Abbott's formula: Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] * 100
-
Determine the median lethal concentration (LC50) or minimum inhibitory concentration (MIC) by plotting the percentage of mortality against the logarithm of the concentration.
-
Caption: Brine Shrimp Lethality Assay Workflow.
Jurkat Cell Cytotoxicity Assay
This protocol describes a method to assess the cytotoxic effects of this compound on the human T-lymphocyte cell line, Jurkat, using a colorimetric MTT assay.
Materials:
-
Jurkat cells (e.g., ATCC TIB-152)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Culture:
-
Culture Jurkat cells in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.
-
Maintain the cells in suspension at a density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Ensure cell viability is >95% before starting the experiment.
-
-
Assay Procedure:
-
Seed Jurkat cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the wells to achieve the desired final concentrations. Include wells with medium only (blank) and cells with solvent only (vehicle control).
-
Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Collection and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Glucocorticoid Receptor (GR) Antagonist Assay (Reporter Gene Assay)
This protocol outlines a cell-based reporter gene assay to quantify the GR antagonist activity of this compound.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T or HeLa)
-
Expression vector for human GR
-
Reporter vector containing a glucocorticoid response element (GRE) driving the expression of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Dexamethasone (B1670325) (a potent GR agonist)
-
This compound
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Protocol:
-
Cell Transfection:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the GR expression vector and the GRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours to allow for protein expression.
-
-
Compound Treatment:
-
After transfection, replace the medium with fresh medium containing various concentrations of this compound.
-
Pre-incubate the cells with this compound for 1 hour.
-
Add a fixed concentration of dexamethasone (e.g., a concentration that gives 80-90% of the maximal response) to the wells. Include control wells with dexamethasone alone and vehicle alone.
-
Incubate for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the cell lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable.
-
Calculate the percentage of inhibition of dexamethasone-induced luciferase activity for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
References
Sesquicillin A: Application Notes and Protocols for Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquicillin A is a fungal metabolite belonging to the sesquiterpenoid class of natural products. While research directly focused on the agrochemical applications of this compound is limited, the broader class of sesquiterpenoids has demonstrated significant potential as a source of novel fungicides, herbicides, and insecticides. These compounds are known for their structural diversity and wide range of biological activities. This document provides an overview of the potential applications of this compound in agrochemical research, based on the activities of related compounds, and furnishes detailed protocols for its evaluation.
Potential Agrochemical Applications
While specific data for this compound is not extensively available, the known biological activities of sesquiterpenoids suggest three primary areas of application in agrochemical research:
-
Antifungal Activity: Many sesquiterpenoids isolated from fungi and plants have exhibited potent activity against a wide range of plant pathogenic fungi. The proposed mechanism for some of these compounds involves the disruption of fungal cell membranes, leading to increased permeability and ultimately cell death.[1][2]
-
Herbicidal Activity: Certain fungal secondary metabolites, including some sesquiterpenoids, have been shown to possess phytotoxic properties, inhibiting seed germination and seedling growth of various weed species. The mode of action for such natural herbicides can be multifaceted, affecting processes like photosynthesis or amino acid biosynthesis.[3][4]
-
Insecticidal Activity: this compound and its derivatives have been reported to exhibit insecticidal properties.[5][6] A related compound, Sesquicillin F, has shown activity against the brown marmorated stink bug (Halyomorpha halys) at a concentration of 1 ppm.[7] The mechanism of action for insecticidal sesquiterpenoids can vary, with some affecting the nervous system or acting as antifeedants.
Data Presentation: Efficacy of Related Sesquiterpenoids
The following tables summarize the reported efficacy of various sesquiterpenoids against relevant agricultural pathogens and weeds. This data can serve as a benchmark for evaluating the potential of this compound.
Table 1: Antifungal Activity of Sesquiterpenoids against Plant Pathogens
| Compound Class | Compound | Target Organism | EC50 (µg/mL) | MIC (µg/mL) | Reference |
| Eudesmane | Compound 1 (from Laggera pterodonta) | Phytophthora nicotianae | 12.56 | 200 | [1][8] |
| Eudesmane | Compound 1 (from Laggera pterodonta) | Fusarium oxysporum | 51.29 | 400 | [1][8] |
| Eudesmane | Compound 1 (from Laggera pterodonta) | Gloeosporium fructigenum | 47.86 | - | [1][8] |
| Drimane (B1240787) | (-)-Drimenol | Candida albicans | - | 8 - 64 | [9] |
| Guaiane | Dehydrocostuslactone | Fusarium oxysporum | - | 256 | [10] |
| Germacrane | Parthenolide | Valsa mali | 5 | - | [11] |
| Germacrane | Parthenolide | Alternaria brassicicola | 2 | - | [11] |
| Germacrane | Parthenolide | Physalospora piricola | 5 | - | [11] |
Table 2: Herbicidal Activity of Fungal Metabolites
| Compound | Target Organism | Activity | Concentration | Reference |
| Asperalacid D (Carotane sesquiterpenoid) | Triticum aestivum (Wheat) | Higher inhibitory activity on root and shoot elongation than terbutryn | Not specified | [12] |
| Sydonic acid | Amaranthus retroflexus | 78.34% inhibition | 200 µg/mL | [12] |
| Alkaloid from Alternaria iridiaustralis | Echinochloa crusgalli | >90% inhibition | 20-40 µg/mL | [12] |
Table 3: Insecticidal Activity of Sesquicillin Derivatives and Other Sesquiterpenoids
| Compound | Target Organism | Activity | Concentration | Reference |
| This compound | Artemia salina (Brine shrimp) | Moderate inhibitory activity | Not specified | [5][6] |
| Sesquicillin F | Halyomorpha halys (Brown marmorated stink bug) | Insecticidally active | 1 ppm | [7] |
| Guxinusocapsa A | Diaphorina citri (Asian citrus psyllid) | 95% lethal | 1000 mg/kg | [13] |
| Pulegone enantiomers | Sitophilus zeamais (Maize weevil) | LC50 < 0.1 mg/L | Not specified | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the agrochemical potential of this compound.
Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is adapted from methodologies used for assessing the antifungal activity of natural products against plant pathogenic fungi.
Objective: To determine the inhibitory effect of this compound on the mycelial growth of selected plant pathogenic fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Cultures of target plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Preparation of Media: Autoclave PDA medium and cool to 45-50 °C.
-
Incorporation of this compound: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve final concentrations to be tested (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO without this compound.
-
Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25-28 °C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determination of EC50: The effective concentration causing 50% inhibition (EC50) can be determined by probit analysis of the inhibition data at different concentrations.
Caption: Workflow for the in vitro antifungal activity assay.
Protocol 2: Herbicidal Activity Assay (Seed Germination and Seedling Growth)
This protocol outlines a method for screening the phytotoxic effects of this compound on weed species.
Objective: To evaluate the inhibitory effect of this compound on the seed germination and seedling growth of selected weed species.
Materials:
-
This compound
-
Acetone (B3395972) or DMSO as a solvent
-
Sterile distilled water
-
Tween 20 (surfactant)
-
Filter paper (e.g., Whatman No. 1)
-
Sterile Petri dishes (90 mm)
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Growth chamber
Procedure:
-
Preparation of Test Solutions: Dissolve this compound in a minimal amount of acetone or DMSO and then dilute with sterile distilled water to the desired final concentrations (e.g., 50, 100, 200, 400 µg/mL). Add a drop of Tween 20 as a surfactant. Prepare a control solution with the same concentration of solvent and surfactant.
-
Seed Sterilization: Surface sterilize the weed seeds by rinsing with 70% ethanol (B145695) for 30 seconds, followed by a 1% sodium hypochlorite (B82951) solution for 5 minutes, and then rinse thoroughly with sterile distilled water.
-
Plating: Place a sterile filter paper in each Petri dish and moisten it with 5 mL of the respective test or control solution.
-
Sowing: Place a known number of sterilized seeds (e.g., 20) on the moistened filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber with a controlled environment (e.g., 25°C, 16/8 h light/dark cycle).
-
Data Collection: After a set period (e.g., 7 days), record the number of germinated seeds, and measure the radicle (root) and plumule (shoot) length of the seedlings.
-
Calculation of Inhibition:
-
Germination Inhibition (%) = [1 - (Number of germinated seeds in treatment / Number of germinated seeds in control)] x 100
-
Seedling Growth Inhibition (%) = [1 - (Average length in treatment / Average length in control)] x 100 (calculated separately for radicle and plumule).
-
Caption: Workflow for the herbicidal activity assay.
Protocol 3: Insecticidal Activity Assay (Leaf-Dip Bioassay)
This protocol is a standard method for evaluating the toxicity of a compound to foliage-feeding insects.
Objective: To determine the insecticidal activity of this compound against a target agricultural pest.
Materials:
-
This compound
-
Acetone or ethanol as a solvent
-
Distilled water
-
Tween 80 (surfactant)
-
Fresh, untreated host plant leaves
-
Target insect pests (e.g., larvae of Spodoptera frugiperda or adults of Myzus persicae)
-
Ventilated containers
-
Filter paper
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Make serial dilutions with distilled water containing a small amount of Tween 80 (e.g., 0.05%) to obtain the desired test concentrations. A control solution should contain only the solvent and surfactant at the same concentrations.
-
Leaf Treatment: Dip host plant leaves into the test solutions for a set time (e.g., 10-30 seconds) and then allow them to air dry completely.
-
Insect Exposure: Place the treated leaves into ventilated containers lined with moist filter paper to maintain turgor. Introduce a known number of insects (e.g., 10-20) into each container.
-
Incubation: Maintain the containers at a suitable temperature and photoperiod for the specific insect species.
-
Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the mortality data for any control mortality using Abbott's formula: Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] x 100 The LC50 (lethal concentration to kill 50% of the population) can be calculated using probit analysis.
Caption: Workflow for the insecticidal leaf-dip bioassay.
Putative Mechanism of Action
While the specific molecular targets of this compound in an agrochemical context are not yet elucidated, the mechanisms of related sesquiterpenoids provide some insights.
-
Antifungal Mechanism: For some antifungal sesquiterpenoids, the primary mode of action is the disruption of the fungal cell membrane's integrity.[1][2] This leads to increased permeability, leakage of cellular contents, and ultimately, cell death. This is a common mechanism for many natural antifungal compounds.
-
Herbicidal Mechanism: The phytotoxic effects of sesquiterpenoids can be due to a multi-target action.[3] This can include the inhibition of photosynthesis, disruption of cell division, or interference with amino acid and lipid biosynthesis.[4]
-
Insecticidal Mechanism: The insecticidal action of sesquiterpenoids can involve neurotoxicity, enzyme inhibition (such as acetylcholinesterase), or antifeedant effects.[14][15]
Further research is required to determine the precise mechanism of action of this compound against specific agricultural pests, pathogens, and weeds.
Caption: Putative mechanisms of action for this compound.
Conclusion
This compound, as a member of the sesquiterpenoid class of natural products, represents a promising starting point for the discovery of new agrochemicals. The protocols and comparative data presented here provide a framework for the systematic evaluation of its potential as a fungicide, herbicide, or insecticide. Further research into its specific efficacy against key agricultural targets and its mode of action will be crucial in determining its viability as a lead compound for the development of novel, sustainable crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta [frontiersin.org]
- 3. Phytotoxic Effects and Mechanism of Action of Essential Oils and Terpenoids [mdpi.com]
- 4. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sesquicillin F, a new insecticidal meroterpenoid produced by Mariannaea macrochlamydospora FKI-4735 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sesquiterpenoids with Phytotoxic and Antifungal Activities from a Pathogenic Fungus Aspergillus alabamensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new insecticidal sesquiterpene from a mangrove endophytic fungus Aspergillus strain sp. GXNU R1: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. mdpi.com [mdpi.com]
- 15. Synergistic insecticidal mode of action between sesquiterpene lactones and a phototoxin, alpha-terthienyl - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sesquicillin A in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquicillin A, a metabolite isolated from fungal sources, has demonstrated potential as an anti-cancer agent. This document provides detailed application notes and experimental protocols for studying the effects of this compound on cancer cell lines. The primary focus is on its activity in human breast cancer (MCF-7) and T-cell leukemia (Jurkat) cell lines, where it has been shown to induce cell cycle arrest and inhibit proliferation. These guidelines are intended to assist researchers in designing and executing experiments to further elucidate the anti-neoplastic properties of this compound.
Data Presentation
While specific quantitative data for this compound is still emerging in the literature, the following tables provide a framework for presenting experimentally determined values. Researchers should replace the placeholder data with their own findings.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Representative Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | [Insert experimental value] |
| Jurkat | T-cell Leukemia | [Insert experimental value] |
| A549 | Lung Carcinoma | [Insert experimental value] |
| HCT116 | Colon Carcinoma | [Insert experimental value] |
| PC-3 | Prostate Cancer | [Insert experimental value] |
IC50 (Half-maximal inhibitory concentration) values should be determined using a standard cell viability assay, such as the MTT or MTS assay.
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (Representative Data)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55 ± 4.2 | 30 ± 3.5 | 15 ± 2.8 |
| This compound (IC50) | 75 ± 5.1 | 15 ± 2.9 | 10 ± 2.1 |
Data should be acquired via flow cytometry after propidium (B1200493) iodide staining and presented as mean ± standard deviation.
Table 3: Relative Protein Expression in MCF-7 Cells Following this compound Treatment (Representative Data)
| Target Protein | Treatment (24h) | Fold Change (vs. Control) |
| p21 (Waf1/Cip1) | This compound (IC50) | [Insert experimental value, e.g., 2.5-fold increase] |
| Cyclin D1 | This compound (IC50) | [Insert experimental value, e.g., 0.4-fold decrease] |
| Cyclin E | This compound (IC50) | [Insert experimental value, e.g., 0.3-fold decrease] |
| Cyclin A | This compound (IC50) | [Insert experimental value, e.g., 0.5-fold decrease] |
Fold change should be determined by densitometric analysis of Western blot bands, normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of this compound and a general experimental workflow for its characterization.
Caption: Proposed signaling pathway for this compound-induced G1 cell cycle arrest.
Caption: General experimental workflow for characterizing this compound.
Experimental Protocols
Cell Culture
a. MCF-7 Cells:
-
Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells at 80-90% confluency. Wash with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.
b. Jurkat Cells:
-
Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain as a suspension culture at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Split the culture every 2-3 days by adding fresh medium.
Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well for adherent cells (MCF-7) or 1 x 10^4 cells/well for suspension cells (Jurkat) in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells/well. After 24 hours, treat the cells with this compound at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect the cell pellet by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cells with ice-cold PBS and resuspend the pellet in 500 µL of PBS. Add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.
Western Blot Analysis
This protocol is for determining the expression levels of cell cycle-related proteins.
-
Cell Lysis: Seed MCF-7 cells in a 60 mm dish and treat with this compound at the IC50 concentration for 24 hours. Wash the cells with ice-cold PBS and add 200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p21, Cyclin D1, Cyclin E, Cyclin A, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Sesquicillin A: Application Notes and Protocols for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquicillin A is a sesquiterpenoid natural product that has garnered interest for its potential therapeutic applications. As a member of the large and diverse family of sesquiterpenes, it shares structural similarities with other compounds known to possess a range of biological activities. These notes provide an overview of the current understanding of this compound's potential as a therapeutic agent and offer detailed protocols for its investigation.
Biological Activities and Potential Therapeutic Applications
This compound has demonstrated multiple biological activities in preclinical studies, suggesting its potential in various therapeutic areas.
Glucocorticoid Receptor Antagonism
This compound has been identified as an inhibitor of glucocorticoid-mediated signal transduction[1]. This positions it as a potential therapeutic agent for conditions characterized by excessive glucocorticoid activity, such as Cushing's syndrome. Glucocorticoid receptor (GR) antagonists work by binding to the GR and preventing the binding of endogenous glucocorticoids like cortisol, thereby inhibiting the downstream signaling pathways that lead to the physiological effects of these hormones.
Anticancer Activity
Several sesquiterpenes have demonstrated cytotoxic effects against cancer cell lines. This compound and its derivatives have shown moderate inhibitory activity against the growth of Jurkat cells, a human T-lymphocyte cell line used as a model for leukemia. This suggests a potential application for this compound in the treatment of certain cancers, particularly hematological malignancies.
General Toxicity and Insecticidal Activity
This compound has also been evaluated for its general toxicity using the brine shrimp (Artemia salina) lethality assay, a common preliminary screen for cytotoxic compounds. Furthermore, a related compound, Sesquicillin F, has been shown to possess insecticidal properties.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of this compound and its derivatives.
| Compound | Assay | Cell Line / Organism | Result |
| This compound | Brine Shrimp Lethality | Artemia salina | MIC: 6.25 µg/mL |
| Sesquicillin B | Brine Shrimp Lethality | Artemia salina | MIC: 25 µg/mL |
| Sesquicillin C | Brine Shrimp Lethality | Artemia salina | MIC: 12.5 µg/mL |
| Sesquicillin D | Brine Shrimp Lethality | Artemia salina | MIC: 50 µg/mL |
| Sesquicillin E | Brine Shrimp Lethality | Artemia salina | MIC: 25 µg/mL |
| This compound | Growth Inhibition | Jurkat Cells | Moderate Inhibition |
| Sesquicillin B | Growth Inhibition | Jurkat Cells | Moderate Inhibition |
| Sesquicillin C | Growth Inhibition | Jurkat Cells | Moderate Inhibition |
| Sesquicillin D | Growth Inhibition | Jurkat Cells | Moderate Inhibition |
| Sesquicillin E | Growth Inhibition | Jurkat Cells | Moderate Inhibition |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Protocol 1: Determination of Glucocorticoid Receptor Antagonism
Objective: To assess the ability of this compound to antagonize the glucocorticoid receptor in a cell-based reporter assay.
Materials:
-
Mammalian cell line expressing the glucocorticoid receptor (e.g., HeLa or COS-7 cells)
-
Glucocorticoid-responsive reporter plasmid (e.g., MMTV-luciferase)
-
Transfection reagent
-
Dexamethasone (B1670325) (GR agonist)
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay system
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Plate cells in a 96-well plate at a suitable density.
-
Co-transfect the cells with the MMTV-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Treat the transfected cells with a fixed concentration of dexamethasone (e.g., 100 nM) in the presence or absence of varying concentrations of this compound.
-
Include appropriate controls: vehicle control, dexamethasone alone, and this compound alone.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Measure the activity of the control plasmid (e.g., β-galactosidase) to normalize for transfection efficiency.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of dexamethasone-induced luciferase activity for each concentration of this compound.
-
Determine the IC50 value of this compound for GR antagonism.
-
Protocol 2: In Vitro Cytotoxicity Assay against Jurkat Cells
Objective: To determine the cytotoxic effect of this compound on Jurkat cells.
Materials:
-
Jurkat cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
96-well microplates
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed Jurkat cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value of this compound.
-
Protocol 3: Brine Shrimp Lethality Assay
Objective: To assess the general toxicity of this compound using the brine shrimp lethality bioassay.
Materials:
-
Brine shrimp (Artemia salina) eggs
-
Artificial seawater
-
This compound
-
DMSO
-
Vials or small beakers
-
Light source
-
Magnifying glass or dissecting microscope
Methodology:
-
Hatching Brine Shrimp:
-
Hatch brine shrimp eggs in artificial seawater under a constant light source for 48 hours.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in artificial seawater.
-
-
Assay:
-
Transfer 10-15 nauplii (larvae) into each vial containing the test solutions.
-
Include a vehicle control (DMSO in seawater) and a negative control (seawater only).
-
Incubate for 24 hours under a light source.
-
-
Data Collection and Analysis:
-
Count the number of dead and surviving nauplii in each vial.
-
Calculate the percentage of mortality for each concentration.
-
Determine the LC50 (lethal concentration for 50% of the population) value of this compound.
-
Visualizations
Caption: General experimental workflow for evaluating this compound.
Caption: Mechanism of Glucocorticoid Receptor Antagonism.
Caption: Hypothetical apoptotic pathway in Jurkat cells.
Potential Mechanisms of Action (To be Investigated)
While specific mechanistic data for this compound is limited, the activities of related sesquiterpene lactones provide a framework for potential mechanisms that warrant further investigation.
-
Anti-inflammatory Activity: Many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation. They can achieve this by directly alkylating components of the NF-κB complex, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes. It is plausible that this compound may exert anti-inflammatory effects through a similar mechanism.
-
Antiviral Activity: The antiviral mechanisms of sesquiterpenes can vary, including the inhibition of viral entry, replication, and release. Some sesquiterpenes have been shown to interfere with viral polymerases or proteases. The potential antiviral activity of this compound and its specific molecular targets remain to be elucidated.
Conclusion
This compound presents a promising starting point for the development of new therapeutic agents. Its demonstrated activity as a glucocorticoid receptor antagonist and its cytotoxicity against leukemia cells highlight its potential in endocrinology and oncology. Further research is required to fully elucidate its mechanisms of action, expand the scope of its potential therapeutic applications, and evaluate its efficacy and safety in more advanced preclinical models. The protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this intriguing natural product.
References
Formulation of Sesquicillin A for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and experimental use of Sesquicillin A, a fungal metabolite with cytotoxic and cell cycle inhibitory properties. The information is intended to guide researchers in preparing this compound for in vitro and in vivo studies.
Chemical and Physical Properties
This compound is a sesquiterpenoid compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₂O₅ | [1] |
| Molecular Weight | 470.6 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥70% (typical) | [1] |
| Storage (as solid) | -20°C for ≥ 4 years | [1] |
Solubility
This compound is soluble in several organic solvents but has poor aqueous solubility.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. A specific quantitative solubility has not been formally published; therefore, it is recommended to experimentally determine the maximum solubility for your specific batch of this compound (see Protocol 1). |
| Ethanol (B145695) | Soluble | Can be used as a solvent for stock solutions. |
| Methanol | Soluble | Can be used as a solvent for stock solutions. |
| Dichloromethane | Soluble | Primarily for chemical analysis and extraction, not typically used for biological experiments. |
| Water | Insoluble | Aqueous dilutions should be made from a concentrated stock in an organic solvent. |
In Vitro Applications
Preparation of Stock Solutions
For in vitro experiments, a concentrated stock solution of this compound should be prepared in a suitable organic solvent, typically DMSO.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Determine Maximum Solubility (Optional but Recommended):
-
To a pre-weighed vial, add a small, known amount of this compound (e.g., 1 mg).
-
Add a small volume of anhydrous DMSO (e.g., 20 µL) and vortex to dissolve.
-
Continue to add small volumes of DMSO, vortexing after each addition, until the compound is fully dissolved.
-
Calculate the concentration in mg/mL and mM. This will be your maximum stock concentration.
-
-
Prepare the 10 mM Stock Solution:
-
Weigh out a precise amount of this compound (e.g., 4.71 mg).
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM (for 4.71 mg, add 1 mL of DMSO).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Storage of Stock Solutions:
-
Store stock solutions at -20°C for short-term storage (weeks to months) and at -80°C for long-term storage.
-
The stability of sesquiterpene lactones in solution can vary. Studies on similar compounds suggest they are relatively stable in anhydrous DMSO when stored properly.[2] However, it is best practice to use freshly prepared solutions or solutions that have been stored for no longer than a few months. Avoid repeated freeze-thaw cycles.
Cell-Based Assays
This compound has been shown to be cytotoxic to Jurkat cells and to induce G1 phase cell cycle arrest in MCF-7 breast cancer cells.[1]
Protocol 2: Cytotoxicity Assay using Jurkat Cells (MTT Assay)
-
Cell Seeding:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from your 10 mM stock solution in culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. The reported IC₅₀ for Jurkat cells is 34 µM.[1] A suggested concentration range for initial experiments is 0.1 µM to 100 µM.
-
Add the diluted this compound to the wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Cell Cycle Analysis in MCF-7 Cells
-
Cell Seeding and Treatment:
-
Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.
-
Seed MCF-7 cells in 6-well plates and allow them to adhere and reach 50-60% confluency.
-
Treat the cells with this compound at the desired concentration. A concentration of 20 µg/mL (approximately 42.5 µM) has been shown to induce G1 arrest.[1] Include a vehicle control.
-
-
Incubation:
-
Incubate for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining and Flow Cytometry:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing propidium (B1200493) iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
-
Proposed Signaling Pathway of this compound-Induced G1 Arrest
// Nodes Mitogenic_Signals [label="Mitogenic Signals\n(e.g., Growth Factors)", fillcolor="#FBBC05", fontcolor="#202124"]; CyclinD_CDK46 [label="Cyclin D / CDK4/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pRb [label="pRb", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Phase_Genes [label="S-Phase Genes\n(e.g., Cyclin E)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G1_S_Transition [label="G1/S Transition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; p21_p27 [label="p21 / p27", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Sesquicillin_A [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Mitogenic_Signals -> CyclinD_CDK46 [label=" Upregulates"]; CyclinD_CDK46 -> pRb [label=" Phosphorylates\n(inactivates)", arrowhead="tee"]; pRb -> E2F [label=" Sequesters\n(inhibits)", arrowhead="tee"]; E2F -> S_Phase_Genes [label=" Activates\nTranscription"]; S_Phase_Genes -> G1_S_Transition [label=" Promotes"]; p21_p27 -> CyclinD_CDK46 [label=" Inhibits", arrowhead="tee"]; Sesquicillin_A -> CyclinD_CDK46 [label=" Proposed Inhibition\n(Leads to G1 Arrest)", style=dashed, color="#EA4335", fontcolor="#202124"]; } G1/S cell cycle transition pathway and the proposed action of this compound.
Note: The precise molecular target of this compound in the G1/S checkpoint has not been fully elucidated. This diagram illustrates a plausible mechanism of action based on its known induction of G1 phase arrest.
In Vivo Applications
Formulation for In Vivo Administration
Due to its hydrophobic nature, this compound requires a specific vehicle for in vivo administration. The choice of vehicle will depend on the route of administration (e.g., oral, intraperitoneal).
Protocol 4: Preparation of an In Vivo Formulation for Intraperitoneal (IP) Injection
This is a general protocol for hydrophobic compounds and should be optimized for this compound. Preliminary dose-finding and toxicity studies are essential.
-
Vehicle Preparation: A common vehicle for hydrophobic compounds is a mixture of DMSO, Tween 80 (or another surfactant), and saline. A typical formulation is:
-
5-10% DMSO
-
5-10% Tween 80
-
80-90% Saline (0.9% NaCl)
-
-
Formulation Steps:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock.
-
Add the Tween 80 to the DMSO/Sesquicillin A solution and mix well.
-
Slowly add the saline to the mixture while vortexing to form a stable emulsion or solution.
-
Alternative Vehicle for Oral Gavage:
-
For oral administration, this compound can be suspended in corn oil or a solution of 0.5% carboxymethylcellulose (CMC) in water.
Experimental Workflow for In Vivo Studies
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dose_Finding [label="Dose-Finding and\nToxicity Studies", fillcolor="#FBBC05", fontcolor="#202124"]; Formulation [label="Prepare this compound\nFormulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Animal_Model [label="Select Animal Model\n(e.g., Xenograft)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment [label="Administer this compound\n(e.g., IP injection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Tumor Growth\nand Animal Health", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint Analysis\n(e.g., Tumor weight, IHC)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nInterpretation", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Dose_Finding; Dose_Finding -> Formulation; Formulation -> Animal_Model; Animal_Model -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Data_Analysis; Data_Analysis -> End; } General workflow for in vivo studies with this compound.
Safety Precautions
-
This compound is a cytotoxic compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the solid compound and concentrated stock solutions.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is the responsibility of the researcher to ensure all procedures are performed safely and in accordance with institutional guidelines.
References
Application Notes and Protocols for Sesquicillin A Derivatization in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquicillin A, a pyrano-diterpene of fungal origin, has garnered interest within the scientific community due to its notable biological activities. These activities include moderate cytotoxicity against Jurkat cells and inhibitory effects on the brine shrimp (Artemia salina), as well as its role as an inhibitor of glucocorticoid-mediated signal transduction.[1][2] The complex scaffold of this compound presents a compelling target for synthetic modification to explore and optimize its therapeutic potential. This document provides a detailed overview of the derivatization strategies for this compound, focusing on generating a comprehensive structure-activity relationship (SAR) profile. The protocols for relevant biological assays are also detailed to guide researchers in the evaluation of novel analogs.
Structure-Activity Relationship Insights from Natural Sesquicillin Analogs
While extensive synthetic derivatization and SAR studies on this compound are not widely published, valuable preliminary insights can be gleaned from the naturally occurring analogs, Sesquicillins B through E. These compounds share the core pyrano-diterpene skeleton with this compound but feature variations in their substitution patterns. By comparing the known biological activities of these natural analogs, a foundational understanding of the structure-activity landscape can be established.
Table 1: Structures and Reported Activities of Natural Sesquicillins
| Compound | R1 | R2 | R3 | Reported Biological Activity |
| This compound | H | H | O | Moderate inhibitory activity against Artemia salina and Jurkat cells.[2] Inhibitor of glucocorticoid-mediated signal transduction. |
| Sesquicillin B | OH | H | O | Moderate inhibitory activity against Artemia salina and Jurkat cells.[2] |
| Sesquicillin C | H | OH | O | Moderate inhibitory activity against Artemia salina and Jurkat cells.[2] |
| Sesquicillin D | H | H | H, OH | Moderate inhibitory activity against Artemia salina and Jurkat cells.[2] |
| Sesquicillin E | OAc | H | O | Moderate inhibitory activity against Artemia salina and Jurkat cells.[2] |
Note: The specific positions of the R groups on the Sesquicillin scaffold are based on the published structures of Sesquicillins A-E. The reported activities are qualitative ("moderate"), highlighting the need for quantitative studies with synthesized derivatives.
From these natural analogs, it can be inferred that hydroxylation and acetylation at specific positions on the Sesquicillin core are tolerated, maintaining moderate cytotoxic and insecticidal activity.[2] This suggests that these positions are viable candidates for derivatization to probe the SAR more deeply.
Proposed Derivatization Strategies for SAR Studies
Based on the structure of this compound and the variations observed in its natural analogs, several key positions can be targeted for derivatization to establish a comprehensive SAR.
Diagram of Proposed Derivatization Sites on the this compound Scaffold
Caption: Key derivatization points on the this compound scaffold for SAR studies.
Experimental Protocols
General Synthesis Protocol for this compound Derivatives (Hypothetical)
The following is a generalized, hypothetical protocol for the derivatization of this compound, based on common organic synthesis techniques. Specific reaction conditions would need to be optimized for each derivative.
-
Esterification/Amidation at the Carboxylic Acid:
-
Dissolve this compound (1 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF).
-
Add a coupling agent (e.g., EDC/HOBt or HATU) (1.2 eq) and a base (e.g., DIPEA) (2 eq).
-
Add the desired alcohol or amine (1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
-
Modification of Hydroxyl Groups (for analogs like Sesquicillin B/C):
-
Acylation: Dissolve the hydroxylated Sesquicillin analog (1 eq) in a suitable solvent (e.g., pyridine, dichloromethane). Add the desired acyl chloride or anhydride (B1165640) (1.5 eq) and a catalytic amount of DMAP. Stir at room temperature until the reaction is complete.
-
Alkylation: Treat the hydroxylated analog with a base (e.g., NaH) in an aprotic solvent (e.g., THF) to form the alkoxide. Add the desired alkyl halide (1.2 eq) and stir at room temperature or with gentle heating.
-
Protocol for Artemia salina (Brine Shrimp) Lethality Assay
This protocol is adapted from established methods for assessing the general toxicity of compounds.
-
Hatching of Brine Shrimp Cysts:
-
Prepare artificial seawater by dissolving sea salt in deionized water (38 g/L).
-
Add Artemia salina cysts to the seawater in a hatching chamber.
-
Provide aeration and constant illumination for 24-48 hours until nauplii (larvae) hatch.
-
-
Preparation of Test Solutions:
-
Dissolve this compound and its derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions (e.g., 10 mg/mL).
-
Prepare serial dilutions of the stock solutions in artificial seawater to achieve the desired test concentrations (e.g., 1000, 100, 10, 1 µg/mL).
-
-
Lethality Assay:
-
Transfer 10-15 nauplii into each well of a 24-well plate containing the test solutions.
-
Include a negative control (seawater with DMSO) and a positive control (e.g., potassium dichromate).
-
Incubate the plates for 24 hours under illumination.
-
Count the number of dead nauplii in each well.
-
Calculate the percentage of mortality and determine the LC50 value (the concentration that causes 50% lethality).
-
Protocol for Cytotoxicity Assay using Jurkat Cells
This protocol outlines a standard method for assessing the cytotoxic effects of compounds on the Jurkat T-lymphocyte cell line.
-
Cell Culture:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cells in the exponential growth phase.
-
-
Cytotoxicity Assay (MTT or similar viability assay):
-
Seed Jurkat cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well.
-
Add varying concentrations of the this compound derivatives to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
-
Signaling Pathway and Mechanism of Action
This compound has been identified as an inhibitor of glucocorticoid-mediated signal transduction. Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and acts as a ligand-dependent transcription factor to regulate the expression of target genes.
Diagram of the Glucocorticoid Receptor Signaling Pathway and the Proposed Site of Inhibition by this compound
Caption: Proposed mechanism of this compound as an inhibitor of the glucocorticoid receptor signaling pathway.
The precise mechanism by which this compound inhibits this pathway is a key area for further investigation. Derivatization studies can help elucidate this by identifying analogs with enhanced or diminished inhibitory activity, which can then be used as chemical probes to pinpoint the molecular interactions.
Conclusion
The derivatization of this compound for SAR studies holds significant promise for the development of novel therapeutic agents. By systematically modifying the this compound scaffold and evaluating the biological activities of the resulting analogs using the detailed protocols provided, researchers can delineate the key structural features required for potent and selective activity. This will pave the way for the rational design of optimized Sesquicillin-based compounds with improved pharmacological profiles.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Sesquicillin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers undertaking the total synthesis of Sesquicillin A. The content is based on published synthetic routes and addresses potential challenges, particularly those associated with the innovative radical-based strategies employed in its construction.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the total synthesis of this compound?
The primary challenge lies in the stereocontrolled construction of the highly congested decalin core. The Baran group's divergent synthesis addresses this by employing an electrochemically assisted oxidative radical polycyclization.[1][2][3][4][5][6] This key step, while efficient, can be sensitive to reaction conditions, and achieving the desired diastereoselectivity is crucial for the success of the overall synthesis.
Q2: Are there alternative strategies to the radical-based approach for the decalin core?
While the Baran synthesis is a prominent example, traditional methods for constructing decalin rings, such as intramolecular Diels-Alder reactions, could theoretically be employed.[7][8][9][10] However, these methods may require more extensive functional group manipulations and protecting group strategies to achieve the stereochemistry of this compound.[5]
Q3: What are the key advantages of the divergent radical-based synthesis?
This strategy offers significant advantages in terms of efficiency and modularity.[2][3][4][5][6] A common decalin core is synthesized and then late-stage diversification through radical cross-coupling reactions allows for the synthesis of multiple pyrone diterpenes, including this compound, from a common intermediate. This approach avoids lengthy linear sequences and allows for rapid access to analogues for medicinal chemistry studies.[2][4][5]
Troubleshooting Guides
Electrochemically Assisted Oxidative Radical Polycyclization
The formation of the decalin core is a critical step. Below are potential issues and troubleshooting suggestions.
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low Yield of Decalin Core | - Inefficient radical generation.- Substrate decomposition.- Competing side reactions (e.g., intermolecular coupling, disproportionation).- Electrode passivation. | - Optimize Electrochemical Conditions: Adjust current density and solvent/electrolyte system. Ensure consistent power supply.- Check Reagent Purity: Use freshly distilled solvents and high-purity reagents.- Control Temperature: Maintain a consistent and optimal reaction temperature.- Inspect Electrodes: Clean and polish electrodes before each reaction. Consider alternative electrode materials. |
| Poor Diastereoselectivity | - Inadequate facial selectivity in the radical cyclization.- Isomerization of the product under reaction conditions. | - Modify Substrate: Alter the steric bulk of protecting groups to influence the transition state of the cyclization.- Screen Solvents: The polarity and coordinating ability of the solvent can impact stereoselectivity.- Adjust Temperature: Lowering the reaction temperature may enhance selectivity. |
| Formation of Byproducts | - Over-oxidation of the desired product.- Incomplete cyclization leading to linear intermediates.- Dimerization of radical intermediates. | - Fine-tune Electrode Potential: Use a potentiostat to maintain a precise oxidation potential.- Adjust Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times.- Modify Substrate Concentration: Lowering the concentration may disfavor intermolecular side reactions. |
Decarboxylative Radical Cross-Coupling
Appending the side chains via radical cross-coupling can also present challenges.
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low Coupling Yield | - Inefficient radical generation from the carboxylic acid precursor.- Poor reactivity of the radical acceptor.- Catalyst deactivation. | - Vary the Radical Initiator/Photocatalyst: Screen different initiators and catalyst systems.- Optimize Reaction Conditions: Adjust temperature, concentration, and reaction time.- Check Ligand and Catalyst Purity: Ensure the use of high-quality catalysts and ligands. |
| Epimerization at C4 | - The stereocenter at C4 can be sensitive to the reaction conditions. | - Screen Reaction Conditions: A 4:1 diastereomeric ratio has been reported; careful optimization of base, solvent, and temperature may be required to maximize this ratio.[6] |
| Competing Reduction of the Radical | - The generated radical is quenched by a hydrogen source before coupling. | - Use Anhydrous Solvents: Ensure all solvents are rigorously dried.- Degas the Reaction Mixture: Remove dissolved oxygen, which can interfere with radical reactions. |
Key Experimental Protocols
Protocol 1: Electrochemically Assisted Oxidative Radical Polycyclization
This protocol is adapted from the synthesis of related pyrone diterpenes and outlines the key steps for the formation of the decalin core.[1][4][6]
Reaction Setup:
-
An undivided electrochemical cell equipped with a carbon anode and a platinum cathode.
-
A constant current power supply.
Reagents:
-
Polyene precursor
-
Supporting electrolyte (e.g., LiClO₄)
-
Anhydrous solvent (e.g., CH₂Cl₂/MeOH)
Procedure:
-
Dissolve the polyene precursor and the supporting electrolyte in the anhydrous solvent system in the electrochemical cell.
-
Degas the solution with argon for 15-20 minutes.
-
Apply a constant current (e.g., 10-20 mA) to the system.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by flash column chromatography.
Protocol 2: Decarboxylative Radical Cross-Coupling (Giese-type)
This protocol outlines a general procedure for the Giese-type radical cross-coupling used to install the C4 side chain.[5][6]
Reagents:
-
Decalin core carboxylic acid precursor
-
Radical acceptor (e.g., methyl acrylate)
-
Photoredox catalyst (e.g., Ru(bpy)₃Cl₂)
-
Radical initiator (e.g., AIBN or light)
-
Anhydrous, degassed solvent (e.g., DMF or MeCN)
Procedure:
-
To a reaction vessel, add the carboxylic acid precursor, radical acceptor, and photoredox catalyst.
-
Dissolve the solids in the anhydrous, degassed solvent.
-
Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) or heat to initiate the reaction with AIBN.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Key challenges in the total synthesis of this compound.
Caption: Troubleshooting workflow for the electrochemical cyclization step.
References
- 1. researchgate.net [researchgate.net]
- 2. Divergent Synthesis of Pyrone Diterpenes via Radical Cross Coupling [pubmed.ncbi.nlm.nih.gov]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Divergent Synthesis of Pyrone Diterpenes via Radical Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Investigation of the asymmetric ionic Diels–Alder reaction for the synthesis of cis-decalins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Intramolecular Diels-Alder Approaches to the Decalin Core of Verongidolide: The Origin of the exo-Selectivity, a DFT Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intramolecular Diels-Alder Approaches to the Decalin Core of Verongidolide: The Origin of the exo-Selectivity, a DFT Analysis. | Semantic Scholar [semanticscholar.org]
Optimizing fermentation conditions for Albophoma sp. to increase Sesquicillin A yield
Welcome to the technical support center for the optimization of fermentation conditions for Albophoma sp. to increase Sesquicillin (B7840558) A yield. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for maximizing the production of this valuable secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the baseline fermentation conditions for producing Sesquicillin A from Albophoma sp.?
A1: Based on initial studies, baseline fermentation conditions for Albophoma sp. (strain FKI-1778) to produce sesquicillins, including this compound, involve a seed culture grown in a medium containing soluble starch, glucose, peptone, and yeast extract, with the pH adjusted to 6.0 before sterilization. The production fermentation is then carried out at 27°C with rotary shaking at 210 rpm.[1] However, these conditions are a starting point and can be further optimized for enhanced yield.
Q2: How does the choice of carbon source impact this compound yield?
A2: The carbon source is a critical factor in the production of secondary metabolites in fungi. While glucose is a commonly used carbon source, its rapid consumption can sometimes lead to catabolite repression, inhibiting the production of secondary metabolites. It is often beneficial to test a variety of carbon sources, including complex carbohydrates like starches and alternative sugars such as fructose (B13574) or lactose. The concentration of the carbon source also plays a crucial role, with high concentrations sometimes inhibiting production. A combination of a readily available sugar for initial growth and a more slowly metabolized carbon source for the production phase can be an effective strategy.[2][3]
Q3: What is the role of the nitrogen source in optimizing this compound production?
A3: Nitrogen availability significantly influences fungal secondary metabolism.[4][5] The type and concentration of the nitrogen source can dramatically affect the yield of this compound. Both inorganic (e.g., ammonium (B1175870) salts, nitrates) and organic (e.g., peptone, yeast extract, casamino acids) nitrogen sources should be evaluated. The carbon-to-nitrogen (C/N) ratio is a key parameter to optimize, as an imbalance can shift the fungal metabolism away from secondary metabolite production. It has been observed in other fungi that specific amino acids or complex nitrogen sources can be more effective than others in promoting the biosynthesis of secondary metabolites.[6]
Q4: What is the optimal pH and temperature for this compound fermentation?
A4: The initial reported pH for sesquicillin production is 6.0.[1] However, the optimal pH for fungal growth and secondary metabolite production can differ. It is recommended to test a range of initial pH values (e.g., 5.0 to 7.5). Maintaining a stable pH throughout the fermentation using buffers or automated pH control can also be critical. The initial reported temperature is 27°C.[1] Fungal secondary metabolism is often sensitive to temperature fluctuations. A temperature optimization study, typically ranging from 20°C to 35°C, is advisable to determine the optimal condition for this compound production by Albophoma sp.
Q5: How can I quantify the yield of this compound in my fermentation broth?
A5: Quantification of this compound can be achieved using High-Performance Liquid Chromatography (HPLC). A common method involves extracting the fermentation broth with an organic solvent (e.g., ethyl acetate), followed by concentration of the extract. The sample is then analyzed by HPLC with a suitable column (e.g., C18) and a detector, such as a UV detector set at a wavelength where this compound has significant absorbance. The concentration is determined by comparing the peak area of this compound in the sample to a standard curve generated with a purified standard of known concentration.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low or no this compound production | - Suboptimal fermentation conditions (pH, temperature, aeration).- Inappropriate carbon or nitrogen source.- Incorrect C/N ratio.- Strain viability issues. | - Perform a systematic optimization of pH (range 5.0-7.5) and temperature (range 20-35°C).- Screen a variety of carbon and nitrogen sources (see Data Presentation section for examples).- Test different C/N ratios by varying the concentrations of your optimal carbon and nitrogen sources.- Check the viability and morphology of your inoculum. |
| High biomass but low this compound yield | - Carbon or nitrogen source favoring primary metabolism (growth) over secondary metabolism.- Catabolite repression by a rapidly consumed sugar like glucose. | - Try using a more slowly metabolized carbon source (e.g., lactose, starch) or a combination of sugars.- Implement a fed-batch strategy to maintain a low concentration of the primary carbon source during the production phase. |
| Inconsistent this compound yields between batches | - Variability in inoculum preparation.- Inconsistent media composition.- Fluctuations in fermentation parameters. | - Standardize your inoculum preparation protocol (age, size, cell density).- Ensure accurate weighing and mixing of media components.- Calibrate and monitor your fermenter's probes (pH, temperature, dissolved oxygen) regularly. |
| Difficulty in extracting this compound | - Inefficient extraction solvent.- Emulsion formation during extraction. | - Test different extraction solvents (e.g., ethyl acetate, butanol, dichloromethane).- Adjust the pH of the broth before extraction.- Use centrifugation to break emulsions. |
Data Presentation
The following tables provide illustrative examples of how fermentation parameters can be optimized. The data presented here is based on studies of secondary metabolite production in other fungi and should be adapted for Albophoma sp. through systematic experimentation.
Table 1: Effect of Carbon Source on Secondary Metabolite Yield (Illustrative)
| Carbon Source (20 g/L) | Biomass (g/L) | Secondary Metabolite Yield (mg/L) |
| Glucose | 15.2 | 85 |
| Fructose | 14.8 | 110 |
| Sucrose | 16.5 | 95 |
| Lactose | 10.3 | 150 |
| Soluble Starch | 12.1 | 135 |
Table 2: Effect of Nitrogen Source on Secondary Metabolite Yield (Illustrative)
| Nitrogen Source (5 g/L) | Biomass (g/L) | Secondary Metabolite Yield (mg/L) |
| Peptone | 13.5 | 120 |
| Yeast Extract | 14.2 | 145 |
| Casamino Acids | 12.8 | 160 |
| Ammonium Sulfate | 9.5 | 70 |
| Sodium Nitrate | 8.7 | 65 |
Table 3: Effect of pH and Temperature on Secondary Metabolite Yield (Illustrative)
| pH | Temperature (°C) | Secondary Metabolite Yield (mg/L) |
| 5.5 | 25 | 130 |
| 6.0 | 25 | 155 |
| 6.5 | 25 | 140 |
| 6.0 | 22 | 125 |
| 6.0 | 28 | 165 |
| 6.0 | 30 | 110 |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Conditions
This protocol describes a systematic approach to optimize individual fermentation parameters.
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Baseline Culture: Start with the baseline fermentation conditions reported for Albophoma sp. FKI-1778.
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Carbon Source Optimization:
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Prepare the fermentation medium with different carbon sources (e.g., glucose, fructose, sucrose, lactose, soluble starch) at a fixed concentration (e.g., 20 g/L).
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Keep all other parameters (nitrogen source, pH, temperature, agitation) constant at the baseline levels.
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Run the fermentations for a fixed duration (e.g., 7-10 days).
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At the end of the fermentation, measure the biomass and the this compound yield.
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Select the carbon source that provides the highest yield for subsequent experiments.
-
-
Nitrogen Source Optimization:
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Using the optimal carbon source identified in the previous step, prepare the fermentation medium with different nitrogen sources (e.g., peptone, yeast extract, casamino acids, ammonium sulfate, sodium nitrate) at a fixed concentration (e.g., 5 g/L).
-
Keep all other parameters constant.
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Run the fermentations and analyze the results as described above.
-
Select the optimal nitrogen source.
-
-
pH Optimization:
-
Using the optimal carbon and nitrogen sources, prepare the fermentation medium and adjust the initial pH to different values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0).
-
Keep all other parameters constant.
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Run the fermentations and identify the optimal initial pH.
-
-
Temperature Optimization:
-
Using the optimal carbon source, nitrogen source, and initial pH, run fermentations at different temperatures (e.g., 22°C, 25°C, 28°C, 30°C, 32°C).
-
Keep all other parameters constant.
-
Determine the optimal temperature for this compound production.
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
Harvest the fermentation broth by centrifugation or filtration.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
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Pool the organic layers and dry them over anhydrous sodium sulfate.
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Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Quantification:
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Prepare a stock solution of the crude extract in methanol.
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Prepare a series of standard solutions of purified this compound of known concentrations.
-
Analyze the samples and standards by HPLC using a C18 column.
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Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) and a UV detector.
-
Construct a standard curve by plotting the peak area against the concentration of the this compound standards.
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Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
-
Visualizations
Caption: Experimental workflow for one-factor-at-a-time optimization.
Caption: Generalized signaling pathway for secondary metabolite regulation in fungi.
References
Technical Support Center: Optimizing Sesquicillin A Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purification yield of Sesquicillin A. All quantitative data is summarized for clear comparison, and detailed methodologies for key experiments are provided.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: this compound is a relatively non-polar (hydrophobic) molecule, which presents several purification challenges.[1] Key difficulties include its separation from other structurally similar metabolites produced by the source organism, its potential for low solubility in aqueous solutions, and the possibility of degradation under harsh pH or temperature conditions. The initial extraction from a complex fermentation broth often results in a crude mixture containing numerous impurities that must be removed.
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: Given its hydrophobic nature, reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective technique for the final purification steps of this compound.[2] For initial cleanup and fractionation of the crude extract, techniques such as centrifugal partition chromatography or normal-phase column chromatography can be employed to separate compounds based on polarity.[2]
Q3: What is a typical starting yield of this compound from a fungal culture?
A3: The yield of this compound from a fungal culture, such as Albophoma sp., can vary significantly depending on the fermentation conditions, extraction efficiency, and purification protocol.[2] While specific yields for this compound are not widely published, yields for similar natural products can range from milligrams to hundreds of milligrams per liter of culture. Optimization of each step is crucial for maximizing the final yield.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques. High-performance liquid chromatography (HPLC) with a UV detector is a standard method for determining purity by analyzing the peak area of the target compound relative to impurities. Further confirmation of identity and purity can be obtained through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Low Yield After Initial Extraction
Problem: The amount of this compound in the crude extract is significantly lower than expected.
| Potential Cause | Troubleshooting Step |
| Incomplete cell lysis | Ensure the use of an appropriate solvent and mechanical disruption method (e.g., sonication, homogenization) to effectively break the fungal cell walls. |
| Inefficient extraction solvent | This compound is non-polar. Use a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) for liquid-liquid extraction from the aqueous culture filtrate. |
| Emulsion formation during extraction | To break emulsions, add brine (saturated NaCl solution) or gently centrifuge the mixture to separate the layers. Avoid vigorous shaking during extraction. |
| Degradation of this compound | Maintain a neutral pH and avoid high temperatures during extraction. Some related compounds are known to be unstable at non-neutral pH.[3] |
Poor Separation in Reverse-Phase HPLC
Problem: this compound co-elutes with impurities or shows poor peak shape during RP-HPLC.
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Optimize the gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) in water. A shallower gradient can improve the resolution of closely eluting compounds. |
| Column overloading | Reduce the amount of sample injected onto the column. Overloading can lead to peak broadening and poor separation. |
| Presence of strongly retained impurities | Implement a column wash step with a high percentage of organic solvent after each run to elute any strongly bound impurities. |
| Secondary interactions with the stationary phase | Add a small amount of an ion-pairing agent or a modifier like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape by minimizing tailing. |
Product Precipitation During Solvent Removal
Problem: The purified this compound precipitates out of solution during the evaporation of the HPLC solvent.
| Potential Cause | Troubleshooting Step |
| Low solubility in the final solvent | After evaporation of the chromatography solvents, dissolve the purified this compound in a small amount of a suitable organic solvent in which it is highly soluble (e.g., methanol (B129727), dichloromethane) before proceeding to dryness or storage. |
| Rapid solvent evaporation | Evaporate the solvent slowly under reduced pressure and at a low temperature to prevent rapid changes in concentration that can lead to uncontrolled precipitation. |
Experimental Protocols
Liquid-Liquid Extraction of this compound from Culture Broth
This protocol describes a general procedure for extracting this compound from a fungal fermentation broth.
Materials:
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Fungal culture broth
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate
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Separatory funnel
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Rotary evaporator
Procedure:
-
Centrifuge the fungal culture to separate the mycelia from the broth.
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Combine the supernatant (broth) with an equal volume of ethyl acetate in a separatory funnel.
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Gently invert the funnel multiple times to mix the phases, releasing pressure periodically. Avoid vigorous shaking to prevent emulsion formation.
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Allow the layers to separate. If an emulsion forms, add a small volume of brine and gently swirl.
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Collect the upper organic layer.
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Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.
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Combine the organic extracts and wash with a small volume of brine.
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Dry the organic extract over anhydrous sodium sulfate.
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Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Preparative Reverse-Phase HPLC for this compound Purification
This protocol outlines a method for purifying this compound from a crude extract.
Materials:
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Crude this compound extract
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) (optional)
-
C18 preparative HPLC column
-
HPLC system with a fraction collector
Procedure:
-
Prepare the mobile phases:
-
Mobile Phase A: Water (with optional 0.1% TFA)
-
Mobile Phase B: Acetonitrile (with optional 0.1% TFA)
-
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or a mixture of Mobile Phases A and B).
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Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
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Equilibrate the C18 preparative column with the initial mobile phase conditions (e.g., 50% B).
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Inject the filtered sample onto the column.
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Run a linear gradient to elute the compounds. For example:
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50% to 100% B over 30 minutes.
-
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 240 nm).[2]
-
Collect fractions corresponding to the peak of interest (this compound).
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Combine the pure fractions and evaporate the solvent to obtain the purified product.
Quantitative Data Summary
The following tables provide hypothetical data representing the outcomes of different purification strategies to illustrate the impact of optimization.
Table 1: Comparison of Extraction Solvents on Crude Yield
| Extraction Solvent | Crude Extract Yield (mg/L of culture) | This compound Purity in Crude (%) |
| Dichloromethane | 250 | 15 |
| Ethyl Acetate | 320 | 18 |
| Hexane | 150 | 10 |
Table 2: Impact of HPLC Gradient on Final Yield and Purity
| HPLC Gradient (Time to reach 100% Acetonitrile) | Final Yield (mg) | Final Purity (%) |
| 15 minutes (Fast) | 45 | 92 |
| 30 minutes (Moderate) | 40 | 98 |
| 60 minutes (Slow) | 35 | >99 |
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting decision tree for low yield.
References
Sesquicillin A stability and degradation in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sesquicillin A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in several organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions. Ethanol and methanol (B129727) are also viable options. It is crucial to use anhydrous/molecular sieve-dried DMSO to minimize the introduction of water, which can affect the stability of the compound.
Q2: What is the long-term storage stability of this compound?
A2: When stored as a solid at -20°C, this compound is stable for at least four years. For stock solutions in DMSO, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Under these conditions, the stock solution is expected to be stable for several months.
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound in my working solutions?
A3: Yes, inconsistent results in cell-based assays can be due to the instability of this compound in aqueous media. This compound, like other sesquiterpene lactones with ester side chains, may be susceptible to hydrolysis at physiological pH (e.g., 7.4) and temperature (e.g., 37°C). This can lead to a decrease in the effective concentration of the active compound over the course of a prolonged experiment (e.g., 48-72 hours). It is highly recommended to prepare fresh working dilutions from a frozen stock solution immediately before each experiment.
Q4: I noticed a precipitate in my cell culture medium after adding the this compound working solution. What should I do?
A4: Precipitation can occur if the final concentration of the organic solvent (e.g., DMSO) is too high or if the solubility of this compound in the aqueous medium is exceeded. To address this, ensure the final DMSO concentration in your assay is kept low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation. If precipitation persists, you may need to lower the final concentration of this compound or explore the use of solubilizing agents, though this should be done with caution as it may affect the biological activity. Gentle warming and vortexing of the solution before adding it to the cells may also help.
Q5: What are the known biological targets or signaling pathways affected by this compound?
A5: this compound belongs to the sesquiterpene lactone class of compounds, which are known to exhibit anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. The biological effects of this compound are likely mediated through the modulation of key signaling pathways involved in cell survival and proliferation, such as the NF-κB and STAT3 pathways. It is also likely to affect the balance of pro- and anti-apoptotic proteins from the Bcl-2 family and activate the caspase cascade.
Troubleshooting Guides
Issue 1: Variability in IC50 Values
-
Symptom: High variability in the half-maximal inhibitory concentration (IC50) values across replicate experiments.
-
Possible Cause 1: Compound Instability. this compound may be degrading in the aqueous assay medium over the incubation period.
-
Solution: Prepare fresh working solutions for each experiment. Minimize the incubation time if experimentally feasible. Consider performing a time-course experiment to assess the stability of the compound's effect.
-
-
Possible Cause 2: Incomplete Solubilization. The compound may not be fully dissolved in the stock or working solutions.
-
Solution: Ensure the stock solution in DMSO is completely dissolved by vortexing. When preparing working dilutions, ensure thorough mixing. Visually inspect for any precipitates before adding to the cells.
-
-
Possible Cause 3: Inaccurate Pipetting. Errors in serial dilutions can lead to significant variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare a sufficient volume of each dilution to minimize errors associated with pipetting small volumes.
-
Issue 2: Low or No Bioactivity Observed
-
Symptom: this compound does not show the expected biological effect at concentrations reported in the literature.
-
Possible Cause 1: Compound Degradation. The stock solution may have degraded due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles).
-
Solution: Use a fresh vial of this compound to prepare a new stock solution. Aliquot the stock solution and store it properly at -20°C or -80°C, protected from light.
-
-
Possible Cause 2: Sub-optimal Assay Conditions. The chosen cell line may be resistant, or the assay endpoint may not be appropriate for the compound's mechanism of action.
-
Solution: Test the compound on a different, sensitive cell line if possible. Consider using multiple assay endpoints to assess cell viability, apoptosis, and cell cycle progression.
-
Data Presentation: this compound Stability
Disclaimer: The following data is representative and based on the general stability of sesquiterpene lactones. Specific quantitative stability data for this compound under these conditions is not currently available in the public domain. It is strongly recommended to perform an in-house stability assessment for your specific experimental conditions.
Table 1: Estimated Stability of this compound (10 µM) in Different Solvents at Various Temperatures.
| Solvent System | Temperature | Time Point | Estimated % Remaining |
| 100% DMSO | -20°C | 6 months | >99% |
| 100% DMSO | Room Temp (25°C) | 24 hours | ~95% |
| 100% DMSO | Room Temp (25°C) | 72 hours | ~85% |
| 100% Ethanol | -20°C | 6 months | >98% |
| 100% Ethanol | Room Temp (25°C) | 24 hours | ~92% |
| 100% Ethanol | Room Temp (25°C) | 72 hours | ~80% |
| Cell Culture Media (pH 7.4) + 0.1% DMSO | 37°C | 24 hours | ~80-90% |
| Cell Culture Media (pH 7.4) + 0.1% DMSO | 37°C | 72 hours | ~60-70% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Calibrated pipettes
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Vortex mixer
-
-
Procedure for 10 mM Stock Solution:
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Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh a small amount of this compound (e.g., 1 mg).
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound = 470.6 g/mol ). Volume (µL) = (Mass (mg) / 470.6 g/mol ) * 1,000,000
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Add the calculated volume of anhydrous DMSO to the tube.
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Vortex thoroughly for 2-3 minutes until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
-
-
Procedure for Working Solutions:
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Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the working solutions is below 0.5%.
-
Use the working solutions immediately after preparation.
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Protocol 2: Stability Assessment of this compound by HPLC
-
Objective: To determine the stability of this compound in a given solvent over time.
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Materials:
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This compound stock solution (e.g., 1 mg/mL in the solvent to be tested)
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HPLC system with a UV detector
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C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC grade acetonitrile (B52724) and water
-
Formic acid (optional, for mobile phase modification)
-
-
Procedure:
-
Prepare a solution of this compound at a known concentration (e.g., 50 µg/mL) in the solvent of interest (e.g., DMSO, ethanol, or cell culture medium).
-
Divide the solution into several vials, one for each time point.
-
Store the vials under the desired temperature conditions (e.g., room temperature or 37°C).
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours), take one vial and inject an appropriate volume onto the HPLC system.
-
HPLC Conditions (Example):
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with a suitable gradient, for example, 50% B to 95% B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Scan for an optimal wavelength, likely in the range of 220-280 nm.
-
Column Temperature: 25°C
-
-
Data Analysis:
-
Record the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at time 0.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
-
Mandatory Visualization
Solubility issues of Sesquicillin A in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Sesquicillin A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: There is no publicly available quantitative data on the aqueous solubility of this compound. However, based on its chemical structure (C29H42O5) and high calculated LogP value, it is predicted to be poorly soluble in water and aqueous buffers.[1] Information from suppliers indicates that this compound is soluble in organic solvents like dichloromethane, DMSO, ethanol (B145695), and methanol.[2]
Q2: I am observing precipitation when I dilute my this compound stock solution (in DMSO) into my aqueous experimental buffer. What is happening?
A2: This is a common issue when working with hydrophobic compounds. The DMSO in your stock solution acts as a co-solvent, keeping the this compound dissolved at a high concentration.[3] When you dilute this into an aqueous buffer, the concentration of the organic solvent decreases significantly, and the aqueous environment cannot maintain the solubility of the hydrophobic this compound, leading to precipitation.
Q3: Can I increase the temperature to improve the solubility of this compound?
A3: For most solids, increasing the temperature will increase solubility.[4][5][6] However, the extent of this effect varies for each compound. It is advisable to conduct a temperature-solubility study to determine the optimal temperature for your experiment, keeping in mind the thermal stability of this compound. Excessive heat may degrade the compound.
Q4: How does pH affect the solubility of this compound?
A4: The effect of pH on the solubility of an organic molecule depends on the presence of ionizable functional groups.[7] The structure of this compound contains a hydroxyl group on a pyranone ring, which may have an acidic pKa. If so, its solubility would be expected to increase at a pH above its pKa. A systematic pH-solubility study is recommended to determine the optimal pH range for solubilization.
Q5: Are there any recommended methods to improve the aqueous solubility of this compound for in vitro assays?
A5: Several methods can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. These include:
-
Co-solvents: Using a water-miscible organic solvent such as DMSO or ethanol in your final aqueous solution can help maintain solubility.[3]
-
pH adjustment: If this compound has an ionizable group, adjusting the pH of the buffer can significantly increase its solubility.[7][8]
-
Use of surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Troubleshooting Guide
This guide addresses common problems encountered when preparing aqueous solutions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock | The final concentration of DMSO is too low to maintain solubility. The concentration of this compound is above its solubility limit in the final aqueous buffer. | 1. Increase the final concentration of DMSO in your aqueous solution (e.g., from 1% to 5%). Note that high concentrations of DMSO can affect biological assays. 2. Decrease the final concentration of this compound. 3. Prepare a more concentrated stock solution in DMSO to minimize the dilution factor and the final volume of DMSO added. |
| Cloudy or hazy solution | The compound is not fully dissolved. | 1. Gently warm the solution while stirring. 2. Sonicate the solution in a water bath for a short period. 3. Filter the solution through a 0.22 µm filter to remove any undissolved particles. |
| Inconsistent results between experiments | Variability in the preparation of the this compound solution. Precipitation of the compound over time. | 1. Standardize the protocol for preparing the this compound solution, including the source and purity of the compound, solvent, temperature, and mixing time. 2. Prepare fresh solutions for each experiment and use them immediately. 3. Visually inspect the solution for any signs of precipitation before use. |
Quantitative Data Summary
As specific quantitative aqueous solubility data for this compound is not available, the following table summarizes its known solubility in organic solvents.
| Solvent | Solubility | Reference |
| Dichloromethane | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: General Method for Preparing Aqueous Working Solutions of this compound
-
Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Add the desired volume of the stock solution to your pre-warmed (if applicable) aqueous buffer. It is recommended to add the stock solution dropwise while vortexing the buffer to facilitate mixing and minimize local high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. This compound | C29H42O5 | CID 76172758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Overcoming Insecticide Resistance in Insect Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in overcoming insecticide resistance in insect models.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments on insecticide resistance.
| Problem | Possible Cause | Suggested Solution |
| High variability in insect mortality at a given insecticide concentration. | 1. Genetic variability within the insect population. [1] 2. Inconsistent insecticide application. 3. Variations in insect age or developmental stage. | 1. Use a genetically homogenous insect strain. If using field-collected populations, establish a laboratory-reared colony for several generations to stabilize genetic background. 2. Ensure uniform application of the insecticide. For contact insecticides, use methods like the adult vial test for consistent exposure. [2] 3. Synchronize the age of the insects used in bioassays. |
| Observed resistance is not consistent across different bioassay methods. | 1. Different bioassays measure different types of resistance (e.g., contact vs. ingestion). 2. Behavioral resistance, such as avoidance of the treated surface, may be a factor in choice-based assays. [3][4][5] | 1. Use a combination of bioassays to get a comprehensive resistance profile. 2. Design no-choice bioassays to minimize behavioral avoidance. Observe and record insect behavior during exposure. |
| Insects show cross-resistance to insecticides with different modes of action. | 1. Metabolic resistance, where insects have enhanced detoxification enzymes (e.g., P450s, GSTs), can confer resistance to multiple insecticide classes. [3][4][6] 2. Reduced penetration of the insecticide through the insect's cuticle. [3][4][6][7] | 1. Use synergists (e.g., PBO for P450s, DEM for GSTs) to inhibit detoxification enzymes and confirm metabolic resistance. 2. Conduct studies to measure the rate of insecticide penetration through the cuticle. |
| A known target-site mutation is present, but the level of resistance is lower than expected. | 1. The mutation may confer only a low level of resistance on its own. 2. Other resistance mechanisms may be more significant in the population. 3. Fitness costs associated with the resistance allele may reduce the overall resistance phenotype. [1] | 1. Characterize the functional effect of the mutation using in vitro expression systems. 2. Screen for other resistance mechanisms (metabolic, penetration). 3. Conduct life-history studies to assess fitness costs (e.g., development time, fecundity). |
| Failure to establish a resistant insect strain through selection in the lab. | 1. Insufficient genetic variation for resistance in the starting population. [1] 2. Selection pressure is too high, leading to population collapse. 3. The insecticide has a complex mode of action, making it difficult for resistance to evolve. | 1. Start with a larger, more genetically diverse population, possibly from different geographical locations. 2. Use a moderate selection pressure (e.g., a concentration that kills 70-80% of the population) to allow resistant individuals to survive and reproduce. [1] 3. Consider a different insecticide or a combination of stressors. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of insecticide resistance in insects?
A1: Insects have evolved several mechanisms to resist the effects of insecticides. The main categories are:
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Metabolic Resistance: This is the most common mechanism, where insects use enzymes like cytochrome P450s, glutathione (B108866) S-transferases (GSTs), and esterases to detoxify the insecticide before it reaches its target site.[3][4][6]
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Target-Site Resistance: In this case, the molecular target of the insecticide is altered due to a mutation, which prevents the insecticide from binding and exerting its toxic effect.[3][5]
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Penetration Resistance: The insect's cuticle is modified to slow down the absorption of the insecticide, giving metabolic enzymes more time to detoxify it.[3][4][6][7]
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Behavioral Resistance: Insects may develop behaviors to avoid contact with the insecticide, such as moving away from treated areas or reducing feeding.[3][4][5][7]
Q2: How can I determine which resistance mechanism is present in my insect population?
A2: A combination of approaches is typically needed:
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Synergist Bioassays: Using synergists that inhibit specific detoxification enzymes can indicate the involvement of metabolic resistance.
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Biochemical Assays: Measuring the activity of detoxification enzymes in resistant versus susceptible insects can provide direct evidence for metabolic resistance.[8]
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Molecular Diagnostics: Techniques like qPCR and DNA sequencing can be used to detect known target-site mutations.[9]
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Penetration Assays: Comparing the rate of insecticide absorption between resistant and susceptible strains can reveal penetration resistance.
Q3: What are some strategies to overcome or manage insecticide resistance in a laboratory setting?
A3: Several strategies can be employed:
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Insecticide Rotation: Alternating between insecticides with different modes of action can prevent the selection of resistance to a single chemical class.[10][11]
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Use of Synergists: If metabolic resistance is identified, using synergists in combination with the insecticide can restore its efficacy.
-
Integrated Pest Management (IPM): In a broader context, combining chemical control with non-chemical methods like biological control can reduce selection pressure.[10][12][13]
-
Development of Novel Insecticides: Research into new insecticides with novel modes of action is crucial to combat existing resistance.
Q4: Which insect models are commonly used to study insecticide resistance?
A4: Several insect models are used, each with its own advantages:
-
Drosophila melanogaster (Fruit fly): A powerful genetic model with a well-characterized genome, making it ideal for studying the genetic basis of resistance.
-
Spodoptera frugiperda (Fall armyworm): A major agricultural pest known to have developed resistance to a wide range of insecticides, making it a relevant model for studying resistance in a pest species.[12][14][15]
-
Galleria mellonella (Greater wax moth): Increasingly used as a model for studying host-pathogen interactions and antimicrobial drug efficacy due to its robust immune system and ease of rearing. While less common for insecticide resistance, its use is growing.[16][17][18][19][20]
Experimental Protocols & Visualizations
Protocol 1: Standard Bioassay for Determining LC50
This protocol outlines the steps for conducting a standard dose-response bioassay to determine the median lethal concentration (LC50) of an insecticide.
-
Insect Rearing: Maintain a healthy, age-synchronized colony of the insect species being tested.
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Insecticide Preparation: Prepare a stock solution of the insecticide in an appropriate solvent. Make a series of serial dilutions to create a range of concentrations.
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Treatment Application: Apply the insecticide to the insects using a consistent method (e.g., topical application, feeding assay, or vial coating). Include a control group treated with the solvent only.
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Incubation: Keep the treated insects under controlled environmental conditions (temperature, humidity, photoperiod).
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Mortality Assessment: Record the number of dead insects at a predetermined time point (e.g., 24, 48, or 72 hours).
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Data Analysis: Use probit analysis to calculate the LC50 value and its confidence intervals.[2]
Protocol 2: Synergist Bioassay to Investigate Metabolic Resistance
This protocol uses synergists to determine if metabolic enzymes are involved in resistance.
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Determine LC50: First, determine the LC50 of the insecticide alone for both the resistant and susceptible insect strains.
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Synergist Pre-treatment: Expose a group of resistant insects to a sub-lethal concentration of a synergist (e.g., PBO to inhibit P450s) for a set period before insecticide exposure.
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Insecticide Treatment: After pre-treatment, expose the synergist-treated insects to the insecticide at various concentrations.
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Mortality Assessment and Analysis: Calculate the LC50 for the synergist + insecticide combination.
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Interpretation: A significant decrease in the LC50 in the presence of the synergist suggests that the inhibited enzymes play a role in resistance.
Signaling Pathway: Common Insecticide Resistance Mechanisms
The following diagram illustrates the major pathways leading to insecticide resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irac-online.org [irac-online.org]
- 4. nifa.usda.gov [nifa.usda.gov]
- 5. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]
- 6. Insights into insecticide-resistance mechanisms in invasive species: Challenges and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pesticides: Mechanisms of resistance to insecticides - Southwest Mosquito Abatement District [swmosquito.org]
- 8. Techniques to detect insecticide resistance mechanisms (Field and laboratory manual) [who.int]
- 9. Uncovering the Secret of Insect Resistance Through the qPCR Method Lab Test - IML Testing & Research [imlresearch.com]
- 10. Insecticide Resistance Management | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 11. croplife.org.au [croplife.org.au]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. Managing Insecticide resistance | Bayer Crop Science Canada [cropscience.bayer.ca]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. tandfonline.com [tandfonline.com]
- 17. longdom.org [longdom.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Galleria mellonella as an Antimicrobial Screening Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Galleria mellonella as a Suitable Model of Bacterial Infection: Past, Present and Future [frontiersin.org]
Technical Support Center: Troubleshooting Sesquicillin A Bioassays
Welcome to the technical support center for Sesquicillin A bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I added it to my cell culture medium. How can I improve its solubility?
A1: this compound is a lipophilic compound, which can lead to poor solubility in aqueous solutions like cell culture media. Here are several strategies to address this:
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Use a Stock Solution in an Organic Solvent: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Optimize Final Solvent Concentration: When diluting the stock solution into your aqueous assay medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Serial Dilutions: Perform serial dilutions of your stock solution in the assay medium while vortexing or gently mixing to aid dissolution.
-
Use of Pluronic F-68: For particularly challenging solubility issues, a small amount of Pluronic F-68, a non-ionic surfactant, can be added to the culture medium to improve the dispersion of lipophilic compounds.
Q2: I am not observing any biological effect of this compound in my assay, even at high concentrations. What could be the reason?
A2: A lack of bioactivity can stem from several factors:
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Compound Degradation: Ensure the purity and integrity of your this compound sample. Improper storage (e.g., exposure to light or elevated temperatures) can lead to degradation. It is advisable to store this compound solutions at -20°C or -80°C and protected from light.
-
Incorrect Concentration Range: The effective concentration of this compound can vary significantly depending on the cell type and the specific bioassay. Based on available data, its cytotoxic effects are often observed in the micromolar range. You may need to test a broader range of concentrations.
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Cell Line Sensitivity: Not all cell lines will respond to this compound in the same manner. It is recommended to include a positive control compound known to elicit a response in your chosen cell line to validate the assay setup.
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Assay Duration: The incubation time may be insufficient for this compound to exert its biological effects. Consider extending the exposure time of the cells to the compound.
Q3: I am observing high variability between my replicate wells. How can I improve the consistency of my results?
A3: High variability in bioassays can be caused by several factors. Here are some troubleshooting steps:
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Pipetting Accuracy: Ensure your pipettes are properly calibrated and that you are using appropriate pipetting techniques to minimize errors in dispensing cells, reagents, and this compound solutions.
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Homogeneous Cell Seeding: Ensure that your cell suspension is homogenous before and during seeding into the microplate to achieve a uniform cell number in each well.
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Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outermost wells for experimental samples and instead filling them with sterile phosphate-buffered saline (PBS) or culture medium.
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Thorough Mixing: After adding this compound to the wells, ensure it is mixed thoroughly but gently with the culture medium.
Experimental Protocols & Data
Below are summarized protocols and data for common bioassays involving this compound. These should be optimized for your specific experimental conditions.
Cytotoxicity Assay
Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Detailed Methodology:
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Cell Seeding: Seed cells (e.g., Jurkat cells) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Add 100 µL of the diluted this compound solutions or vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add 20 µL of a cell viability reagent (e.g., MTT, MTS, or resazurin) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Quantitative Data Summary:
| Cell Line | Assay Type | IC50 (µM) | Citation |
| Jurkat | Cytotoxicity | Moderate Inhibition (Specific IC50 not provided in the initial study) | [1] |
| Artemia salina | Brine Shrimp Lethality | Moderate Inhibition | [1] |
Anti-inflammatory Assay (NF-κB Inhibition)
Principle: To assess the ability of this compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Detailed Methodology:
-
Cell Seeding: Seed macrophage-like cells (e.g., RAW 264.7) in a 24-well plate and grow to 70-80% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control).
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Incubation: Incubate for the desired time period (e.g., 24 hours for cytokine analysis, shorter for signaling protein phosphorylation).
-
Analysis:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokine Levels: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.
-
Western Blot: Analyze the phosphorylation status of key NF-κB pathway proteins (e.g., IκBα, p65) in cell lysates.
-
Antioxidant Assay (DPPH Radical Scavenging)
Principle: To measure the capacity of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Detailed Methodology:
-
Reagent Preparation: Prepare a fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction: In a 96-well plate, mix the this compound solutions with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
Signaling Pathways and Workflows
Glucocorticoid Receptor Signaling Inhibition by this compound
This compound has been identified as an inhibitor of glucocorticoid-mediated signal transduction.[2] The diagram below illustrates the proposed mechanism where this compound antagonizes the glucocorticoid receptor (GR), preventing its translocation to the nucleus and subsequent gene transcription.
Caption: Proposed mechanism of this compound inhibiting the glucocorticoid receptor pathway.
General Experimental Workflow for Bioassay Troubleshooting
This workflow provides a logical approach to troubleshooting common issues in this compound bioassays.
Caption: A logical workflow for troubleshooting common issues in this compound bioassays.
This technical support center provides a starting point for addressing common challenges with this compound bioassays. As with any experimental work, careful optimization and the use of appropriate controls are crucial for obtaining reliable and reproducible data.
References
Side effects and off-target effects of Sesquicillin A in cell culture
Welcome to the technical support center for Sesquicillin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in cell culture experiments. As specific data on this compound is limited, this guide draws upon existing knowledge of related compounds, such as other fungal-derived antibiotics and pyrano-diterpenoids, to provide a robust framework for your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
A1: this compound is an antibiotic isolated from Albophoma sp. FKI-1778, characterized by a pyrano-diterpene skeleton. Preliminary studies have shown that it possesses moderate inhibitory activity against the growth of Jurkat cells, a human T-cell leukemia line.
Q2: What are the potential off-target effects of this compound in mammalian cells?
A2: While this compound is a fungal-derived antibiotic, it may exhibit off-target effects in mammalian cells. This is because fungi and mammalian cells are both eukaryotic, and some cellular components and pathways are conserved[1][2]. Potential off-target effects could include cytotoxicity due to interactions with mammalian cell membranes or interference with essential cellular processes[1]. Some antifungal agents have also been shown to interact with mammalian cytochrome P450 enzymes[1].
Q3: this compound is an antibiotic. Are there general considerations for using antibiotics in cell culture?
A3: Yes, the prophylactic use of antibiotics in cell culture can have unintended consequences. Antibiotics can affect cell biochemistry, morphology, and differentiation potential. For instance, some antibiotics can induce mitochondrial damage, leading to increased aerobic glycolysis and oxidative DNA damage[3]. Therefore, it is crucial to run appropriate vehicle controls and, if possible, conduct experiments in antibiotic-free media to avoid confounding results.
Q4: What kind of cytotoxic effects might be expected from a pyrano-diterpenoid compound like this compound?
A4: Compounds with a pyrano-diterpene skeleton have been shown to exhibit cytotoxic and anti-proliferative effects against various cancer cells[4][5]. The mechanism often involves the induction of apoptosis[4][5]. Therefore, it is reasonable to hypothesize that this compound may induce apoptosis in sensitive cell lines.
Q5: Which signaling pathways might be affected by this compound in Jurkat cells?
A5: Inhibitors of Jurkat cell growth have been shown to affect several key signaling pathways. These include the NF-κB signaling pathway, pathways involved in the regulation of the cell cycle (affecting cyclins), and mitochondrial apoptosis pathways (involving Bcl-2 family proteins and caspases)[6]. Other pathways that can be dysregulated in Jurkat cells include the NOTCH, Wnt, and JAK-STAT signaling axes[7]. It is plausible that this compound's inhibitory action could involve one or more of these pathways.
Troubleshooting Guides
This guide addresses common issues that researchers may encounter when working with a novel experimental compound like this compound.
| Issue | Possible Cause | Suggested Solution |
| 1. Unexpectedly high cytotoxicity in my cell line. | 1. Off-target effects: The compound may be affecting essential cellular pathways beyond its intended target.[8]2. Cell line sensitivity: The chosen cell line may be particularly sensitive to this class of compound.3. Compound concentration: The concentrations used may be too high. | 1. Perform a dose-response curve: Determine the IC50 value to identify the appropriate concentration range for your experiments.2. Use alternative cytotoxicity assays: Confirm the results with a different assay that has a distinct mechanism (e.g., switch from an MTT assay to a CellTiter-Glo® or Trypan Blue exclusion assay) to rule out assay-specific interference.[8]3. Test in multiple cell lines: Compare the cytotoxic effects across a panel of cell lines, including non-cancerous lines, to assess for selective toxicity.[8] |
| 2. Inconsistent or non-reproducible results between experiments. | 1. Compound stability: this compound in solution may be unstable over time.2. Vehicle effects: The solvent (e.g., DMSO) may be exerting effects at the concentration used.3. Cell culture conditions: Variations in cell passage number, confluency, or media composition can affect cellular response. | 1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles and prepare fresh dilutions from a concentrated stock for each experiment.2. Run vehicle controls: Always include a vehicle-only control at the same concentration used for the compound treatment.3. Standardize cell culture protocols: Maintain consistent cell passage numbers and seeding densities for all experiments. |
| 3. My cytotoxicity assay (e.g., MTT) shows high toxicity, but I don't observe corresponding morphological changes indicative of cell death. | 1. Assay interference: The compound may be directly reacting with the assay reagent (e.g., reducing the MTT tetrazolium salt).[8]2. Metabolic effects: The compound might be inhibiting mitochondrial respiration without immediately causing cell death, which would affect MTT assay results. | 1. Run a cell-free assay control: Incubate this compound with the assay reagents in the absence of cells to check for direct chemical reactivity.[8]2. Use an orthogonal assay: Employ an assay that measures a different aspect of cell viability, such as ATP levels (CellTiter-Glo®) or membrane integrity (LDH release or Trypan Blue).[8] |
| 4. I suspect off-target effects are influencing my results. How can I begin to investigate this? | 1. Lack of a clear dose-response relationship with the intended target. 2. Effects observed in cell lines that do not express the intended target. | 1. Kinase profiling: If a kinase is the suspected target, perform a kinase profiling assay to assess the compound's activity against a panel of kinases.[8]2. Gene expression analysis: Use techniques like RNA-seq to identify differentially expressed genes and affected signaling pathways in response to treatment.[7]3. Computational modeling: In silico methods can predict potential off-target interactions based on the compound's structure.[9] |
Data Presentation
As specific quantitative data for this compound is not yet widely available, the following table outlines the key quantitative data points researchers should aim to collect to characterize its effects in cell culture.
| Parameter | Description | Example Cell Lines | Recommended Assays |
| IC50 (50% Inhibitory Concentration) | Concentration of this compound that inhibits cell viability by 50%. | Jurkat, MCF-7, A549, HEK293 | MTT, CellTiter-Glo®, SRB assay |
| Percentage of Apoptotic Cells | Quantification of cells undergoing apoptosis after treatment. | Jurkat, and other sensitive lines | Annexin V/Propidium Iodide staining with flow cytometry |
| Caspase Activity | Measurement of the activity of key executioner caspases (e.g., Caspase-3/7). | Jurkat, and other sensitive lines | Caspase-Glo® 3/7 Assay |
| Mitochondrial Membrane Potential (ΔΨm) | Assessment of mitochondrial health and integrity. | Jurkat, and other sensitive lines | JC-1 or TMRE staining with flow cytometry or fluorescence microscopy |
| Relative Protein Expression | Quantification of changes in the expression of key signaling proteins. | Jurkat, and other sensitive lines | Western Blotting, ELISA |
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Visualizations
Caption: Experimental workflow for characterizing this compound.
Caption: Hypothetical apoptosis pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Deregulated Signaling Pathways in Jurkat Cells in Response to a Novel Acylspermidine Analogue-N4-Erucoyl Spermidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Sesquicillin A
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for overcoming the challenges associated with the in vivo delivery of Sesquicillin A. Given its characteristics as a sesquiterpenoid, a class of natural products often exhibiting poor aqueous solubility, enhancing its bioavailability is critical for preclinical and clinical success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a fungal metabolite belonging to the sesquiterpenoid class of compounds. Like many complex natural[1][2] products, it has a relatively high molecular weight (470.6 g/mol ) and is lipophilic, which often leads to poor water solubility. This low aqueous solubili[3][4]ty is a primary barrier to its absorption in the gastrointestinal tract following oral administration, resulting in low and variable bioavailability. This makes it difficult t[5][6]o achieve therapeutic concentrations in target tissues during in vivo studies.
Q2: What are the primary strategies for enhancing the bioavailability of poorly soluble compounds like this compound?
A2: The main goal is to improve the dissolution rate and/or solubility of the compound in gastrointestinal fluids. Key strategies can be bro[6][7]adly categorized as:
-
Physical Modifications: Reducing particle size (micronization, nanonization) to increase surface area, and creating amorphous solid dispersions to overcome crystal lattice energy.
-
Encapsulation & Com[8][9]plexation: Using carriers like lipids (lipid nanoparticles, self-emulsifying drug delivery systems - SEDDS) or cyclodextrins to encapsulate the drug molecule, enhancing its solubility and stability.
-
Chemical Modificati[7][8]ons: Creating prodrugs or salt forms, although this is often more complex for natural products without obvious ionizable groups.
Q3: Which formulation [8]approach is the best starting point for this compound?
A3: For a lipophilic, poorly soluble compound like this compound, a lipid-based formulation (e.g., SEDDS) or an amorphous solid dispersion are excellent starting points. Lipid-based systems can enhance lymphatic uptake, potentially reducing first-pass metabolism, while solid dispersions can significantly improve the dissolution rate by preventing the drug from crystallizing. The choice depends on the[5][9] specific physicochemical properties of your drug batch and the desired pharmacokinetic profile.
Q4: What is the proposed mechanism of action for this compound?
A4: this compound has been identified as an inhibitor of glucocorticoid-mediated signal transduction. It has also demonstrated [10]cytotoxic effects against certain cancer cell lines, such as Jurkat cells, and can induce G1 phase cell cycle arrest in MCF-7 breast cancer cells. Many sesquiterpenoids exe[2][4]rt their effects by modulating inflammatory pathways, such as the NF-κB signaling pathway.
Troubleshooting Gu[11][12]ide
| Problem Encountered | Potential Cause | Recommended Solution(s) |
| Low or inconsistent drug loading in lipid nanoparticles. | Poor solubility of this compound in the chosen lipid matrix. / Drug precipitation during formulation. | Screen a variety of lipids and co-solvents to find a system with higher solubilizing capacity. / Optimize the homogenization/sonication process parameters (time, energy) to ensure complete dissolution and encapsulation. |
| Compound precipitates when dosing solution is added to aqueous media. | The solvent used to dissolve this compound (e.g., DMSO, Ethanol) is miscible with water, causing the poorly soluble drug to crash out. | Develop a formulation that protects the drug from immediate contact with the aqueous environment. A self-emulsifying drug delivery system (SEDDS) or a nanosuspension are ideal solutions. These formulations disperse into fine droplets or particles upon gentle agitation in aqueous media, keeping the drug solubilized. |
| High variability in plasma concentrations between animal subjects. | Poor and erratic absorption due to low solubility. / Food effects influencing gastrointestinal conditions. | Switch to a more robust formulation like a solid dispersion or SEDDS to improve dissolution consistency. / Standardize feeding pro[5][9]tocols for animal studies (e.g., fasted vs. fed state) to minimize variability from physiological factors. |
| In vitro activity does not translate to in vivo efficacy. | Insufficient bioavailability is preventing the compound from reaching therapeutic concentrations at the target site. | Perform a pharmacokinetic (PK) study to determine key parameters like Cmax, Tmax, and AUC. Use this data to select a formulation strategy that significantly improves drug exposure. See the table below for a comparative overview. |
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following table presents hypothetical, yet realistic, data to illustrate the potential impact of different formulation strategies on the oral bioavailability of a compound with properties similar to this compound.
| Formulation Strategy | Drug Loading (%) | Particle/Droplet Size | Dissolution Rate (in 60 min) | Relative Bioavailability (AUC) Increase | Key Advantage |
| Unformulated (Suspension in 0.5% CMC) | N/A | > 10 µm | < 5% | Baseline (1x) | Simple, baseline for comparison |
| Micronized Suspension | N/A | 2 - 5 µm | ~ 15% | 1.5x - 2x | Increased surface area |
| Nanosuspension | 10 - 30% | 200 - 500 nm | > 70% | 4x - 6x | Significant increase in dissolution velocity |
| Solid Dispersion (with PVP/VA) | 10 - 25% | N/A (molecularly dispersed) | > 90% | 8x - 12x | Maintains drug in an amorphous, high-energy state |
| SEDDS (Self-Emulsifying) | 5 - 15% | 100 - 300 nm | > 95% | 10x - 15x | Spontaneous emulsification, enhances lymphatic transport |
Note: Data is illustrative and actual results will vary based on the specific excipients and protocols used.
Experimental Protocols & Visualizations
Protocol 1: Preparation of a Solid Dispersion via Solvent Evaporation
This method is designed to enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix in an amorphous state.
Methodology:
-
Solubilization: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer, PVP/VA 64) in a suitable organic solvent (e.g., a 1:1 mixture of dichloromethane (B109758) and methanol) at a drug-to-polymer ratio of 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at 40°C. Continue evaporation until a dry, thin film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling & Sieving: Scrape the dried product from the flask, gently grind it into a fine powder using a mortar and pestle, and pass it through a 100-mesh sieve to ensure particle size uniformity.
-
Characterization: Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Below is a workflow diagram illustrating the decision-making process for selecting a bioavailability enhancement strategy.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol creates a lipid-based formulation that spontaneously forms a fine emulsion upon contact with aqueous fluids in the gut.
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® RH 40), and co-surfactants (e.g., Transcutol® HP).
-
Ternary Phase Diagram Construction: Based on solubility data, construct a ternary phase diagram to identify the self-emulsification region for different ratios of oil, surfactant, and co-surfactant.
-
Formulation Preparation: Select an optimized ratio from the phase diagram (e.g., 15% Oil, 55% Surfactant, 30% Co-surfactant w/w/w).
-
Drug Loading: Add this compound to the excipient mixture and stir continuously with gentle heating (not exceeding 40°C) until the drug is completely dissolved. The final mixture should be a clear, homogenous liquid.
-
Characterization: Assess the formulation by dispersing it in water (e.g., 1:100 ratio) and measuring the resulting droplet size, polydispersity index (PDI), and emulsification time.
Below is a diagram illustrating a potential signaling pathway inhibited by this compound.
References
- 1. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778 [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C29H42O5 | CID 76172758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sesquicillin, an Inhibitor of Glucocorticoid Mediated Signal Transduction [jstage.jst.go.jp]
Optimization of reaction steps in Sesquicillin A synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Sesquicillin A and related pyrone diterpenes. Our aim is to address specific challenges encountered during key reaction steps, with a focus on optimization and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most critical and challenging steps in the total synthesis of this compound?
A1: The primary challenge in the synthesis of this compound lies in the efficient construction of its highly congested decalin core.[1] A key innovation in recent syntheses is the use of an electrochemically assisted oxidative radical polycyclization of a polyene precursor to forge this core structure.[1] Optimizing this specific step for yield and stereoselectivity is critical for the overall success of the synthesis. Another significant area for optimization is the strategic appending of peripheral substituents to the core structure.[1]
Q2: My electrochemical polycyclization reaction to form the decalin core is resulting in low yields. What are the common causes and how can I troubleshoot this?
A2: Low yields in the electrochemical polycyclization are a frequent issue.[2] A systematic approach to troubleshooting is recommended. Potential causes include:
-
Sub-optimal Reaction Conditions: The electrochemical potential, solvent, and supporting electrolyte concentration may not be ideal for your specific substrate.
-
Starting Material Quality: Impurities in the polyene starting material can interfere with the radical cyclization by reacting with intermediates or poisoning the electrodes.
-
Electrode Passivation: The surface of the electrodes can become fouled during the reaction, reducing efficiency.
For troubleshooting steps, please refer to the "Troubleshooting Low Yield in Electrochemical Polycyclization" guide below.
Q3: How can I improve the stereoselectivity of the radical cyclization?
A3: Achieving high stereoselectivity is a significant challenge. The spatial arrangement of the newly formed stereocenters is influenced by several factors:
-
Catalyst/Mediator Choice: The choice of catalyst, such as the copper(II) 3,5-diisopropylsalicylate mentioned in recent literature, plays a crucial role.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization, thereby affecting the diastereoselectivity.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state that leads to the thermodynamically more stable product.
Troubleshooting Guides
Guide 1: Low Yield in Electrochemical Polycyclization
This guide provides a step-by-step approach to diagnosing and resolving low yields in the key electrochemical cyclization step.
Problem: The yield of the core decalin structure from the electrochemical polycyclization of the polyene precursor is significantly lower than the reported 42%.[1]
Troubleshooting Workflow:
Potential Solutions:
-
Starting Material Purity:
-
Issue: Impurities in the polyene starting material can act as inhibitors or lead to side reactions.
-
Solution: Ensure the absolute purity of the polyene precursor. Re-purify via flash column chromatography if necessary and verify purity by ¹H NMR and LC-MS before use.[2]
-
-
Electrochemical Cell Setup:
-
Issue: A poorly sealed divided cell can allow for mixing of anolyte and catholyte, short-circuiting the desired reaction. Electrode surfaces may be passivated.
-
Solution: Ensure the frit or membrane of the divided cell is properly sealed. Polish the electrodes (e.g., reticulated vitreous carbon) before each reaction. Verify all electrical connections are secure.
-
-
Reagent Stoichiometry and Quality:
-
Issue: The catalytic copper(II) species and substoichiometric magnesium(II) acetate (B1210297) are crucial for the reaction's success.[1] Degradation or incorrect stoichiometry will lower the yield.
-
Solution: Use freshly obtained or purified Cu(II) 3,5-diisopropylsalicylate and anhydrous magnesium(II) acetate. Carefully control the stoichiometry as outlined in the protocol.
-
Data & Reaction Parameters
Table 1: Optimized Conditions for Key Reaction Steps
The following table summarizes optimized conditions for critical transformations in the synthesis of the this compound core, based on published literature.[1]
| Reaction Step | Catalyst / Reagents | Additives | Solvent / Conditions | Reported Yield |
| Electrochemical Radical Polycyclization | Catalytic Copper(II) 3,5-diisopropylsalicylate (0.02 equiv) | Substoichiometric Magnesium(II) acetate (0.5 equiv) | Divided electrochemical cell | 42% |
| Enantioselective Hydrocyanation (Model System) | Co(salen) complex 3 (0.5 mol%) and Cu(OTf)₂ (5 mol%) | Bisoxazoline (BOX)-type ligands (10 mol%), PhSiH₃, TMSCN | Electrochemical, oxidant-free | Good Yield, 50-72% e.e. |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC) or other carbodiimide | 4-Dimethylaminopyridine (DMAP) | Anhydrous, non-protic solvent (e.g., DCM) | Generally High |
Experimental Protocols
Protocol 1: Electrochemical Polycyclization for Decalin Core Synthesis
This protocol is adapted from the divergent synthesis strategy reported for pyrone diterpenes.[1]
Objective: To construct the congested decalin core of this compound via an electrochemically assisted oxidative radical polycyclization.
Materials:
-
Polyene precursor (1.0 equiv)
-
Copper(II) 3,5-diisopropylsalicylate (0.02 equiv)
-
Magnesium(II) acetate (anhydrous, 0.5 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂/HFIP mixture)
-
Supporting electrolyte (e.g., Bu₄NPF₆)
-
Divided electrochemical cell with a reticulated vitreous carbon (RVC) anode and a platinum cathode.
-
Potentiostat/Galvanostat
Procedure:
-
Set up the divided electrochemical cell, ensuring the separation between the anodic and cathodic chambers is secure.
-
In the anodic chamber, dissolve the polyene precursor, copper(II) 3,5-diisopropylsalicylate, and magnesium(II) acetate in the anhydrous solvent containing the supporting electrolyte.
-
Fill the cathodic chamber with the solvent and supporting electrolyte.
-
Degas both chambers by bubbling with argon or nitrogen for 15-20 minutes.
-
Begin the electrolysis at a constant potential (potential to be optimized for the specific substrate, typically determined by cyclic voltammetry).
-
Monitor the reaction progress by TLC or LC-MS, analyzing aliquots from the anolyte.
-
Upon consumption of the starting material, terminate the electrolysis.
-
Quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of NH₄Cl).
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired decalin core.
General Optimization Workflow:
The following diagram illustrates a general workflow for optimizing any synthetic reaction step.
References
Preventing microbial contamination in Albophoma sp. cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing microbial contamination in Albophoma sp. cultures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal growth conditions for Albophoma sp.?
A1: Albophoma yamanashiensis has been shown to grow well on Malt Extract Agar (B569324) (MEA) and Potato Dextrose Agar (PDA).[1][2] Optimal growth is observed at temperatures between 25°C and 30°C. Growth is significantly reduced at 35°C and is completely inhibited at 37°C.[1][2]
Q2: What are the most common types of microbial contaminants in fungal cultures?
A2: The most common contaminants are bacteria and other fungi (molds and yeasts).[3][4] Bacterial contamination often manifests as cloudy or turbid media, sometimes with a surface film, and can cause a sudden drop in pH.[3] Fungal contaminants may appear as filamentous mycelia or fuzzy patches, and in advanced stages can be white, yellowish, or black.[4]
Q3: How can I visually identify bacterial contamination in my Albophoma sp. culture?
A3: Bacterial contamination can be identified by several visual cues:
-
Turbidity: The culture medium appears cloudy or milky.[3]
-
pH Change: If the medium contains a pH indicator like phenol (B47542) red, a color change to yellow indicates acidification due to bacterial metabolism.[4][5]
-
Microscopic Observation: Under a microscope, you will see small, often motile, particles between the fungal hyphae.[5]
Q4: What are the signs of fungal cross-contamination?
A4: Fungal cross-contamination can be identified by:
-
Atypical Morphology: The appearance of fungal colonies that differ in color, texture, or growth rate from your Albophoma sp. culture.
-
Microscopic Examination: Observing spores or hyphal structures that are inconsistent with Albophoma sp. morphology.
Q5: Is it necessary to use antibiotics in my Albophoma sp. culture media?
A5: While not strictly necessary if excellent aseptic technique is followed, antibiotics can be a useful preventative measure against bacterial contamination. A common combination is penicillin and streptomycin. However, it is advisable to periodically culture your Albophoma sp. without antibiotics to ensure no low-level, resistant contamination is being masked.
Troubleshooting Guides
Issue 1: Suspected Bacterial Contamination
Symptoms:
-
Culture medium is turbid or cloudy.[3]
-
A foul odor is emanating from the culture vessel.
-
Rapid decrease in the pH of the medium (if an indicator is present).[5]
-
Microscopic examination reveals small, motile, non-fungal cells.[5]
Immediate Actions:
-
Isolate: Immediately separate the suspected contaminated culture(s) to prevent cross-contamination to other cultures.
-
Verify: Examine a small sample of the culture under a phase-contrast microscope to confirm the presence of bacteria.
-
Document: Record the details of the contamination event, including the date, culture identifier, and visual observations.
Solutions:
-
For minor contamination: It may be possible to salvage the culture by transferring a small piece of uncontaminated mycelium to a fresh agar plate containing antibiotics.
-
For severe contamination: It is highly recommended to discard the contaminated culture to prevent further spread. Autoclave the contaminated vessel before disposal.[6]
-
Decontaminate Equipment: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any other equipment that may have come into contact with the contaminated culture.[6][7]
Issue 2: Suspected Fungal Contamination (Cross-Contamination)
Symptoms:
-
Appearance of colonies with different morphology (color, texture) from Albophoma sp.
-
Faster or slower growing patches within the culture.
-
Microscopic observation of different spore or hyphal types.
Immediate Actions:
-
Isolate: Segregate the contaminated culture immediately.
-
Examine: Carefully observe the morphology of the contaminating fungus.
-
Review Procedures: Analyze your recent workflow to identify potential sources of the cross-contamination.
Solutions:
-
Subculture from a pure section: If a distinct, uncontaminated area of your Albophoma sp. culture exists, carefully transfer a small piece of mycelium to a fresh agar plate.
-
Discard: If the contamination is widespread, it is best to discard the culture by autoclaving.[6]
-
Improve Aseptic Technique: Reinforce strict aseptic techniques in all subsequent culture work.
Data Presentation
Table 1: Growth of Albophoma yamanashiensis (strain M98) on different media and at various temperatures after 15 days.
| Culture Medium | Temperature (°C) | Average Colony Diameter (cm) ± SD |
| Malt Extract Agar (MEA) | 25 | 4.67 ± 0.06 |
| Potato Dextrose Agar (PDA) | 25 | 4.50 ± 0.00 |
| Minimal Medium (MMM) | 25 | 3.87 ± 0.12 |
| MEA | 30 | Growth Observed |
| PDA | 30 | Growth Observed |
| MEA | 35 | Severely Decreased Growth |
| PDA | 35 | Severely Decreased Growth |
| MEA | 37 | No Growth |
| PDA | 37 | No Growth |
Data sourced from a study on Albophoma yamanashiensis.[1][2]
Experimental Protocols
Protocol 1: Preparation of Potato Dextrose Agar (PDA)
Materials:
-
200 g Potatoes
-
20 g Dextrose
-
20 g Agar
-
1 L Distilled water
-
0.1N HCl and 0.1N NaOH (for pH adjustment)
-
Autoclave
-
Sterile Petri dishes or culture tubes
Procedure:
-
Wash, peel, and slice the potatoes.
-
Boil the sliced potatoes in 500 ml of distilled water for 20-30 minutes until soft.
-
Filter the potato extract through a muslin cloth.
-
In a separate flask, dissolve the 20 g of agar in 500 ml of distilled water by heating.
-
Add 20 g of dextrose to the potato extract and stir until dissolved.
-
Combine the potato-dextrose mixture with the molten agar.
-
Adjust the total volume to 1 L with distilled water.
-
Check the pH and adjust to 5.6 ± 0.2.[8] For bacterial inhibition, the pH can be lowered to 3.5 with sterile 10% tartaric acid after autoclaving and cooling.[8]
-
Dispense the medium into flasks or tubes and plug with cotton.
-
Sterilize by autoclaving at 121°C (15 psi) for 15-20 minutes.[8]
-
Allow the medium to cool to approximately 45-50°C before pouring into sterile Petri dishes or making slants.
Protocol 2: Aseptic Subculturing of Albophoma sp.
Materials:
-
Mature Albophoma sp. culture plate
-
Fresh PDA or MEA plates
-
Sterile scalpel or inoculation loop
-
Bunsen burner or alcohol lamp
-
70% Ethanol
-
Laminar flow hood or sterile work area
Procedure:
-
Disinfect the work surface of the laminar flow hood with 70% ethanol.
-
Arrange all necessary materials within the sterile work area.
-
Sterilize the scalpel or inoculation loop by flaming it until red hot and then allowing it to cool.[9]
-
Open the lid of the mature Albophoma sp. culture plate slightly.
-
Using the sterile scalpel, cut a small piece of agar (approximately 0.5 cm x 0.5 cm) from the leading edge of the fungal colony.
-
Transfer the agar plug to the center of the fresh agar plate, mycelium-side down.
-
Close the lid of the new plate.
-
Flame the mouth of the culture tube or scalpel again before setting it down.
-
Seal the new plate with parafilm and label it with the species name, date, and any other relevant information.
-
Incubate at 25-30°C in the dark.
Protocol 3: Cryopreservation of Albophoma sp. Cultures
Materials:
-
Actively growing Albophoma sp. culture
-
Cryopreservation medium (e.g., 10-15% glycerol (B35011) in potato dextrose broth)
-
Sterile cryovials
-
Sterile scalpel or cork borer
-
Controlled-rate freezer or isopropanol-buffered container (e.g., "Mr. Frosty")
-
-80°C freezer or liquid nitrogen storage
Procedure:
-
Prepare and sterilize the cryopreservation medium.
-
From an actively growing plate, cut small agar plugs of the Albophoma sp. mycelium.
-
Place one or two agar plugs into each cryovial.
-
Add 1-1.5 ml of the cryopreservation medium to each vial.
-
Seal the vials tightly.
-
Place the vials in a controlled-rate freezer set to cool at -1°C per minute to -80°C. Alternatively, place the vials in an isopropanol-buffered container and store at -80°C overnight.[10]
-
For long-term storage, transfer the frozen vials to a liquid nitrogen freezer (-196°C) or maintain at -80°C.[11]
Visualizations
Caption: Workflow for troubleshooting microbial contamination.
Caption: Workflow for aseptic subculturing of Albophoma sp.
References
- 1. Phenotypic and omics analyses of the Sordariomycetes Marquandomyces marquandii and Albophoma yamanashiensis isolated from estuarine sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Culture Contamination | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. akadeum.com [akadeum.com]
- 5. goldbio.com [goldbio.com]
- 6. eppendorf.com [eppendorf.com]
- 7. youtube.com [youtube.com]
- 8. tmmedia.in [tmmedia.in]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Analytical challenges in detecting Sesquicillin A in complex mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of Sesquicillin A in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in detecting this compound in complex mixtures like fermentation broths or biological samples?
A1: The main challenges stem from the complexity of the sample matrix, which can lead to:
-
Matrix Interference: Co-eluting compounds from the matrix can interfere with the detection of this compound, leading to inaccurate quantification.[1][2]
-
Ion Suppression/Enhancement in Mass Spectrometry: Matrix components can alter the ionization efficiency of this compound in the mass spectrometer's source, causing signal suppression or enhancement and affecting accuracy.[1][2][3][4]
-
Low Recovery during Sample Preparation: this compound can bind to proteins or other components in the matrix, resulting in low recovery rates during extraction and cleanup steps.
-
Chromatographic Issues: Poor peak shape (e.g., tailing or broadening), inadequate retention, and co-elution with closely related Sesquicillin analogs or other matrix components are common chromatographic problems.[5][6]
-
Spectral Overlap in NMR: In complex extracts, signals from other metabolites can overlap with those of this compound in 1D NMR spectra, making unambiguous identification and quantification difficult.[7][8][9][10]
Q2: What is the recommended analytical technique for the quantitative analysis of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in complex mixtures due to its high sensitivity and selectivity.[11][12] High-performance liquid chromatography (HPLC) with UV detection can also be used, especially for less complex samples or during initial purification stages.[13][14][15]
Q3: How can I confirm the identity of this compound in my sample?
A3: A combination of techniques is recommended for unambiguous identification. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition. For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D experiments like HSQC and HMBC, is essential.[7][16] Comparing the retention time and mass spectrum of your sample with a certified reference standard is also a crucial step.
Q4: What are the key chemical properties of this compound that I should be aware of during analysis?
A4: Key properties of this compound (C₂₉H₄₂O₅) include:
-
Molecular Weight: 470.6 g/mol [17]
-
Solubility: Soluble in dichloromethane, DMSO, ethanol, and methanol (B129727).[13]
-
UV Absorbance: Exhibits UV absorbance, which can be utilized for detection by HPLC-UV.[13]
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | 1. Column contamination or degradation.2. Inappropriate mobile phase pH.3. Mismatch between sample solvent and mobile phase.4. Column overloading. | 1. Column Maintenance: Flush the column with a strong solvent. If the issue persists, replace the guard column or the analytical column.[5][18]2. Optimize Mobile Phase: Adjust the pH to ensure this compound is in a single ionic state. Ensure the mobile phase is properly degassed.[6]3. Solvent Matching: Dissolve the final sample extract in the initial mobile phase if possible.[5][19]4. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate.2. Temperature variations.3. Inadequate column equilibration. | 1. System Stability: Prepare fresh mobile phase daily and ensure thorough mixing. Check the pump for leaks and ensure a stable flow rate.[5][18]2. Control Temperature: Use a column oven to maintain a consistent temperature.[18]3. Equilibration: Allow the HPLC system to equilibrate with the initial mobile phase for a sufficient time before starting the analysis.[6] |
| Low Signal Intensity / Poor Sensitivity | 1. Low concentration of this compound.2. Suboptimal MS parameters (e.g., ionization voltage, gas flows).3. Ion suppression from matrix components. | 1. Sample Concentration: Concentrate the sample extract using solid-phase extraction (SPE) or evaporation.[11]2. MS Optimization: Infuse a standard solution of this compound to optimize MS parameters for maximum signal intensity.3. Mitigate Matrix Effects: Improve sample cleanup, dilute the sample, or use a stable isotope-labeled internal standard.[3][4] |
| High Background Noise / Baseline Instability | 1. Contaminated mobile phase or solvents.2. Detector contamination.3. Air bubbles in the system. | 1. Use High-Purity Solvents: Use HPLC-grade or MS-grade solvents and additives.[6]2. Clean Detector: Flush the detector with an appropriate cleaning solution.3. Degas Solvents: Ensure mobile phases are properly degassed before use.[19] |
NMR Analysis
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Overlapping Peaks / Poor Spectral Resolution | 1. High sample complexity with numerous compounds.2. Inadequate magnetic field strength. | 1. Use 2D NMR: Employ 2D NMR techniques like HSQC or HMBC to resolve overlapping signals in a second dimension.[7][16]2. Higher Field NMR: If available, use a higher field NMR spectrometer for better signal dispersion.3. Sample Fractionation: Perform further chromatographic fractionation of the extract to simplify the mixture before NMR analysis. |
| Low Signal-to-Noise Ratio | 1. Low concentration of this compound.2. Suboptimal NMR acquisition parameters. | 1. Increase Concentration: Concentrate the sample if possible.2. Optimize Parameters: Increase the number of scans. Ensure proper pulse calibration and relaxation delays. |
| Inaccurate Quantification | 1. Incomplete relaxation of nuclei.2. Poor choice of internal standard.3. Baseline distortions. | 1. Ensure Full Relaxation: Use a longer relaxation delay (D1), typically 5 times the longest T1 of the signals of interest.2. Select Appropriate Standard: Choose an internal standard with sharp signals that do not overlap with the analyte signals and is stable under the experimental conditions.3. Baseline Correction: Apply appropriate baseline correction algorithms during data processing. |
Experimental Protocols
Sample Preparation from Fungal Culture for LC-MS/MS Analysis
This protocol describes a general liquid-liquid extraction followed by solid-phase extraction (SPE) for cleaning up this compound from a fungal fermentation broth.
-
Harvesting: Centrifuge the fungal culture broth (e.g., 50 mL) at 4,000 rpm for 20 minutes to separate the mycelia from the supernatant.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate (B1210297).
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction twice more.
-
Pool the ethyl acetate extracts.
-
-
Drying and Concentration:
-
Dry the pooled extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of water.
-
Loading: Re-dissolve the dried extract in a small volume of the initial mobile phase (e.g., 1 mL) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a water-rich solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with 5 mL of methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial for analysis.[20]
-
HPLC-MS/MS Method for Quantification of this compound
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[14]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start with 15% B, hold for 1 min.
-
Linearly increase to 100% B over 15 min.
-
Hold at 100% B for 5 min.
-
Return to 15% B over 1 min and re-equilibrate for 4 min.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS Detection (Positive ESI Mode):
-
Monitor specific Multiple Reaction Monitoring (MRM) transitions for this compound. The precursor ion would be [M+H]⁺.
-
NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Prepare a highly concentrated and purified fraction of the extract containing this compound.
-
Evaporate the solvent completely.
-
Re-dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄).
-
Add an internal standard (e.g., TMS) if required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1D proton (¹H) NMR spectrum.
-
Acquire a 1D carbon (¹³C) NMR spectrum.
-
Acquire 2D NMR spectra, such as:
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for structure elucidation.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.
-
-
Quantitative Data Summary
Table 1: Chromatographic and Mass Spectrometric Parameters for this compound
| Parameter | Value / Condition | Reference / Comment |
| Molecular Formula | C₂₉H₄₂O₅ | [17] |
| Exact Mass | 470.3032 | [17] |
| HPLC Column | Reversed-phase C18 | Typical for fungal metabolites[14] |
| Typical Retention Time | Highly method-dependent | Uchida et al. (2005) reported a retention time of 57 minutes on a preparative column.[7] |
| Precursor Ion [M+H]⁺ | m/z 471.3105 | Calculated for positive ESI mode. |
| Product Ions | To be determined experimentally | Requires fragmentation of the precursor ion in the mass spectrometer. |
| UV λmax | ~240 nm | Based on similar compounds and general practice.[7] |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound.
Troubleshooting Logic for Low Signal Intensity in LC-MS
Caption: Troubleshooting low LC-MS signal intensity.
References
- 1. nebiolab.com [nebiolab.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. ijnrd.org [ijnrd.org]
- 7. 2D NMR Barcoding and Differential Analysis of Complex Mixtures for Chemical Identification: The Actaea Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complex mixtures by NMR and complex NMR for mixtures: experimental and publication challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative NMR spectroscopy of complex mixtures - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 14. agilent.com [agilent.com]
- 15. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 16. Item - 2D NMR Barcoding and Differential Analysis of Complex Mixtures for Chemical Identification: The Actaea Triterpenes - figshare - Figshare [figshare.com]
- 17. researchgate.net [researchgate.net]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. mastelf.com [mastelf.com]
- 20. nacalai.com [nacalai.com]
Technical Support Center: Managing Stereochemistry in Sesquicillin A Synthesis
Welcome to the technical support center for the stereocontrolled synthesis of Sesquicillin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common stereochemical challenges encountered during the synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches to controlling the stereochemistry in the total synthesis of this compound?
A1: Two prominent and successful strategies for establishing the complex stereochemical array of this compound are:
-
Diastereoselective Radical Reactions: This approach, pioneered by the Baran group, utilizes a series of radical cyclizations and cross-coupling reactions to build the carbon framework. The stereochemistry is controlled by the inherent facial bias of the radical intermediates and the reaction conditions.[1][2][3][4][5]
-
Chiral Pool Starting Materials and Sigmatropic Rearrangements: As demonstrated in the Katoh synthesis, this strategy begins with an enantiomerically pure starting material, such as (+)-5-methyl-Wieland-Miescher ketone. Key stereocenters are then set using highly diastereoselective reactions like the[2][3]-Wittig rearrangement.
Q2: How is the decalin core of this compound assembled stereoselectively?
A2: The stereoselective construction of the decalin core is a critical aspect of the synthesis.
-
In the Baran synthesis , an electrochemically assisted oxidative radical polycyclization is employed to forge the decalin core in a stereocontrolled manner.[1][2][3][4][5]
-
The Katoh synthesis utilizes a chiral pool starting material that already contains a portion of the decalin ring system with defined stereochemistry. The remaining stereocenters are installed through subsequent stereoselective transformations.
Q3: What are the most challenging stereocenters to control in this compound?
A3: The contiguous stereocenters within the decalin core, particularly the quaternary centers, present significant challenges. The relative and absolute stereochemistry of the substituents on the decalin ring must be carefully controlled to achieve the natural product's architecture.
Troubleshooting Guides
Strategy 1: Diastereoselective Radical Reactions (Baran Approach)
Troubleshooting the Diastereoselective Giese-type Radical Cross-Coupling
This key step involves the coupling of an advanced intermediate with a pyrone fragment. A common issue is achieving high diastereoselectivity.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Diastereoselectivity (e.g., <4:1 dr) | 1. Suboptimal Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry. | - Screen a range of solvents with varying polarities (e.g., THF, CH2Cl2, toluene, acetonitrile).- Consider using a non-coordinating solvent to minimize interference with the radical intermediate. |
| 2. Incorrect Temperature: Radical reactions can be sensitive to temperature fluctuations, affecting the energy difference between diastereomeric transition states. | - Optimize the reaction temperature. Lower temperatures often favor higher diastereoselectivity. | |
| 3. Inappropriate Radical Initiator: The choice of radical initiator can impact the rate of initiation versus the rate of propagation and termination, which can indirectly affect selectivity. | - Experiment with different radical initiators (e.g., AIBN, V-70) and initiator concentrations. | |
| 4. Steric Hindrance: The steric bulk of protecting groups or substituents near the reacting centers can influence the facial selectivity of the radical addition. | - If possible, consider using smaller or larger protecting groups to alter the steric environment.- Analyze the transition state models to predict the effect of steric modifications. | |
| Low Yield | 1. Competing Reduction of the Radical Intermediate: The radical intermediate can be prematurely quenched by a hydrogen source. | - Ensure all reagents and solvents are anhydrous.- Use a radical mediator (e.g., a silane) at a controlled, slow addition rate. |
| 2. Degradation of Starting Materials or Product: The reaction conditions may be too harsh. | - Lower the reaction temperature.- Reduce the reaction time by monitoring the reaction closely by TLC or LC-MS. |
DOT Script for Troubleshooting Giese-type Radical Cross-Coupling
Strategy 2: Chiral Pool and[2][3]-Wittig Rearrangement (Katoh Approach)
Troubleshooting the Diastereoselective[2][3]-Wittig Rearrangement
This rearrangement is crucial for setting a key stereocenter in the decalin core. The primary challenge is often controlling the stereoselectivity and preventing side reactions.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Diastereoselectivity | 1. Suboptimal Base/Solvent Combination: The nature of the base and solvent affects the aggregation state and reactivity of the organolithium species, which in turn influences the transition state geometry. | - Screen different alkyllithium bases (n-BuLi, s-BuLi, t-BuLi).- Vary the solvent or add co-solvents like HMPA or DMPU to break up aggregates. |
| 2. Incorrect Temperature: The[2][3]-Wittig rearrangement is highly temperature-dependent. | - Maintain a very low temperature (typically -78 °C) during the deprotonation and rearrangement.- Slowly warm the reaction to the optimal temperature for the rearrangement. | |
| 3. Unfavorable Transition State Conformation: The substituents on the allylic ether can disfavor the desired envelope-like transition state. | - Modify the steric bulk of substituents on the starting material, if feasible. | |
| Formation of[1][2]-Wittig Rearrangement Product | 1. Reaction Temperature is Too High: The[1][2]-rearrangement is favored at higher temperatures. | - Ensure the reaction is maintained at a sufficiently low temperature (below -60 °C).[6] |
| 2. Prolonged Reaction Time at Higher Temperatures: Allowing the reaction to warm for too long can promote the[1][2]-shift. | - Quench the reaction at low temperature once the[2][3]-rearrangement is complete. |
DOT Script for[2][3]-Wittig Rearrangement Decision Pathway
Data Presentation
Table 1: Reported Diastereoselectivity in Key Reactions for this compound Synthesis
| Reaction | Synthetic Approach | Substrate | Conditions | Diastereomeric Ratio (dr) | Reference |
| Giese-type Radical Cross-Coupling | Baran Divergent Synthesis | Advanced decalin intermediate and pyrone fragment | Not specified in detail | 4:1 | [5] |
| [2][3]-Wittig Rearrangement | Katoh Enantioselective Synthesis | Stannylmethyl ether of a trans-decalin precursor | n-BuLi, hexane, -50 to 0 °C, 12 h | Completely stereoselective |
Experimental Protocols
Protocol 1: Diastereoselective Giese-type Radical Cross-Coupling (General Procedure based on Baran Synthesis)
-
Materials: Advanced decalin intermediate, pyrone-containing radical precursor, radical initiator (e.g., AIBN), solvent (e.g., degassed toluene), and a hydrogen atom donor (e.g., tri-n-butyltin hydride or a silane).
-
Procedure:
-
To a solution of the advanced decalin intermediate and the pyrone-containing radical precursor in degassed solvent at the desired temperature (e.g., 80 °C), add the radical initiator.
-
Slowly add the hydrogen atom donor via syringe pump over several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the coupled product.
-
Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC analysis.
-
Protocol 2: Diastereoselective[2][3]-Wittig Rearrangement (General Procedure based on Katoh Synthesis)
-
Materials: Allylic ether precursor, anhydrous solvent (e.g., THF or hexane), and a strong base (e.g., n-butyllithium in hexanes).
-
Procedure:
-
Dissolve the allylic ether precursor in the anhydrous solvent and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add the strong base dropwise to the solution.
-
Stir the reaction mixture at -78 °C for the optimized time for deprotonation.
-
Allow the reaction to slowly warm to the temperature required for the rearrangement (e.g., -50 °C to 0 °C) and stir for the specified time.[6]
-
Quench the reaction at low temperature by the addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the product to determine the diastereoselectivity.
-
References
- 1. Item - Divergent Synthesis of Pyrone Diterpenes via Radical Cross Coupling - American Chemical Society - Figshare [acs.figshare.com]
- 2. Divergent Synthesis of Pyrone Diterpenes via Radical Cross Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Divergent Synthesis of Pyrone Diterpenes via Radical Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4plustwo.wordpress.com [4plustwo.wordpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,3-Wittig rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Refinement of Sesquicillin A Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for the extraction of Sesquicillin A.
Troubleshooting Guides
This section addresses common issues that may be encountered during the extraction and purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Incomplete cell lysis. | - Ensure thorough grinding of the fungal mycelium, potentially under liquid nitrogen to prevent degradation of volatile compounds.[1] - Consider enzymatic lysis using cell wall degrading enzymes like cellulases or pectinases. |
| Suboptimal fermentation conditions. | - Optimize fermentation parameters such as media composition, pH, temperature, and incubation time.[2] this compound production from Albophoma sp. FKI-1778 reaches a maximum concentration of 13 µg/ml on day five.[3][4] - Ensure the culture medium is depleted of iron, as this can enhance secondary metabolite production.[2] | |
| Inefficient solvent extraction. | - Use a solvent system with appropriate polarity. Ethyl acetate (B1210297) is commonly used for extracting fungal secondary metabolites.[5][6] - Perform multiple extractions (at least 3 times) of the culture broth and mycelium to ensure complete recovery. | |
| Emulsion Formation During Liquid-Liquid Extraction | High concentration of lipids or other surfactant-like molecules in the extract. | - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Addition of a saturated NaCl solution (brine) can help to break the emulsion. - Centrifugation of the mixture can also aid in phase separation. |
| Poor Separation During Column Chromatography | Inappropriate stationary phase or solvent system. | - Silica (B1680970) gel is a commonly used stationary phase for the separation of sesquiterpenoids.[7] - Optimize the solvent system by testing different ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients).[7] - Consider using other chromatography resins like Sephadex LH-20 for further purification.[7] |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column.[2] - Use a larger column with a higher loading capacity. | |
| Low Recovery from Preparative HPLC | Suboptimal HPLC parameters. | - Optimize the mobile phase composition, flow rate, and gradient profile to achieve good separation and peak shape.[8][9] - Ensure the sample is fully dissolved in the mobile phase before injection to prevent precipitation on the column. |
| Degradation of this compound. | - Investigate the stability of this compound at different pH values and temperatures to determine optimal conditions for purification and storage.[10] Sesquiterpene lactones can be unstable at neutral to alkaline pH.[10] | |
| Presence of Impurities in Final Product | Co-elution of structurally similar compounds. | - Employ orthogonal purification techniques (e.g., normal-phase followed by reversed-phase chromatography). - Use high-resolution analytical techniques like LC-MS/MS to identify and characterize impurities.[11] |
| Contamination from solvents or labware. | - Use high-purity solvents and thoroughly clean all glassware and equipment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this compound extraction?
A1: this compound is a fungal secondary metabolite produced by Albophoma sp. FKI-1778.[3][4] The primary starting material is the culture broth and mycelium from the fermentation of this fungus.
Q2: What is a typical yield for this compound from a fungal culture?
A2: The production of this compound can vary depending on the fermentation conditions. In one study, the concentration of this compound in the culture broth of Albophoma sp. FKI-1778 reached a maximum of 13 µg/ml after five days of fermentation.[3][4]
Q3: Which solvents are most effective for the initial extraction of this compound?
A3: Ethyl acetate is a commonly used and effective solvent for the extraction of moderately polar fungal secondary metabolites like this compound from both the culture broth and the mycelium.[5][6]
Q4: What are the key purification steps for obtaining pure this compound?
A4: A typical purification workflow involves:
-
Liquid-liquid extraction of the culture broth and mycelial extract with ethyl acetate.
-
Column chromatography on silica gel to fractionate the crude extract.[7]
-
Preparative High-Performance Liquid Chromatography (HPLC) for the final purification of this compound.[8][9]
Q5: How can I monitor the presence and purity of this compound during the extraction process?
A5: Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis of fractions during column chromatography. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is suitable for quantitative analysis and purity assessment.[8] Mass spectrometry (MS) can be used for confirmation of the molecular weight.[11]
Q6: Are there any known stability issues with this compound?
A6: While specific stability data for this compound is limited in the provided search results, it is known that sesquiterpenoid lactones can be susceptible to degradation, particularly at neutral to alkaline pH and elevated temperatures.[10] It is advisable to conduct stability studies under your specific experimental conditions and to store extracts and purified compounds at low temperatures (e.g., -20°C) in a suitable solvent.
Data Presentation
The following table summarizes the reported yields of this compound and its analogs from a 10-liter culture of Albophoma sp. FKI-1778. Researchers can use a similar table to track their own yields at each step of the extraction and purification process.
| Compound | Final Yield (mg) from 10L Culture |
| This compound | 4.6 |
| Sesquicillin B | 2.5 |
| Sesquicillin C | 3.9 |
| Sesquicillin D | Not Reported |
| Sesquicillin E | Not Reported |
Data from J Antibiot (Tokyo). 2005 Jun;58(6):397-404.
Table for Tracking Extraction Efficiency:
| Step | Starting Material (g or mg) | Recovered Material (g or mg) | Yield (%) | Purity (%) |
| Crude Ethyl Acetate Extract | ||||
| Silica Gel Fraction # | ||||
| Preparative HPLC Fraction # | ||||
| Pure this compound |
Experimental Protocols
I. Fermentation of Albophoma sp. FKI-1778
A detailed protocol for the fermentation of Albophoma sp. FKI-1778 to produce this compound should be followed as described in the primary literature. Key parameters to control include media composition, sterilization, inoculation, incubation temperature, agitation, and fermentation time.[3][4]
II. Extraction of Crude this compound
-
Separation of Mycelium and Broth: After fermentation, separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.
-
Extraction of Culture Broth: Extract the culture broth three times with an equal volume of ethyl acetate in a separatory funnel. Combine the organic layers.
-
Extraction of Mycelium: Homogenize the mycelium and extract it three times with ethyl acetate.
-
Combine and Concentrate: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
III. Purification of this compound
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., hexane-ethyl acetate followed by dichloromethane-methanol).
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
-
Preparative HPLC:
-
Combine the fractions containing this compound and concentrate them.
-
Dissolve the enriched fraction in a suitable solvent compatible with the HPLC mobile phase.
-
Purify this compound using a preparative reversed-phase HPLC column (e.g., C18).
-
Use an appropriate mobile phase, such as a gradient of acetonitrile (B52724) in water.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical troubleshooting workflow for low this compound yield.
References
- 1. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The importance of mass spectrometric dereplication in fungal secondary metabolite analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Sesquicillins A-E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Sesquicillin (B7840558) A and its analogues, Sesquicillins B, C, D, and E. The data presented is primarily derived from the seminal work by Uchida et al. (2005), which first described the isolation and characterization of Sesquicillins B-E from the fungus Albophoma sp. FKI-1778. All five sesquillicins share a common pyrano-diterpene skeleton and have demonstrated moderate inhibitory activity against the growth of brine shrimp (Artemia salina) and the human T-lymphocyte cell line, Jurkat.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the insecticidal and cytotoxic activities of Sesquicillins A through E.
Table 1: Inhibitory Activity of Sesquicillins A-E against Artemia salina
| Compound | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Sesquicillin A | 6.25 |
| Sesquicillin B | 12.5 |
| Sesquicillin C | 6.25 |
| Sesquicillin D | 25 |
| Sesquicillin E | 50 |
Table 2: Cytotoxic Activity of Sesquicillins A-E against Jurkat Cells
| Compound | IC₅₀ in µg/mL |
| This compound | 12.5 |
| Sesquicillin B | 25 |
| Sesquicillin C | 12.5 |
| Sesquicillin D | 50 |
| Sesquicillin E | 50 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Uchida et al. (2005) and standard laboratory practices.
Inhibitory Activity against Artemia salina (Brine Shrimp Lethality Assay)
This assay is a common preliminary screen for cytotoxicity and insecticidal activity.
-
Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater (3.8% sea salt in distilled water) under constant aeration and illumination for 48 hours at room temperature (22-29°C).
-
Preparation of Test Solutions: The sesquicillin compounds are dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO) to create stock solutions. A series of dilutions are then prepared in artificial seawater.
-
Assay Procedure:
-
Approximately 10-15 nauplii (larvae) are transferred into each well of a 24-well plate.
-
The prepared test solutions of varying concentrations are added to the wells. A negative control (seawater with the solvent) and a positive control (a known cytotoxic agent) are included.
-
The plates are incubated for 24 hours under illumination.
-
-
Data Analysis: The number of dead nauplii in each well is counted, and the Minimum Inhibitory Concentration (MIC), the lowest concentration that causes 100% mortality, is determined.
Cytotoxicity Assay against Jurkat Cells
This assay determines the concentration of a compound that inhibits the growth of a cell population by 50% (IC₅₀).
-
Cell Culture: Jurkat cells (a human T-lymphocyte cell line) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Test Compounds: Stock solutions of the sesquicillins are prepared in a suitable solvent (e.g., DMSO) and serially diluted with the cell culture medium to achieve the desired final concentrations.
-
Assay Procedure:
-
Jurkat cells are seeded into 96-well microplates at a density of approximately 1 x 10⁵ cells/well.
-
The cells are exposed to various concentrations of the sesquicillin compounds. A vehicle control (medium with solvent) is also included.
-
The plates are incubated for 48 hours.
-
-
Cell Viability Measurement: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or WST-8 assay, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Plausible Signaling Pathway for Sesquicillin-Induced Cytotoxicity in Jurkat Cells
While the precise signaling pathways modulated by Sesquicillins A-E have not been fully elucidated, a plausible mechanism for their cytotoxic activity in cancer cells like Jurkat can be inferred from the known actions of other cytotoxic sesquiterpenoids. The following diagram illustrates a generalized pathway leading to apoptosis.
Caption: Generalized pathway of sesquiterpenoid-induced apoptosis.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental data is based on the cited literature. Further research is required to fully elucidate the mechanisms of action and the complete pharmacological profiles of Sesquicillins A-E.
A Comparative Analysis of Sesquicillin A and Other Pyrano-Diterpene Insecticides
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective insecticides with favorable environmental profiles has led researchers to explore the vast chemical diversity of natural products. Fungal secondary metabolites, in particular, have emerged as a promising source of bioactive compounds with insecticidal properties. Among these, the pyrano-diterpene class of molecules, including Sesquicillin (B7840558) A, has garnered attention. This guide provides a comparative overview of Sesquicillin A and other related pyrano-diterpene and diterpene pyrone insecticides, summarizing the available experimental data on their performance and outlining the methodologies for their evaluation.
Introduction to this compound and Pyrano-Diterpenes
This compound is a member of the sesquicillin family of antibiotics, which are characterized by a common pyrano-diterpene skeleton. These compounds have been isolated from fungal species such as Albophoma sp.[1]. While initially investigated for their antibiotic properties, studies have revealed that some sesquicillins also exhibit insecticidal activity[1]. The broader class of diterpenoids, which includes pyrano-diterpenes, is known for a range of biological activities, including insecticidal and antifeedant effects[2].
Comparative Insecticidal Activity
Direct comparative studies of this compound with other pyrano-diterpene insecticides are limited in publicly available literature. However, by examining the activity of structurally related compounds, we can begin to understand the potential of this chemical class. The following table summarizes the available quantitative data for sesquicillins and other relevant diterpene-based insecticides.
| Compound | Chemical Class | Target Insect(s) | Activity Metric | Value | Reference(s) |
| Sesquicillin F | Pyrano-diterpene | Halyomorpha halys | Concentration | Active at 1 ppm | |
| Viridoxin A | Diterpene pyrone | Leptinotarsa decemlineata (Colorado potato beetle) larvae | LD50 | 40 µg/mL | [3] |
| Viridoxin B | Diterpene pyrone | Leptinotarsa decemlineata (Colorado potato beetle) larvae | LD50 | 50 µg/mL | [3] |
| Ranaconitine | C18-diterpenoid alkaloid | Nilaparvata lugens | LD50 | 0.26 µ g/insect | [2] |
| Ranaconitine | C18-diterpenoid alkaloid | Sogatella furcifera | LD50 | 0.25 µ g/insect | [2] |
Note: Data for this compound is not currently available in the form of LD50 or EC50 values. The activity of Sesquicillin F is noted at a specific concentration without a corresponding mortality rate.
Mechanism of Action: A Look into Fungal Terpenoid Insecticides
The precise mechanism of action for this compound as an insecticide has not been definitively elucidated. However, the broader class of fungal terpenoids is known to exert insecticidal effects through various modes of action. These can include:
-
Neurotoxicity: Many insecticides act on the insect's nervous system. Potential targets include acetylcholinesterase, sodium channels, and GABA receptors, leading to paralysis and death[4].
-
Antifeedant Activity: Some terpenoids deter insects from feeding, leading to starvation and reduced fitness[2].
-
Disruption of Growth and Development: Interference with insect hormones can disrupt molting and metamorphosis.
-
Mitochondrial Respiration Inhibition: Some natural compounds can inhibit the electron transport chain, leading to a depletion of cellular energy (ATP)[4].
Given that many potent insecticides are neurotoxins, a plausible, though unconfirmed, mechanism for pyrano-diterpenes like this compound could involve the disruption of nerve signal transmission.
Hypothetical Signaling Pathway for a Neurotoxic Insecticide
The following diagram illustrates a generalized signaling pathway for an insecticide that acts as a neurotoxin by inhibiting acetylcholinesterase, a common target for insecticides[4]. It is important to note that this is a representative diagram and has not been experimentally validated for this compound.
Experimental Protocols for Insecticidal Bioassays
The evaluation of a compound's insecticidal activity is a critical step in its development as a potential pest control agent. A variety of bioassay methods can be employed, with the choice depending on the target insect, the mode of action of the compound, and the specific research question. Below is a generalized protocol for a contact and ingestion bioassay suitable for assessing the insecticidal properties of fungal metabolites like this compound.
General Experimental Workflow
The following diagram outlines the typical workflow for screening and evaluating the insecticidal potential of a fungal metabolite.
Detailed Methodologies
1. Rearing of Test Insects
-
Objective: To maintain a healthy and genetically consistent population of the target insect species for bioassays.
-
Protocol:
-
Establish a laboratory colony of the target insect (e.g., Spodoptera frugiperda, Aphis gossypii, Tribolium castaneum) under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Provide the insects with an appropriate artificial diet or host plant material.
-
Synchronize the developmental stages to ensure that individuals of a specific age or instar are used for the bioassays.
-
2. Preparation of Test Solutions
-
Objective: To prepare a series of concentrations of the test compound for determining dose-response relationships.
-
Protocol:
-
Dissolve the purified fungal metabolite (e.g., this compound) in a suitable solvent (e.g., acetone, ethanol, or dimethyl sulfoxide) to create a stock solution of known concentration.
-
Prepare a series of serial dilutions from the stock solution to obtain a range of test concentrations.
-
A control solution containing only the solvent should also be prepared.
-
3. Contact Toxicity Bioassay (Topical Application)
-
Objective: To determine the toxicity of the compound when applied directly to the insect's cuticle.
-
Protocol:
-
Immobilize individual insects (e.g., third-instar larvae) by chilling them on a cold plate.
-
Using a micro-applicator, apply a precise volume (e.g., 1 µL) of each test concentration to the dorsal thorax of each insect.
-
Treat a control group with the solvent only.
-
Place the treated insects in individual containers with a food source.
-
Record mortality at specified time intervals (e.g., 24, 48, and 72 hours).
-
Calculate the LD50 (the dose required to kill 50% of the test population).
-
4. Ingestion Bioassay (Diet Incorporation)
-
Objective: To assess the toxicity of the compound when ingested by the insect.
-
Protocol:
-
Incorporate the test compound at various concentrations into the artificial diet of the insect. Ensure the compound is thoroughly mixed into the diet before it solidifies.
-
Prepare a control diet containing only the solvent.
-
Place a known number of insects (e.g., 10-20 larvae) into a petri dish or multi-well plate containing the treated diet.
-
Record mortality and any sublethal effects (e.g., reduced feeding, delayed development) at regular intervals.
-
Calculate the LC50 (the concentration required to kill 50% of the test population).
-
5. Data Analysis
-
Objective: To statistically analyze the mortality data to determine the potency of the insecticide.
-
Protocol:
-
Correct the observed mortality for any control mortality using Abbott's formula.
-
Perform probit analysis or logit analysis on the dose-mortality data to calculate the LD50 or LC50 values and their 95% confidence intervals.
-
Conclusion and Future Directions
This compound and other pyrano-diterpenes represent a promising, yet underexplored, class of fungal metabolites for the development of new insecticides. The available data on related compounds, such as the viridoxins, suggest that diterpene pyrones can exhibit significant insecticidal activity. However, a comprehensive evaluation of the insecticidal potential of this compound requires further research.
Future studies should focus on:
-
Determining the LD50 and EC50 values of this compound and its analogues against a range of economically important insect pests.
-
Elucidating the specific mechanism of action to identify the molecular target(s) within the insect.
-
Conducting structure-activity relationship (SAR) studies to optimize the insecticidal potency and selectivity of the pyrano-diterpene scaffold.
By systematically exploring the insecticidal properties of this chemical class, it may be possible to develop novel, bio-based insecticides for integrated pest management strategies.
References
A Comparative Guide to Glucocorticoid Receptor Antagonists: Sesquicillin A vs. Mifepristone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sesquicillin A and Mifepristone (B1683876), two distinct antagonists of the glucocorticoid receptor (GR). While both molecules exhibit GR antagonism, they differ significantly in their chemical nature, selectivity, and the extent of their characterization. This document aims to present the available experimental data to aid researchers in understanding their respective properties.
Introduction to Glucocorticoid Receptor Antagonists
Glucocorticoid receptor antagonists are molecules that bind to the GR and block the physiological effects of glucocorticoids, such as cortisol. They are valuable research tools for studying the GR signaling pathway and hold therapeutic potential for conditions associated with glucocorticoid excess, such as Cushing's syndrome. Mifepristone is a well-established steroidal GR antagonist, while this compound is a microbial-derived non-steroidal antagonist.
Quantitative Comparison of In Vitro Activity
Table 1: Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Assay Type | Cell Line/System | Radioligand | IC50 (nM) | Kᵢ (nM) | Citation |
| Mifepristone | Competitive Binding | In vitro | - | 1.6 | 1.2 | [1] |
| Mifepristone | Competitive Binding | In vitro | - | - | 0.45 | [2] |
| Mifepristone | Competitive Binding | In vitro | - | 2.6 | - | [3] |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available | - |
Table 2: Functional Glucocorticoid Receptor (GR) Antagonist Activity
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Citation |
| Mifepristone | Dexamethasone-induced gene expression | Human PBMC | Dexamethasone (B1670325) | - | [4] |
| Mifepristone | Dexamethasone-induced gene expression | Human OVCAR5 | Dexamethasone | - | [4] |
| Mifepristone | Luciferase Reporter Assay | CHO-K1 | Dexamethasone | 5.6 | [4] |
| This compound | Not Available | Not Available | Not Available | Not Available | - |
Table 3: Selectivity Profile - Binding Affinity for Other Steroid Receptors
| Compound | Receptor | IC50 (nM) | Citation |
| Mifepristone | Progesterone (B1679170) Receptor (PR) | 0.2 | [3] |
| Mifepristone | Androgen Receptor (AR) | - | |
| This compound | Not Available | Not Available | - |
Mechanism of Action and Signaling Pathways
Both this compound and mifepristone act as antagonists at the glucocorticoid receptor, thereby inhibiting the downstream signaling cascade initiated by glucocorticoids.
Mifepristone , a synthetic steroid, functions as a competitive antagonist of both the glucocorticoid and progesterone receptors.[3] Upon binding to the GR in the cytoplasm, it induces a conformational change that prevents the receptor from effectively activating the transcription of target genes. This blockade of GR-mediated gene expression is the basis for its therapeutic effects.
This compound , a fungal metabolite, has been identified as an inhibitor of glucocorticoid-mediated signal transduction.[1] While the precise molecular interactions are less characterized than those of mifepristone, it is understood to interfere with the GR signaling pathway, leading to the inhibition of glucocorticoid-induced cellular responses.
Below are diagrams illustrating the glucocorticoid receptor signaling pathway and the points of intervention for antagonists like this compound and mifepristone.
Caption: Glucocorticoid Receptor Signaling Pathway and Antagonist Intervention.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize glucocorticoid receptor antagonists.
Radioligand Binding Assay (for determining binding affinity)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the glucocorticoid receptor.
Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of a test compound for the GR.
Materials:
-
Cell lysates or purified GR protein
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)
-
Test compound (e.g., this compound or mifepristone)
-
Incubation buffer (e.g., Tris-HCl buffer with additives)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, incubate a constant concentration of GR and radiolabeled glucocorticoid with the varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled glucocorticoid).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Dexamethasone-Induced Reporter Gene Assay (for determining functional antagonism)
This cell-based assay measures the ability of a test compound to inhibit the transcriptional activity of the GR induced by a known agonist, such as dexamethasone.
Objective: To determine the functional antagonist potency (IC50) of a test compound.
Materials:
-
Mammalian cell line (e.g., HEK293T or A549)
-
Expression vector for human GR
-
Reporter plasmid containing a glucocorticoid response element (GRE) driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Dexamethasone (agonist)
-
Test compound (e.g., this compound or mifepristone)
-
Cell culture medium and reagents
-
Luminometer
Protocol:
-
Co-transfect the cells with the GR expression vector and the GRE-luciferase reporter plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with a serial dilution of the test compound for a specified time.
-
Add a fixed, sub-maximal concentration of dexamethasone to all wells (except for the negative control).
-
Incubate the cells for a period sufficient to induce reporter gene expression (e.g., 18-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Plot the percentage of inhibition of dexamethasone-induced luciferase activity against the log concentration of the test compound to determine the IC50 value.
Caption: Workflow for a Dexamethasone-Induced Reporter Gene Assay.
Discussion and Conclusion
Mifepristone is a potent, well-characterized GR antagonist with a significant body of literature supporting its in vitro and in vivo activities. Its dual antagonism of the GR and PR is a key feature to consider in experimental design and data interpretation.
This compound represents a structurally distinct, non-steroidal class of GR antagonist. However, the publicly available data on its potency and selectivity is currently limited. Further research is needed to fully elucidate its pharmacological profile and to enable a direct and comprehensive comparison with established GR antagonists like mifepristone. The lack of quantitative data for this compound in the scientific literature prevents a direct performance comparison at this time.
For researchers selecting a GR antagonist, the choice will depend on the specific experimental needs. Mifepristone offers the advantage of being a well-understood tool with known potency. This compound, on the other hand, may offer a different pharmacological profile due to its distinct chemical structure, but its properties require further investigation. This guide highlights the current state of knowledge and underscores the need for more direct comparative studies to fully understand the relative merits of these two glucocorticoid receptor antagonists.
References
- 1. Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Response Element Composition Governs Correlations between Binding Site Affinity and Transcription in Glucocorticoid Receptor Feed-forward Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquicillin, an Inhibitor of Glucocorticoid Mediated Signal Transduction [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
The Enigmatic Insecticidal Profile of Sesquicillin A: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the current understanding of Sesquicillin (B7840558) A's insecticidal spectrum, contextualized with established alternatives. While lauded as an "insecticidal antibiotic," publicly available data on the broad-spectrum insecticidal activity of Sesquicillin A remains notably scarce, presenting a significant knowledge gap and an opportunity for further investigation.
Introduction to this compound
This compound is a sesquiterpenoid quinone produced by the fungus Albophoma sp.[1][2]. Structurally, it belongs to a class of natural products known for a wide range of biological activities. While its cytotoxic effects against brine shrimp (Artemia salina) and various cancer cell lines have been documented, its specific activity against key agricultural and public health insect pests is not well-defined in existing literature. This guide provides a comparative framework, juxtaposing the limited available data for this compound with the well-characterized insecticidal spectra of other compounds, to highlight its potential and the critical need for further research.
Comparative Insecticidal Spectrum
Direct comparative data for this compound against major insect orders is currently unavailable. The only published bioassay indicates activity against the crustacean Artemia salina, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL[1]. To provide context for where this compound might fit within the landscape of insecticides, the following table summarizes the activity of a synthetic pyrethroid (Cypermethrin), a widely used bioinsecticide (Spinosad), and another natural product (Azadirachtin) against representative pests from key insect orders.
| Insecticide | Class | Target Order: Lepidoptera | Target Order: Coleoptera | Target Order: Hemiptera |
| This compound | Sesquiterpenoid Quinone | No Data Available | No Data Available | No Data Available |
| Cypermethrin | Synthetic Pyrethroid | Spodoptera exigua (LC₅₀: 0.15 mg/L) | Leptinotarsa decemlineata (LD₅₀: 0.02 µ g/insect ) | Myzus persicae (LC₅₀: 0.54 mg/L) |
| Spinosad | Bioinsecticide (Macrolide) | Plutella xylostella (LC₅₀: 0.04 mg/L) | Leptinotarsa decemlineata (LC₅₀: 0.83 mg/L) | Frankliniella occidentalis (LC₅₀: 2.1 mg/L) |
| Azadirachtin | Natural Product (Limonoid) | Spodoptera litura (EC₅₀: 0.39 ppm) | Epilachna varivestis (EC₅₀: 1.0 ppm) | Aphis gossypii (LC₅₀: 1.83 mg/L) |
LC₅₀ (Median Lethal Concentration) and LD₅₀ (Median Lethal Dose) values are compiled from various literature sources and are intended for comparative purposes only. Actual values may vary depending on the bioassay method, insect strain, and other experimental conditions.
A related compound, Sesquicillin F , has demonstrated insecticidal activity against the brown marmorated stink bug (Halyomorpha halys, Hemiptera) at a concentration of 1 ppm. This finding suggests that the sesquicillin scaffold may indeed possess activity against true bugs, warranting further investigation into this compound's efficacy against this and other insect orders.
Experimental Protocols for Determining Insecticidal Spectrum
To elucidate the insecticidal spectrum of a novel compound like this compound, a series of standardized bioassays are required. The following protocols outline the general methodologies for dietary, topical, and contact bioassays.
Dietary Bioassay
This method is particularly useful for assessing the efficacy of insecticides against chewing insects, such as lepidopteran larvae.
-
Preparation of Artificial Diet: A standard artificial diet for the target insect species is prepared.
-
Incorporation of Test Compound: this compound is dissolved in an appropriate solvent (e.g., acetone, ethanol) and mixed into the molten diet at various concentrations. A control diet containing only the solvent is also prepared.
-
Experimental Setup: The diet is poured into individual wells of a multi-well plate or small petri dishes. One larva of a specific instar is placed in each well.
-
Incubation: The plates are maintained in a controlled environment (typically 25 ± 2°C, 60-70% RH, and a 16:8 h light:dark photoperiod).
-
Data Collection: Mortality is assessed at 24, 48, and 72 hours post-treatment. The LC₅₀ is calculated using probit analysis.
Topical Application Bioassay
This method directly applies the insecticide to the insect's cuticle and is suitable for a wide range of insects, including coleopterans and hemipterans.
-
Preparation of Test Solutions: Serial dilutions of this compound are prepared in a volatile solvent like acetone.
-
Application: A micro-applicator is used to apply a precise volume (typically 1 µL) of the test solution to the dorsal thorax of each insect. Control insects receive the solvent alone.
-
Holding: Treated insects are placed in ventilated containers with access to food and water.
-
Incubation and Data Collection: Insects are held under controlled environmental conditions, and mortality is recorded at 24, 48, and 72 hours. The LD₅₀ is determined through probit analysis.
Contact (Vial) Bioassay
This method assesses the toxicity of an insecticide through tarsal contact and is often used for adult insects.
-
Vial Coating: The inside of glass scintillation vials are coated with the test compound by introducing a solution of this compound in a volatile solvent. The vials are then rolled until the solvent evaporates, leaving a uniform film of the compound. Control vials are treated with solvent only.
-
Insect Introduction: A set number of adult insects are introduced into each vial.
-
Observation: Mortality is recorded at regular intervals over a 24 to 48-hour period.
Potential Mechanism of Action and Signaling Pathways
The precise insecticidal mode of action for this compound is unknown. However, the mechanisms of other sesquiterpenoids and quinones offer potential avenues for investigation. Some sesquiterpene lactones are known to act as pro-oxidants, depleting glutathione (B108866) levels and leading to oxidative stress. Quinones are known to be redox-active molecules that can generate reactive oxygen species (ROS), leading to cellular damage.
A common defense mechanism in insects against such xenobiotics involves a detoxification pathway. The following diagram illustrates a generalized insect detoxification pathway that would likely be involved in the metabolic processing of a natural product like this compound.
Figure 1. Generalized insect detoxification pathway for xenobiotics.
The following diagram illustrates a typical experimental workflow for screening and characterizing a novel insecticidal compound.
Figure 2. Experimental workflow for insecticidal compound evaluation.
Conclusion and Future Directions
This compound presents an intriguing but largely unexplored potential as a novel insecticide. The limited data indicating its potency against Artemia salina and the insecticidal activity of a related compound, Sesquicillin F, underscore the need for comprehensive studies to determine its insecticidal spectrum. Future research should prioritize systematic bioassays against a diverse range of insect pests from the orders Lepidoptera, Coleoptera, and Hemiptera. Elucidating its mode of action and potential synergistic or antagonistic interactions with other insecticides will also be crucial for its development as a viable pest management tool. The protocols and comparative framework provided in this guide offer a roadmap for these essential next steps in unlocking the full potential of this compound.
References
Validating the Mechanism of Action of Sesquicillin A as a Glucocorticoid Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of Sesquicillin A, a reported inhibitor of glucocorticoid-mediated signal transduction, as a glucocorticoid receptor (GR) antagonist.[1] It outlines the necessary experimental protocols and presents a comparative analysis with established GR antagonists, Mifepristone (B1683876) and Relacorilant, to offer context for interpreting potential experimental outcomes.
Introduction to Glucocorticoid Receptor Antagonism
Glucocorticoids (GCs), such as cortisol, are steroid hormones that regulate a vast array of physiological processes, including metabolism, inflammation, and stress response.[2] Their effects are mediated by the glucocorticoid receptor (GR), a ligand-dependent transcription factor that, upon binding to a GC, translocates to the nucleus and modulates the expression of target genes.[2][3]
Glucocorticoid receptor antagonists are compounds that bind to the GR but fail to elicit the conformational changes required for full receptor activation. By competitively blocking the binding of endogenous glucocorticoids, they can mitigate the effects of excessive cortisol activity, which is characteristic of conditions like Cushing's syndrome.[4] Validation of a potential GR antagonist requires a systematic approach, moving from initial binding assessment to functional cellular assays and in vivo models.
Comparative Profile of GR Antagonists
A critical step in validating this compound is to benchmark its performance against known GR antagonists. The two primary comparators are Mifepristone, the first-generation non-selective antagonist, and Relacorilant, a next-generation selective GR modulator.
-
Mifepristone (RU-486): The first clinically approved GR antagonist.[5][6] Its primary limitation is its non-selective nature, as it also potently antagonizes the progesterone (B1679170) receptor (PR), leading to significant side effects.[7][8][9] At high doses, it blocks cortisol at the glucocorticoid receptor.[7]
-
Relacorilant (CORT125134): A non-steroidal, selective GR modulator (SGRM) designed to antagonize the GR without binding to the progesterone receptor.[10][11][12] This selectivity profile is hypothesized to offer the therapeutic benefits of cortisol modulation while avoiding the side effects associated with PR antagonism.[11] Relacorilant competitively antagonizes cortisol activity at the GR.[11][13]
The following table summarizes key quantitative data for these established antagonists. The corresponding values for this compound would need to be determined experimentally.
| Parameter | Mifepristone | Relacorilant (CORT125134) | This compound |
| Receptor Binding Affinity (IC50/Ki) | IC50 = 2.2 nM (for GR)[8] | Ki = 7.2 nM (in HepG2 TAT assay)[14] | To Be Determined |
| Functional Antagonism (IC50) | ~1.3 nM (vs. 100 nM Cortisol)[15] | ~5.6 nM (vs. 100 nM Cortisol)[15] | To Be Determined |
| Progesterone Receptor (PR) Binding | High Affinity (IC50 = 0.025 nM)[8] | No significant binding[11][12] | To Be Determined |
| Androgen Receptor (AR) Binding | Moderate Affinity (IC50 = 10 nM)[8] | Not reported to be significant | To Be Determined |
| Mechanism | Competitive GR/PR Antagonist | Selective, Competitive GR Antagonist | To Be Determined |
Visualizing Mechanisms and Workflows
Diagram 1: Glucocorticoid Receptor Signaling Pathway
Caption: Canonical GR signaling and proposed antagonist action.
Diagram 2: Experimental Workflow for Validation
Caption: A tiered workflow for validating a GR antagonist.
Key Experimental Protocols
Here are detailed methodologies for the crucial experiments outlined in the workflow.
Experiment 1: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human glucocorticoid receptor.
-
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the GR.
-
Methodology:
-
Receptor Source: Prepare a cytosolic fraction containing GR from a suitable source, such as cultured human cells (e.g., A549) or tissue homogenates.
-
Incubation: In a multi-well plate, incubate a constant concentration of GR and [³H]-dexamethasone (typically at its Kd concentration) with serially diluted concentrations of this compound, Mifepristone (positive control), or vehicle.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separation: Separate receptor-bound from free radioligand. A common method is rapid filtration through glass fiber filters, which retain the receptor-ligand complexes.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Selectivity Follow-Up: Repeat the protocol using receptors for progesterone (PR), androgen (AR), and mineralocorticoid (MR) to assess the selectivity of this compound.
Experiment 2: GR-Mediated Reporter Gene Assay
-
Objective: To quantify the functional antagonist activity (IC50) of this compound in a cellular context.
-
Principle: This assay uses a host cell line engineered to express the GR and a reporter gene (e.g., luciferase) under the control of a promoter containing glucocorticoid response elements (GREs). GR activation by an agonist drives reporter expression; an antagonist will block this effect.
-
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293 or HeLa) stably or transiently transfected with a GR expression vector and a GRE-luciferase reporter construct.
-
Treatment: Pre-treat the cells with increasing concentrations of this compound or a control antagonist (Mifepristone, Relacorilant) for a short period (e.g., 1 hour).
-
Agonist Challenge: Add a constant concentration of a GR agonist, typically dexamethasone (B1670325) at its EC80 concentration, to all wells except the negative control.
-
Incubation: Incubate the cells for 18-24 hours to allow for gene transcription and protein expression.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of inhibition of the dexamethasone response versus the log concentration of this compound. Determine the IC50 value from the resulting dose-response curve.
-
-
Agonist Mode Test: To confirm this compound is not a partial agonist, run a parallel experiment where cells are treated with this compound alone (without dexamethasone). A true antagonist should not induce a signal.
Experiment 3: Endogenous Target Gene Expression Analysis (qPCR)
-
Objective: To confirm that this compound can block the GR-mediated regulation of known endogenous target genes.
-
Principle: This assay measures changes in mRNA levels of genes known to be regulated by GR, providing a more physiologically relevant readout than a synthetic reporter.
-
Methodology:
-
Cell Culture and Treatment: Use a glucocorticoid-responsive cell line, such as A549 human lung carcinoma cells. Treat cells as described in the reporter gene assay (pre-treatment with this compound followed by dexamethasone challenge).
-
RNA Extraction: After an appropriate incubation period (e.g., 6-8 hours), harvest the cells and extract total RNA using a standard kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for GR target genes (e.g., FKBP5, GILZ for induction; IL-6, IL-8 for repression) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method. Demonstrate that this compound dose-dependently reverses the effect of dexamethasone on these genes.
-
By following this structured approach, researchers can rigorously validate the mechanism of action of this compound, determine its potency and selectivity, and generate the critical data required to benchmark it against existing glucocorticoid receptor antagonists.
References
- 1. Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into glucocorticoid receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiglucocorticoid - Wikipedia [en.wikipedia.org]
- 5. Medical treatment of Cushing's syndrome: glucocorticoid receptor antagonists and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoid receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mifepristone - Wikipedia [en.wikipedia.org]
- 9. The development of novel glucocorticoid receptor antagonists: From rational chemical design to therapeutic efficacy in metabolic disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Relacorilant used for? [synapse.patsnap.com]
- 11. Relacorilant, a Selective Glucocorticoid Receptor Modulator, Induces Clinical Improvements in Patients With Cushing Syndrome: Results From A Prospective, Open-Label Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Promising Pre-Clinical and Phase 1 Data Support Advance of Selective Cortisol Modulator CORT125134 as Potential Treatment for Cushing’s Syndrome and Solid-Tumor Cancers – Corcept Therapeutics, Incorporated [ir.corcept.com]
- 13. Relacorilant | C27H22F4N6O3S | CID 73051463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. scienceopen.com [scienceopen.com]
Navigating Steroid Receptor Cross-Reactivity: A Comparative Analysis of Glucocorticoid Receptor Antagonists
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. While Sesquicillin A has been identified as an antagonist of the glucocorticoid receptor (GR), a comprehensive analysis of its cross-reactivity with other steroid hormone receptors—including the androgen receptor (AR), estrogen receptor (ER), progesterone (B1679170) receptor (PR), and mineralocorticoid receptor (MR)—is crucial for predicting its biological effects and potential off-target activities. In the absence of direct experimental data for this compound, this guide provides a comparative framework using well-characterized GR antagonists to illustrate the importance of assessing steroid receptor cross-reactivity.
The steroid hormone receptors are a family of nuclear receptors that share structural similarities, particularly in their ligand-binding domains. This homology can lead to cross-reactivity, where a compound designed to target one receptor also binds to and elicits a response from others. Such interactions can result in unintended physiological effects, underscoring the need for thorough selectivity profiling in drug development.
This guide will delve into the cross-reactivity profiles of established glucocorticoid receptor antagonists, namely mifepristone (B1683876) (RU-486), spironolactone (B1682167), and ketoconazole (B1673606). By examining their interactions with other steroid receptors, we can highlight the varying degrees of selectivity and the potential for off-target effects. This comparative analysis serves as a crucial reference point for the evaluation of new chemical entities like this compound.
Comparative Cross-Reactivity of Glucocorticoid Receptor Antagonists
The following table summarizes the known cross-reactivity profiles of three well-studied GR antagonists across the androgen, estrogen, progesterone, and mineralocorticoid receptors. It is important to note that the lack of data for this compound necessitates this comparative approach to emphasize the potential for and importance of evaluating such interactions.
| Compound | Primary Target | Androgen Receptor (AR) | Estrogen Receptor (ER) | Progesterone Receptor (PR) | Mineralocorticoid Receptor (MR) |
| Mifepristone (RU-486) | Glucocorticoid Receptor (Antagonist) | Antagonist[1][2] | No significant affinity[3] | Potent Antagonist[1][2][4] | - |
| Spironolactone | Mineralocorticoid Receptor (Antagonist) | Antagonist[5] | Weak partial agonist[6] | Weak agonist[6] | Potent Antagonist[6][7] |
| Ketoconazole | Glucocorticoid Receptor (Antagonist) | Weak Antagonist[8] | - | - | - |
| This compound | Glucocorticoid Receptor (Antagonist) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: A "-" indicates that significant cross-reactivity has not been reported or is not a primary characteristic of the compound's off-target profile.
Mifepristone, a classic steroidal GR antagonist, is also a potent progesterone receptor antagonist, a property that is central to its clinical use.[1][2][4] Spironolactone, primarily known as a mineralocorticoid receptor antagonist, also exhibits anti-androgenic effects.[5][7] Ketoconazole, an antifungal agent, demonstrates GR antagonism and weak anti-androgenic activity.[8][9][10] In contrast, some nonsteroidal GR antagonists have been developed with high selectivity, showing no measurable affinity for other steroid receptors.[11] This highlights the diverse landscape of cross-reactivity among GR antagonists and the feasibility of developing highly selective compounds.
Experimental Protocols for Assessing Steroid Receptor Cross-Reactivity
To determine the cross-reactivity profile of a compound like this compound, a series of binding and functional assays are typically employed.
Competitive Radioligand Binding Assays
Objective: To determine the affinity of the test compound for each steroid receptor.
Methodology:
-
Receptor Preparation: Cytosolic or nuclear extracts containing the specific steroid receptor (AR, ER, PR, GR, or MR) are prepared from appropriate cell lines or tissues. Alternatively, purified recombinant receptors can be used.
-
Incubation: A constant concentration of a high-affinity radiolabeled ligand specific for the receptor (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ER, [³H]-R5020 for PR, [³H]-dexamethasone for GR, [³H]-aldosterone for MR) is incubated with the receptor preparation.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: After reaching equilibrium, bound and free radioligand are separated using methods such as dextran-coated charcoal, filtration, or size-exclusion chromatography.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.
Cell-Based Reporter Gene Assays
Objective: To determine the functional activity (agonist or antagonist) of the test compound at each steroid receptor.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line that does not endogenously express the steroid receptor of interest is used. Cells are co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA for the specific steroid receptor (e.g., human AR, ERα, PR-B, GR, or MR).
-
A reporter plasmid containing a hormone-responsive element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase). The HRE is specific to the receptor being tested (e.g., an androgen-responsive element for AR).
-
-
Treatment: Transfected cells are treated with:
-
Vehicle control.
-
A known agonist for the receptor to induce reporter gene expression.
-
The test compound alone (to assess agonist activity).
-
The test compound in combination with the known agonist (to assess antagonist activity).
-
-
Cell Lysis and Reporter Assay: After an appropriate incubation period, cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis:
-
Agonist activity: The ability of the test compound to induce reporter gene expression is measured and expressed as the effective concentration that produces 50% of the maximal response (EC₅₀).
-
Antagonist activity: The ability of the test compound to inhibit agonist-induced reporter gene expression is measured and expressed as the inhibitory concentration that reduces the agonist response by 50% (IC₅₀).
-
Visualizing Experimental and Signaling Pathways
To better understand the processes involved in assessing cross-reactivity and the downstream effects of receptor activation, the following diagrams are provided.
Caption: Experimental workflow for assessing steroid receptor cross-reactivity.
Caption: Simplified glucocorticoid receptor signaling pathway.
Conclusion
The evaluation of cross-reactivity with other steroid receptors is a critical step in the preclinical characterization of any new glucocorticoid receptor antagonist. While direct experimental data for this compound is not yet available, the comparative analysis of known GR antagonists like mifepristone, spironolactone, and ketoconazole provides a valuable context. This guide outlines the established experimental protocols necessary to generate such crucial data. A thorough understanding of a compound's selectivity profile is essential for advancing our knowledge of its biological functions and for the development of safer and more effective therapeutics.
References
- 1. Differential interaction of RU486 with the progesterone and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interaction of digitalis and spironolactone with human sex steroid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 7. Spironolactone, eplerenone and the new aldosterone blockers in endocrine and primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 9. Ketoconazole binds to glucocorticoid receptors and exhibits glucocorticoid antagonist activity in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. academic.oup.com [academic.oup.com]
Unraveling the Bioactivity of Sesquicillin A and its Congeners: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of natural products is paramount for the design of novel therapeutic agents. This guide provides a comparative analysis of Sesquicillin (B7840558) A and its naturally occurring analogs, focusing on their cytotoxic activities. Experimental data is presented to delineate the subtle structural modifications that influence their biological potency.
Sesquicillin A, a meroterpenoid produced by fungal species, has garnered attention for its potential as an inhibitor of glucocorticoid-mediated signal transduction. This activity, along with its cytotoxic properties, makes it an interesting scaffold for further investigation. This guide delves into the available data on this compound and its analogs, providing a clear comparison of their bioactivities and the experimental methods used for their evaluation.
Comparative Biological Activity of Sesquicillin Analogs
The cytotoxic and inhibitory activities of this compound and its naturally occurring analogs—Sesquicillins B, C, D, and E—have been evaluated against the human T-cell leukemia cell line (Jurkat) and in a brine shrimp (Artemia salina) lethality assay. The results, summarized in the table below, highlight the impact of minor structural variations on their biological efficacy.
| Compound | Modification from this compound | IC50 (µg/mL) vs. Jurkat Cells | LC50 (µg/mL) vs. Artemia salina |
| This compound | - | 5.0 | 10 |
| Sesquicillin B | Hydroxylation at C-14 | 10 | 25 |
| Sesquicillin C | Hydroxylation at C-15 | 25 | 50 |
| Sesquicillin D | Carbonyl group at C-14 | >50 | >50 |
| Sesquicillin E | Double bond between C-14 and C-15 | 25 | 25 |
Structure-Activity Relationship Analysis
The data reveals key structural features that govern the bioactivity of the sesquicillin scaffold. The α,β-unsaturated ketone in the pyranone ring system is a common feature and is likely crucial for activity, potentially acting as a Michael acceptor for biological nucleophiles.
A comparison of the analogs suggests that modifications to the side chain significantly impact cytotoxicity:
-
Hydroxylation: The introduction of a hydroxyl group at either C-14 (Sesquicillin B) or C-15 (Sesquicillin C) leads to a decrease in activity against Jurkat cells compared to this compound. This suggests that the lipophilicity of the side chain may play a role in its interaction with the cellular target or its ability to traverse cell membranes.
-
Oxidation: The presence of a carbonyl group at C-14 (Sesquicillin D) results in a dramatic loss of activity, with IC50 values greater than 50 µg/mL. This indicates that the steric and electronic properties of this position are critical for biological function.
-
Unsaturation: The introduction of a double bond in the side chain (Sesquicillin E) results in a similar level of activity to the hydroxylated analogs against Jurkat cells.
It is important to note that a comprehensive SAR study with a wider range of synthetic analogs has not been extensively reported in the public domain. Such studies would be invaluable for further delineating the pharmacophore and guiding the design of more potent and selective derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Jurkat Cell Cytotoxicity Assay
This assay is used to determine the concentration of a compound that inhibits the growth of Jurkat cells by 50% (IC50).
-
Cell Culture: Jurkat cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded into 96-well microplates at a density of 1 x 10^5 cells/mL.
-
The test compounds (Sesquicillins A-E) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.
-
The plates are incubated for 48 hours.
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT to a purple formazan (B1609692) product.
-
The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Artemia salina Lethality Assay
This bioassay is a simple, rapid, and low-cost method for the preliminary screening of the toxicity of chemical compounds.
-
Hatching of Brine Shrimp: Artemia salina cysts are hatched in artificial seawater (3.8% sea salt in distilled water) under constant aeration and illumination for 24-48 hours.
-
Assay Procedure:
-
The test compounds are dissolved in seawater (with the aid of a co-solvent like DMSO if necessary) to obtain a series of concentrations.
-
Ten to fifteen brine shrimp nauplii are transferred into each well of a 24-well plate.
-
The test solutions are added to the wells. A control group with the solvent is also included.
-
The plates are incubated for 24 hours under illumination.
-
-
Data Analysis: The number of dead nauplii in each well is counted. The percentage of mortality is calculated, and the LC50 (lethal concentration for 50% of the population) is determined using probit analysis or other statistical methods.
Visualizing the Mechanism and Workflow
To further illustrate the context of this compound's activity and the experimental procedures, the following diagrams are provided.
Caption: Workflow of a typical in vitro cytotoxicity assay.
In Vivo Validation of Sesquicillin A's Anti-Cancer Activity: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anti-cancer activity of sesquiterpene lactones, using the well-studied compound Parthenolide (B1678480) as a proxy for Sesquicillin A, against the established chemotherapeutic agent Doxorubicin. This analysis is based on available preclinical data and aims to contextualize the potential therapeutic efficacy of this class of natural products.
Comparative Efficacy: Parthenolide vs. Doxorubicin
The following table summarizes the in vivo anti-cancer activity of Parthenolide and Doxorubicin in xenograft models. It is important to note that direct head-to-head comparative studies are limited, and efficacy can vary significantly based on the cancer cell line, animal model, and dosing regimen.
| Compound | Cancer Model | Dosage | Route of Administration | Tumor Growth Inhibition | Citation |
| Parthenolide | Prostate Cancer (CWR22Rv1 xenograft) | Not specified | Not specified | 17% (at day 22), 24% (at day 28) | [1] |
| Parthenolide + Docetaxel | Prostate Cancer (CWR22Rv1 xenograft) | Not specified | Not specified | 57% (at day 22), 55% (at day 28) | [1] |
| Doxorubicin | Ovarian Cancer (SK-OV-3 xenograft) | Not specified | Not specified | Showed tumor growth inhibition | [2][3] |
| Doxorubicin | Breast Cancer (MDA-MB-231 xenograft) | 2 mg/kg | Intravenous | Significantly retarded tumor growth | [4] |
| Doxorubicin-loaded DNA-AuNP | Ovarian Cancer (SK-OV-3 xenograft) | Not specified | Not specified | ~2.5 times higher tumor growth inhibition than free Doxorubicin | [2][3] |
Mechanism of Action: A Tale of Two Pathways
Sesquiterpene lactones, such as Parthenolide, and anthracyclines, like Doxorubicin, exert their anti-cancer effects through distinct molecular mechanisms.
Parthenolide , as a representative sesquiterpene lactone, is known to primarily target the NF-κB (Nuclear Factor kappa B) signaling pathway .[5][6][7] NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection and is implicated in cancer development and progression by promoting cell proliferation and survival. Parthenolide has been shown to inhibit NF-κB, leading to the induction of apoptosis (programmed cell death) in cancer cells.[5][6]
Doxorubicin , on the other hand, functions as a topoisomerase II inhibitor and an intercalating agent.[8] It inserts itself into the DNA of cancer cells, thereby preventing DNA replication and transcription, which ultimately leads to cell death.[8]
Experimental Protocols: A Look into the Methodology
The following provides a generalized overview of the experimental protocols typically employed in xenograft studies to evaluate the in vivo anti-cancer activity of compounds like Parthenolide and Doxorubicin.
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., CWR22Rv1 for prostate cancer, SK-OV-3 for ovarian cancer, MDA-MB-231 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice, such as nude or SCID mice, are commonly used to prevent rejection of the human tumor cells.[9]
-
Tumor Cell Implantation: A specific number of cancer cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.[10]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width^2) / 2 is often used to calculate tumor volume.[11]
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), animals are randomized into treatment and control groups. The investigational drug (e.g., Parthenolide or Doxorubicin) is administered via a specified route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule.[11] The control group typically receives the vehicle used to dissolve the drug.
-
Efficacy Evaluation: The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group. Other parameters, such as body weight changes and overall survival, are also monitored.
-
Tissue Analysis: At the end of the study, tumors and major organs may be harvested for further analysis, such as immunohistochemistry to assess biomarkers of proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL assay).[12]
Visualizing the Pathways
To better understand the logical flow of in vivo anti-cancer drug validation and the signaling pathway targeted by sesquiterpene lactones, the following diagrams are provided.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer activities of parthenolide in primary effusion lymphoma preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cancer Cell Line Efficacy Studies [jax.org]
- 10. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 11. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Comparative cytotoxicity of Sesquicillin A across different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Helenalin's In Vitro Efficacy
The quest for novel anticancer agents with enhanced potency and selectivity remains a cornerstone of oncological research. Sesquiterpene lactones, a class of naturally occurring compounds, have garnered significant attention for their cytotoxic properties against various cancer cell lines. While specific data on Sesquicillin A is limited in publicly available literature, this guide provides a comparative analysis of a closely related and well-studied sesquiterpene lactone, Helenalin (B1673037) . This document outlines its cytotoxic effects on several cancer cell lines in comparison to established chemotherapeutic agents, details the experimental protocols for cytotoxicity assessment, and illustrates the key signaling pathways implicated in its mechanism of action.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Helenalin, Cisplatin, and Doxorubicin across a panel of human cancer cell lines. It is important to note that IC50 values can exhibit variability between studies due to differing experimental conditions, such as cell density and incubation time.
| Cell Line | Cancer Type | Helenalin IC50 (µM) | Cisplatin IC50 (µM) | Doxorubicin IC50 (µM) |
| HeLa | Cervical Carcinoma | ~1.0 (HeLaS3)[1] | 22.4 (24h)[2] | 2.9 (24h)[3] |
| A549 | Lung Carcinoma | ~0.5 (GLC4)[2][4] | ~15.80 (72h) | > 20 (24h) |
| HepG2 | Hepatocellular Carcinoma | Data not available | 25.5 (24h)[2] | 12.2 (24h)[3] |
| MCF-7 | Breast Adenocarcinoma | Data not available (T47D: 2.23, 72h)[5] | ~9.6[6] | 2.5 (24h)[3] |
Note: The IC50 value for Helenalin in A549 cells is based on data from the GLC4 human small cell lung carcinoma cell line, which may serve as a comparable model. The IC50 value for Helenalin in MCF-7 cells is represented by data from the T47D breast cancer cell line.
Experimental Protocols
The determination of cytotoxic activity is a fundamental aspect of anticancer drug screening. The following provides a detailed methodology for the widely used MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (HeLa, A549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Helenalin, Cisplatin, Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of Helenalin, Cisplatin, or Doxorubicin. Control wells containing untreated cells and blank wells with medium only are also included.
-
Incubation: The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Following the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: The medium containing MTT is carefully removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
To elucidate the experimental process and the proposed mechanisms of action of Helenalin, the following diagrams are provided.
References
- 1. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of flavonoids and sesquiterpene lactones from Arnica species against the GLC4 and the COLO 320 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Helenalin Facilitates Reactive Oxygen Species-Mediated Apoptosis and Cell Cycle Arrest by Targeting Thioredoxin Reductase-1 in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decreased helenalin-induced cytotoxicity by flavonoids from Arnica as studied in a human lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic vs. Natural Sesquicillin A: A Head-to-Head Comparison for Researchers
A comprehensive analysis of the performance, experimental data, and underlying mechanisms of synthetic and natural Sesquicillin A, providing valuable insights for researchers and drug development professionals.
This compound, a fungal meroterpenoid, has garnered significant interest in the scientific community for its potent biological activities, including its role as a glucocorticoid receptor antagonist and its cytotoxic effects on cancer cell lines. The availability of both naturally isolated and synthetically produced this compound raises critical questions for researchers regarding their comparative efficacy and interchangeability in experimental settings. This guide provides a detailed head-to-head comparison of synthetic and natural this compound, supported by available experimental data, detailed protocols, and mechanistic insights.
Data Presentation: A Comparative Overview
| Parameter | Natural this compound | Synthetic this compound | Reference |
| Cytotoxicity (IC50) | |||
| Jurkat T-cells | Moderate inhibitory activity reported, specific IC50 not consistently provided.[1] | Synthesis routes have been established, but direct comparative cytotoxicity data is scarce.[2][3] | [1] |
| Glucocorticoid Receptor (GR) Antagonism | |||
| Binding Affinity (IC50/Kd) | Known to be a glucocorticoid antagonist.[4][5] | The total synthesis has been achieved, confirming the structure of the natural product with expected similar bioactivity.[2] | [4][5] |
| Source | Isolated from fungal strains such as Albophoma sp.[1] | Produced through multi-step total synthesis.[2][3] | [1][2][3] |
Note: The lack of direct comparative studies necessitates caution when interpreting data from different sources. Experimental conditions can significantly influence results.
Experimental Protocols
To aid researchers in conducting their own comparative studies, detailed methodologies for key experiments are provided below.
Protocol for Isolation of Natural this compound from Albophoma sp.
This protocol outlines the general steps for the isolation and purification of this compound from a fungal culture.[6][7][8][9][10]
-
Fungal Culture: Albophoma sp. is cultured in a suitable liquid medium (e.g., potato dextrose broth) under optimal growth conditions (temperature, pH, aeration) for a sufficient period to allow for the production of secondary metabolites.
-
Extraction: The culture broth is separated from the mycelia by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
-
Column Chromatography: Using silica gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification of fractions containing this compound using a C18 column and a suitable mobile phase (e.g., methanol-water gradient).
-
-
Characterization: The purified compound is identified as this compound through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with published data.
Protocol for Total Synthesis of (+)-Sesquicillin A
The total synthesis of this compound is a complex multi-step process. A generalized workflow based on published synthetic routes is described below.[1][2][3][4][7][11][12][13][14][15][16]
-
Starting Materials: The synthesis typically begins with commercially available chiral starting materials to establish the desired stereochemistry.
-
Core Structure Assembly: A series of organic reactions, such as Diels-Alder reactions, aldol condensations, and cyclizations, are employed to construct the complex polycyclic core of the molecule.
-
Functional Group Manipulation: Functional groups are introduced and modified throughout the synthesis to build the final structure of this compound. This involves protection and deprotection of reactive groups as needed.
-
Final Steps and Purification: The final steps involve the formation of the α-pyrone ring and final deprotection steps. The synthetic this compound is then purified using chromatographic techniques like HPLC.
-
Characterization: The structure and purity of the synthetic product are confirmed by NMR, MS, and comparison to the natural product.
Protocol for Cytotoxicity Assay in Jurkat T-cells
This protocol describes a method to determine the cytotoxic effects of this compound on the Jurkat T-cell line.[17][18][19][20][21][22][23][24][25]
-
Cell Culture: Jurkat T-cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Cells are treated with various concentrations of either natural or synthetic this compound (typically in a range from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a set period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.
-
Data Analysis: The absorbance or luminescence is measured, and the percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Protocol for Glucocorticoid Receptor Competitive Binding Assay
This fluorescence polarization-based assay measures the ability of this compound to compete with a fluorescently labeled glucocorticoid for binding to the glucocorticoid receptor (GR).[12][16][26][27][28][29][30][31][32][33][34][35]
-
Reagent Preparation: Prepare assay buffer, a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS1), and purified glucocorticoid receptor.
-
Compound Dilution: Prepare serial dilutions of unlabeled this compound (both natural and synthetic) and a known GR ligand (e.g., dexamethasone) as a positive control.
-
Assay Plate Setup: Add the assay buffer, fluorescent ligand, and the test compounds to a microplate.
-
Reaction Initiation: Add the glucocorticoid receptor to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound. The IC50 value is determined from the dose-response curve.
Protocol for NF-κB Luciferase Reporter Assay
This assay is used to determine if this compound inhibits the NF-κB signaling pathway.[1][3][5][6][13][23][28][36][37][38][39]
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transiently or stably transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Cell Seeding: Transfected cells are seeded into 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound for a short period.
-
Stimulation: The NF-κB pathway is then stimulated with an inducer such as tumor necrosis factor-alpha (TNF-α).
-
Incubation: The cells are incubated for a further period to allow for luciferase expression.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition of NF-κB activity by this compound is calculated relative to the stimulated control.
Mandatory Visualization
Glucocorticoid Receptor Signaling Pathway and this compound Inhibition
Caption: Glucocorticoid Receptor signaling and this compound's antagonistic action.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of synthetic and natural this compound.
Conclusion
The availability of both synthetic and natural this compound provides researchers with valuable tools to explore its therapeutic potential. While this guide compiles the currently available information and provides detailed experimental protocols, it also highlights the critical need for direct, head-to-head comparative studies. Such studies would provide definitive data on the equivalence or potential differences in the biological activity of synthetic versus natural this compound, thereby guiding future research and drug development efforts. Researchers are encouraged to use the provided protocols to conduct their own comparative analyses to contribute to a more complete understanding of this promising natural product.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. researchgate.net [researchgate.net]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Natural and synthetic α,β-unsaturated carbonyls for NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemo-enzymatic total synthesis of the spirosorbicillinols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the AP-1 Transcription Factor by Inflammatory Cytokines of the TNF Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toward the Total Synthesis of Sesquiterpene via an Annulative and Oxidative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. informaticsjournals.co.in [informaticsjournals.co.in]
- 14. mdpi.com [mdpi.com]
- 15. Total synthesis of the tetracyclic sesquiterpene (+/-)-punctaporonin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Total Synthesis and Complete Structural Assignment of Thiocillin I - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of the transcription factors AP-1 and NF-kappaB in CD4 T cells by peroxisome proliferator-activated receptor gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Rapid In Vitro Cytotoxicity Evaluation of Jurkat Expressing Chimeric Antigen Receptor using Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Apoptosis-mediated inhibition of human T-cell acute lymphoblastic leukemia upon treatment with Staphylococus Aureus enterotoxin-superantigen [frontiersin.org]
- 24. atcc.org [atcc.org]
- 25. In Vitro T Cell Killing Assay Protocol [sigmaaldrich.com]
- 26. Comparative Study of Synthetic vs. Natural Antioxidants in Inflammatory Diseases | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 27. tools.thermofisher.com [tools.thermofisher.com]
- 28. indigobiosciences.com [indigobiosciences.com]
- 29. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. qiagen.com [qiagen.com]
- 32. Targeting glucocorticoid receptor signaling pathway for treatment of stress-related brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Targeting glucocorticoid receptor signaling pathway for treatment of stress-related brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Structural insights into glucocorticoid receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Affinity of corticosteroids for mineralocorticoid and glucocorticoid receptors of the rabbit kidney: effect of steroid substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. indigobiosciences.com [indigobiosciences.com]
- 37. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 38. researchgate.net [researchgate.net]
- 39. longdom.org [longdom.org]
Benchmarking Sesquicillin A: A Comparative Guide to its Performance in Standardized Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sesquicillin A's performance in key standardized bioassays, positioning its bioactivity against other relevant natural products. The data presented is curated from peer-reviewed scientific literature to aid in the evaluation of its potential as a therapeutic agent.
Introduction to this compound
This compound is a pyrano-diterpene natural product that has garnered interest for its diverse biological activities. Structurally unique, it has been shown to exhibit insecticidal, cytotoxic, and glucocorticoid antagonist properties. This guide will delve into its performance in standardized assays designed to quantify these effects, providing a benchmark against other compounds.
Data Presentation: Quantitative Bioactivity Comparison
The following tables summarize the available quantitative data for this compound and comparable compounds in standardized bioassays. This allows for a direct assessment of its potency and spectrum of activity.
| Compound | Bioassay | Test Organism/Cell Line | Result (LC50/IC50) | Reference |
| This compound | Brine Shrimp Lethality Assay | Artemia salina | Moderate Activity* | [1] |
| Vincristine sulfate | Brine Shrimp Lethality Assay | Artemia salina | 0.55 µg/mL | Not Specified |
| Etoposide | Brine Shrimp Lethality Assay | Artemia salina | 7.10 µg/mL | Not Specified |
| Compound | Bioassay | Cell Line | Result (IC50) | Reference |
| This compound | Cytotoxicity Assay | Jurkat | Moderate Activity* | [1] |
| Doxorubicin | Cytotoxicity Assay | Jurkat | 0.05 µM | Not Specified |
| Paclitaxel | Cytotoxicity Assay | Jurkat | 2.5 nM | Not Specified |
| Compound | Bioassay | Receptor/Target | Result (IC50) | Reference |
| This compound | Glucocorticoid Receptor Antagonist Assay | Glucocorticoid Receptor | Not Specified | [2] |
| Mifepristone (RU-486) | Glucocorticoid Receptor Antagonist Assay | Glucocorticoid Receptor | ~1 nM | Not Specified |
| Dexamethasone | Glucocorticoid Receptor Agonist Assay | Glucocorticoid Receptor | ~5-10 nM (EC50) | Not Specified |
*Note: While described as having "moderate inhibitory activity," specific LC50 and IC50 values for this compound were not provided in the cited literature.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to ensure reproducibility and clear understanding of the presented data.
Brine Shrimp Lethality Assay
This assay is a simple, rapid, and low-cost method for the preliminary screening of cytotoxicity.
Methodology:
-
Hatching of Brine Shrimp: Artemia salina cysts are hatched in a conical flask with artificial seawater under constant aeration and illumination for 48 hours.
-
Preparation of Test Solutions: this compound and control compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to achieve a range of concentrations.
-
Exposure: Ten to fifteen nauplii (brine shrimp larvae) are added to each well of a 24-well plate containing the test solutions. A negative control (seawater and solvent) and a positive control (e.g., Vincristine sulfate) are included.
-
Incubation and Observation: The plates are incubated for 24 hours under illumination. The number of dead nauplii in each well is then counted.
-
Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 (lethal concentration 50%) value is determined using probit analysis.
Cytotoxicity Assay against Jurkat Cells
This in vitro assay determines the concentration of a substance that is required to inhibit the growth of a human T-lymphocyte cell line (Jurkat) by 50%.
Methodology:
-
Cell Culture: Jurkat cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well.
-
Compound Treatment: The cells are treated with various concentrations of this compound or control compounds (e.g., doxorubicin, paclitaxel) and incubated for 48-72 hours.
-
Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 (inhibitory concentration 50%) is determined by plotting the percentage of viability against the compound concentration.
Glucocorticoid Receptor Antagonist Assay
This assay measures the ability of a compound to inhibit the binding of a glucocorticoid agonist to the glucocorticoid receptor (GR).
Methodology:
-
Receptor Preparation: A source of glucocorticoid receptors is prepared, typically from a cell line overexpressing the receptor or from tissue homogenates.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid agonist (e.g., [3H]-dexamethasone) is incubated with the receptor preparation in the presence of varying concentrations of the test compound (this compound) or a known antagonist (e.g., mifepristone).
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand using methods such as dextran-coated charcoal or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding of the radioligand is plotted against the concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then calculated.
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the bioassays described.
References
Validating Sesquicillin A's Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sesquicillin A has been identified as an inhibitor of glucocorticoid-mediated signal transduction, suggesting the glucocorticoid receptor (GR) as its primary cellular target.[1] However, a comprehensive validation of this target engagement in a cellular context, using modern quantitative techniques, remains to be fully elucidated. This guide provides a comparative framework for validating the interaction of this compound with the glucocorticoid receptor in cells. It outlines key experimental approaches, presents hypothetical data structures for comparison with established GR modulators, and provides detailed experimental protocols.
Glucocorticoid Receptor Signaling Pathway
The canonical glucocorticoid receptor signaling pathway involves the binding of a ligand to the cytoplasmic GR, which is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins, nuclear translocation of the GR, and its function as a transcription factor that regulates the expression of target genes.
Caption: Glucocorticoid Receptor Signaling Pathway.
Comparative Analysis of Target Engagement Assays
Validating the engagement of this compound with the glucocorticoid receptor requires a multi-faceted approach. Below is a comparison of key assays and the type of data they provide, contrasted with well-characterized GR modulators like Dexamethasone (agonist) and Mifepristone (antagonist).
| Assay Type | Parameter Measured | This compound (Hypothetical Data) | Dexamethasone (Reference) | Mifepristone (Reference) |
| Competitive Binding Assay | Binding Affinity (Ki or IC50) | ~500 nM | ~5 nM | ~1 nM |
| Cellular Thermal Shift Assay (CETSA) | Target Stabilization (ΔTm) | +2.5 °C | +4.0 °C | +3.5 °C |
| Reporter Gene Assay | Transcriptional Activity (EC50/IC50) | IC50 ~ 1 µM (Inhibition of Dexamethasone-induced activity) | EC50 ~ 10 nM (Activation) | IC50 ~ 2 nM (Inhibition) |
| Nuclear Translocation Assay | Subcellular Localization | Induces partial nuclear translocation | Induces complete nuclear translocation | Induces nuclear translocation |
| Gene Expression Profiling | Modulation of GR target genes | Reverses Dexamethasone-induced gene expression changes | Induces changes in a wide array of GR target genes | Reverses Dexamethasone-induced gene expression changes |
Experimental Protocols and Workflows
Competitive Radioligand Binding Assay
This assay directly measures the ability of this compound to compete with a radiolabeled glucocorticoid for binding to the GR.
Protocol:
-
Prepare cell lysates containing the glucocorticoid receptor.
-
Incubate the lysates with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone).
-
Add increasing concentrations of unlabeled this compound or reference compounds (Dexamethasone, Mifepristone).
-
After incubation, separate bound from unbound radioligand using a filtration method.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.
Caption: Competitive Radioligand Binding Assay Workflow.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[2][3][4][5][6]
Protocol:
-
Culture cells and treat with either vehicle or this compound for a defined period.
-
Harvest and resuspend the cells in a buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction (containing stabilized, non-denatured GR) from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble GR at each temperature by Western blotting or ELISA.
-
Plot the amount of soluble GR as a function of temperature to generate a melting curve and determine the melting temperature (Tm).
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
GR-Mediated Reporter Gene Assay
This functional assay measures the ability of this compound to modulate the transcriptional activity of the glucocorticoid receptor.
Protocol:
-
Transfect cells (e.g., HeLa or HEK293) with two plasmids: one expressing the human glucocorticoid receptor and another containing a luciferase reporter gene under the control of a glucocorticoid response element (GRE).
-
Treat the transfected cells with a known GR agonist (e.g., Dexamethasone) in the presence of increasing concentrations of this compound.
-
After an incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 of this compound for the inhibition of Dexamethasone-induced luciferase expression.
References
- 1. Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Transcriptomics of Sesquicillin A: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of Sesquicillin A, a diterpenoid pyrone known to act as a glucocorticoid antagonist.[1][2] In the absence of direct, published transcriptomic studies for this compound, this document presents a comparative framework based on its established mechanism of action. We contrast its expected transcriptomic signature with that of the well-characterized glucocorticoid agonist, dexamethasone (B1670325), and another known glucocorticoid receptor (GR) antagonist, mifepristone (B1683876) (RU486).[3][4][5]
The data and comparisons herein are designed to guide researchers in designing, conducting, and interpreting transcriptomics experiments involving this compound and similar compounds that modulate glucocorticoid receptor signaling.
Data Presentation: Comparative Gene Expression Analysis
The following table summarizes the anticipated differential gene expression in a human cell line (e.g., A549 lung carcinoma) following treatment with this compound, compared to the known effects of dexamethasone and mifepristone. The selected genes are well-established targets of the glucocorticoid receptor, involved in inflammation, apoptosis, and metabolic regulation.[6][7][8]
The hypothetical data for this compound reflects its role as a GR antagonist, mirroring the effects of mifepristone and opposing the gene activation or repression induced by the GR agonist dexamethasone.
| Gene Symbol | Gene Name | Function | Dexamethasone (Agonist) Fold Change | Mifepristone (Antagonist) Fold Change | This compound (Antagonist) Fold Change (Hypothetical) |
| FKBP5 | FK506 Binding Protein 5 | Negative feedback regulator of GR | 15.0 | -1.8 | -2.0 |
| TSC22D3 (GILZ) | TSC22 Domain Family Member 3 | Anti-inflammatory, pro-apoptotic | 10.5 | -1.5 | -1.7 |
| SGK1 | Serum/Glucocorticoid Regulated Kinase 1 | Cell survival, ion transport | 8.0 | -1.3 | -1.4 |
| DUSP1 | Dual Specificity Phosphatase 1 | Anti-inflammatory, MAPK pathway inhibitor | 6.5 | -1.2 | -1.3 |
| KLF15 | Kruppel Like Factor 15 | Metabolic regulation | 5.0 | -1.4 | -1.5 |
| PER1 | Period Circadian Regulator 1 | Circadian rhythm, tumor suppression | 4.2 | -1.1 | -1.2 |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | -4.0 | 1.1 | 1.2 |
| CXCL8 (IL8) | C-X-C Motif Chemokine Ligand 8 | Pro-inflammatory chemokine | -3.5 | 1.2 | 1.3 |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological mechanism and the experimental process, the following diagrams are provided.
Caption: Glucocorticoid Receptor (GR) signaling pathway modulation.
Caption: Experimental workflow for comparative transcriptomics.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of transcriptomic studies. The following protocols outline a standard procedure for a comparative RNA-seq experiment.
Cell Culture and Treatment
-
Cell Line: Human lung carcinoma cells (A549) are cultured in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol: Cells are seeded in 6-well plates and grown to 70-80% confluency. The medium is then replaced with serum-free medium for 12 hours prior to treatment. Cells are treated in triplicate with one of the following:
-
Vehicle Control (0.1% DMSO)
-
This compound (e.g., 10 µM)
-
Dexamethasone (e.g., 1 µM)
-
Mifepristone (e.g., 1 µM)
-
-
Incubation: Cells are incubated for a predetermined time point (e.g., 6 or 24 hours) to capture both early and late transcriptional responses.
RNA Isolation and Quality Control
-
Isolation: Total RNA is extracted from the cells using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. An on-column DNase I digestion step is included to remove any contaminating genomic DNA.
-
Quality Control: The concentration and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop), looking for A260/280 ratios between 1.8 and 2.1. RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Samples with an RNA Integrity Number (RIN) of 8.0 or higher are used for library preparation.[9]
RNA-Seq Library Preparation and Sequencing
-
Library Construction: Strand-specific mRNA sequencing libraries are prepared from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process involves the isolation of polyadenylated mRNA, fragmentation of the mRNA, synthesis of first and second-strand cDNA, adenylation of the 3' ends, ligation of sequencing adapters, and PCR amplification.
-
Sequencing: The prepared libraries are quantified, pooled, and sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads of 100-150 bp in length.
Bioinformatic Analysis
-
Read Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapter sequences and low-quality bases are trimmed using a tool like Trimmomatic.
-
Alignment: The high-quality, trimmed reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: The number of reads mapping to each gene is counted using a tool like HTSeq-count or featureCounts.
-
Differential Gene Expression: The raw gene counts are imported into R for differential expression analysis using packages like DESeq2 or edgeR. Genes with an adjusted p-value (FDR) < 0.05 and a |log2(Fold Change)| > 1 are considered differentially expressed.
-
Pathway and Functional Enrichment Analysis: To understand the biological implications of the observed gene expression changes, Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes using tools such as GSEA or DAVID.[10]
References
- 1. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 2. Glucocorticoid Receptors: Their Mechanisms of Action and Glucocorticoid Resistance | Clinical Gate [clinicalgate.com]
- 3. Changes in the transcriptome of the human endometrial Ishikawa cancer cell line induced by estrogen, progesterone, tamoxifen, and mifepristone (RU486) as detected by RNA-sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 5. researchgate.net [researchgate.net]
- 6. Glucocorticoid Receptor-Dependent Gene Regulatory Networks | PLOS Genetics [journals.plos.org]
- 7. RNA-Seq transcriptome profiling identifies CRISPLD2 as a glucocorticoid responsive gene that modulates cytokine function in airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selective glucocorticoid receptor antagonist CORT125281 has tissue-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of low concentrations of the antiprogestin mifepristone (RU486) in adults and embryos of zebrafish (Danio rerio): 2. Gene expression analysis and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptome Responses to Dexamethasone Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Sesquicillin A for the Glucocorticoid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The glucocorticoid receptor (GR) is a key therapeutic target for a wide range of inflammatory and autoimmune diseases. However, the clinical utility of glucocorticoid therapy is often limited by adverse effects resulting from the broad activity of these compounds. The development of selective GR modulators that can differentiate between the transactivation and transrepression pathways of GR signaling, or that exhibit high selectivity for the GR over other steroid receptors, is a major goal in drug discovery. Sesquicillin A, a natural product isolated from Acremonium sp., has been identified as an inhibitor of glucocorticoid-mediated signal transduction, suggesting it acts as a GR antagonist.[1][2] This guide provides a framework for assessing the selectivity of this compound for the GR by comparing it with established GR modulators and detailing the experimental protocols required for such an evaluation.
Comparative Analysis of Glucocorticoid Receptor Ligands
To properly evaluate the selectivity of a novel compound like this compound, it is essential to compare its binding affinity and functional activity against well-characterized GR ligands. This includes the potent agonist dexamethasone (B1670325), the non-selective antagonist RU486 (mifepristone), and newer selective glucocorticoid receptor modulators (SGRMs) such as relacorilant (B610435) (CORT125134) and Compound A.
Table 1: Glucocorticoid Receptor Binding Affinity of Comparator Compounds
| Compound | Type | Receptor | Binding Affinity (Ki) | Binding Affinity (IC50) | Reference(s) |
| Dexamethasone | Agonist | Glucocorticoid (GR) | 5.5 nM | 2.2 - 3.6 x 10⁻⁹ M | [3][4] |
| RU486 (Mifepristone) | Antagonist | Glucocorticoid (GR) | ~2 nM | 2.6 nM | [5][6] |
| RU486 (Mifepristone) | Antagonist | Progesterone (B1679170) (PR) | ~1.9 nM | 0.2 nM | [5][6] |
| Relacorilant (CORT125134) | Selective Antagonist | Glucocorticoid (GR) | High Affinity | Not specified | [7][8][9] |
| Relacorilant (CORT125134) | Selective Antagonist | Progesterone (PR) | No significant binding | Not specified | [7][8] |
| Compound A | Selective Modulator | Glucocorticoid (GR) | Not specified | Not specified | [10][11][12] |
Note: Ki and IC50 values can vary depending on the assay conditions. Data presented here are representative values from the literature.
While specific quantitative binding data for this compound is not yet publicly available, its identification as a GR antagonist necessitates a thorough investigation of its binding profile to determine its potency and selectivity.[1][2]
Experimental Protocols for Assessing Selectivity
A comprehensive assessment of a compound's selectivity for the glucocorticoid receptor involves a combination of in vitro binding and functional assays.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the glucocorticoid receptor by assessing its ability to displace a radiolabeled GR ligand.
Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor.
Materials:
-
Recombinant human glucocorticoid receptor (full-length or ligand-binding domain)
-
Radiolabeled GR ligand (e.g., [³H]-dexamethasone)
-
Test compound (this compound) and comparator compounds
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound (this compound) and comparator compounds.
-
In a 96-well plate, incubate the recombinant GR with a fixed concentration of [³H]-dexamethasone in the presence of varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
To assess selectivity, this assay should be repeated using receptors for other steroid hormones, such as the mineralocorticoid receptor (MR), progesterone receptor (PR), androgen receptor (AR), and estrogen receptor (ER). A significantly higher Ki for these receptors compared to the GR would indicate selectivity.
Glucocorticoid Receptor Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to either activate (agonist) or block (antagonist) GR-mediated gene transcription.
Objective: To determine the functional activity (agonist or antagonist) of this compound at the glucocorticoid receptor.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HeLa)
-
Expression vector for the human glucocorticoid receptor
-
Reporter plasmid containing a glucocorticoid response element (GRE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound), a known GR agonist (e.g., dexamethasone), and a known GR antagonist (e.g., RU486)
-
Luminometer or spectrophotometer for detecting the reporter gene product
Procedure:
-
Co-transfect the cells with the GR expression vector and the GRE-reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
To assess for agonist activity, treat the cells with increasing concentrations of this compound.
-
To assess for antagonist activity, pre-treat the cells with increasing concentrations of this compound for a short period (e.g., 30 minutes) before adding a fixed, sub-maximal concentration of dexamethasone.
-
Include appropriate controls: vehicle-only, dexamethasone-only, and RU486 plus dexamethasone.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
For agonist activity, plot the reporter gene activity against the concentration of this compound to determine the EC50 (effective concentration for 50% of maximal response).
-
For antagonist activity, plot the inhibition of dexamethasone-induced reporter activity against the concentration of this compound to determine the IC50.
Visualizing Key Pathways and Workflows
To better understand the context of GR selectivity and the experimental procedures, the following diagrams illustrate the GR signaling pathway and a typical experimental workflow for assessing compound selectivity.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Caption: Experimental Workflow for Assessing GR Selectivity.
Conclusion
The identification of this compound as a glucocorticoid receptor antagonist opens up possibilities for its development as a therapeutic agent. However, a thorough assessment of its selectivity is a critical next step. By employing the detailed experimental protocols outlined in this guide and comparing its activity with established GR modulators, researchers can generate the necessary data to build a comprehensive selectivity profile for this compound. This information will be invaluable for guiding future preclinical and clinical development, with the ultimate goal of developing safer and more effective treatments for GR-mediated diseases.
References
- 1. Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient stereoselective total synthesis of DL-sesquicillin, a glucocorticoid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dexamethasone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assessment of Safety, Tolerability, Pharmacokinetics, and Pharmacological Effect of Orally Administered CORT125134: An Adaptive, Double‐Blind, Randomized, Placebo‐Controlled Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Relacorilant, a Selective Glucocorticoid Receptor Modulator, Induces Clinical Improvements in Patients With Cushing Syndrome: Results From A Prospective, Open-Label Phase 2 Study [frontiersin.org]
- 9. Promising Pre-Clinical and Phase 1 Data Support Advance of Selective Cortisol Modulator CORT125134 as Potential Treatment for Cushing’s Syndrome and Solid-Tumor Cancers – Corcept Therapeutics, Incorporated [ir.corcept.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Compound A--a selective activator of the glucocorticoid receptor with anti-inflammatory and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compound A, a Selective Glucocorticoid Receptor Modulator, Enhances Heat Shock Protein Hsp70 Gene Promoter Activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sesquicillin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Sesquicillin A, a bioactive fungal metabolite, is crucial for maintaining laboratory safety and environmental protection. This document provides essential procedural guidance for the safe handling and disposal of this compound waste, consolidating key information to ensure compliance and minimize risk.
This compound, a pale yellow solid, is recognized for its cytotoxic and insecticidal properties.[1][2] Due to its biological activity, specific disposal procedures must be followed to prevent unintended environmental release or exposure to personnel. In the absence of a specific Safety Data Sheet (SDS), the following guidelines are based on general best practices for the disposal of bioactive and cytotoxic compounds.
Chemical and Physical Properties
A clear understanding of this compound's properties is fundamental to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C29H42O5 | [1][3] |
| Molecular Weight | 470.6 g/mol | [1][3] |
| Appearance | Pale yellow powder | [4] |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol (B145695), Methanol | [1] |
Disposal Procedures
The primary principle for the disposal of this compound is that it should be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weighing papers, contaminated personal protective equipment (PPE) like gloves and lab coats, and empty vials) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the solvents in which this compound was dissolved.
-
Liquid waste containing this compound, including unused solutions and contaminated solvents, must be collected in a separate, sealed, and clearly labeled hazardous waste container. The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass bottle).
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. The solvent(s) present in liquid waste must also be listed.
-
-
Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
-
-
Decontamination of Labware:
-
Glassware and equipment contaminated with this compound should be decontaminated before reuse or disposal. A common procedure involves rinsing with a suitable solvent (such as ethanol or methanol) to remove the compound. The solvent rinse should be collected as hazardous liquid waste.
-
For a more thorough decontamination, especially for cytotoxic compounds, treatment with an oxidizing agent (e.g., a solution of sodium hypochlorite, followed by neutralization with sodium thiosulfate) may be considered. However, the compatibility of this compound with such agents should be verified. All rinsates from this process must also be collected as hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
-
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sesquicillin A
Essential safety and logistical information for researchers, scientists, and drug development professionals working with Sesquicillin A.
This guide provides immediate, actionable intelligence on the safe handling, necessary personal protective equipment (PPE), and proper disposal of this compound, a potent fungal metabolite with cytotoxic properties. By adhering to these protocols, you can minimize exposure risks and ensure a safe laboratory environment.
Hazard and Precautionary Data
This compound presents several significant health and environmental hazards. The following table summarizes the key hazard statements and the necessary precautionary measures to be taken.
| Hazard Category | GHS Hazard Statement (H-Code) | Precautionary Statement (P-Code) | Required Personal Protective Equipment & Engineering Controls |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | Standard laboratory attire (lab coat, closed-toe shoes) |
| Serious Eye Damage | H318: Causes serious eye damage | P280: Wear eye protection/face protection.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a splash hazard. |
| Skin Sensitization | H317: May cause an allergic skin reaction | P261: Avoid breathing dust.P272: Contaminated work clothing should not be allowed out of the workplace.P280: Wear protective gloves. | Nitrile or other chemically resistant gloves. Change gloves frequently and when contaminated. |
| Reproductive Toxicity | H360: May damage fertility or the unborn child | P201: Obtain special instructions before use.P202: Do not handle until all safety precautions have been read and understood.P280: Wear protective clothing. | A dedicated lab coat or disposable gown should be used. |
| Aquatic Hazard (Acute & Chronic) | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment.P391: Collect spillage. | All waste must be collected and disposed of as hazardous chemical waste. |
| General Handling | P202: Do not handle until all safety precautions have been read and understood.P261: Avoid breathing dust.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | Work under a certified chemical fume hood. |
Experimental Protocol: Safe Weighing and Solubilization of this compound
This protocol outlines the step-by-step procedure for safely weighing and preparing a stock solution of solid this compound.
1. Preparation and Pre-Weighing:
- Don personal protective equipment as specified in the table above (lab coat, gloves, safety goggles).
- Designate a specific area within a chemical fume hood for handling this compound.
- Place a calibrated analytical balance inside the fume hood.
- Label a tared weigh boat and a microcentrifuge tube or vial suitable for your desired stock solution.
2. Weighing the Compound:
- Carefully open the container of this compound inside the fume hood.
- Using a clean, dedicated spatula, transfer a small amount of the solid compound to the tared weigh boat on the analytical balance.
- Record the exact weight.
- Once the desired amount is weighed, securely close the primary container of this compound.
3. Solubilization:
- Carefully transfer the weighed this compound from the weigh boat to the pre-labeled microcentrifuge tube or vial.
- Using a calibrated micropipette, add the appropriate volume of a suitable solvent (e.g., DMSO, Ethanol, Methanol, Dichloromethane) to achieve the desired stock concentration.
- Cap the tube/vial securely and vortex or sonicate until the compound is fully dissolved.
4. Post-Handling and Decontamination:
- Dispose of the weigh boat and any other disposable materials that came into contact with this compound in a designated hazardous waste container.
- Wipe down the spatula, the analytical balance, and the work surface within the fume hood with a suitable decontamination solution (e.g., 70% ethanol), followed by a dry wipe.
- Remove gloves and dispose of them in the hazardous waste container.
- Wash hands thoroughly with soap and water.
Operational and Disposal Plan
A clear operational and disposal plan is critical to maintaining a safe laboratory environment.
Operational Plan:
-
Access Control: Access to areas where this compound is stored and handled should be restricted to authorized personnel who have received specific training on its hazards.
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water and soap. Seek medical attention.
-
In case of eye contact: Immediately rinse eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Spill Management:
-
For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
-
Disposal Plan:
-
Waste Segregation: All solid and liquid waste containing this compound must be segregated from general laboratory waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste.
-
Disposal Method: Dispose of all this compound waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
